molecular formula C14H21Cl2F3N2O B602605 Mapenterol hydrochloride CAS No. 1325559-18-9

Mapenterol hydrochloride

货号: B602605
CAS 编号: 1325559-18-9
分子量: 361.2 g/mol
InChI 键: LWJSGOMCMMDPEN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mapenterol hydrochloride is a member of (trifluoromethyl)benzenes.

属性

IUPAC Name

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJSGOMCMMDPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538091
Record name 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54238-51-6, 1325559-18-9
Record name 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mapenterol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1325559-18-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the Pharmacological Profile of Mapenterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, peer-reviewed pharmacological and pharmacokinetic data for Mapenterol hydrochloride is scarce. This guide has been constructed based on its classification as a β2-adrenergic receptor agonist, incorporating generalized data and established experimental protocols for this class of compounds where specific information for this compound is not available. This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

This compound is classified as a β2-adrenergic receptor agonist. Compounds in this class are known for their ability to relax smooth muscle, leading to effects such as bronchodilation. While its primary documented use is as a chemical standard for detecting drug residues in livestock and as an illicit growth-promoting agent in animal feed, its structural similarity to other β2-agonists suggests a potential for pharmacological activity in humans. This guide provides a technical overview of its expected pharmacological profile, grounded in the established principles of β2-adrenergic receptor pharmacology.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of a compound is fundamental to its pharmacological assessment.

PropertyValueReference
IUPAC Name 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride
Molecular Formula C₁₄H₂₁Cl₂F₃N₂O
Molecular Weight 361.23 g/mol
CAS Number 54238-51-6
Appearance Solid
Solubility Sparingly soluble in methanol, slightly soluble in water and DMSO.

Mechanism of Action

This compound acts as an agonist at β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly located on the cell membranes of smooth muscle cells, particularly in the bronchi.

Signaling Pathway

The binding of Mapenterol to the β2-adrenergic receptor is expected to initiate the following canonical signaling cascade:

  • Receptor Activation: Mapenterol binds to the extracellular domain of the β2-adrenergic receptor, inducing a conformational change.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gs protein.

  • Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The elevation in intracellular cAMP levels leads to the activation of Protein Kinase A.

  • Downstream Effects: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase, ultimately resulting in smooth muscle relaxation.

Gprotein cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mapenterol Mapenterol Beta2AR β2-Adrenergic Receptor Mapenterol->Beta2AR Binds Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Synthesizes from ATP ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA PKA_active Protein Kinase A (Active) PKA->PKA_active Activates Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Promotes

Caption: The β2-adrenergic receptor signaling pathway initiated by Mapenterol.

Pharmacodynamics

Quantitative pharmacodynamic data for this compound is not available in the public literature. The following table presents the key parameters used to characterize β2-agonists, with placeholder values for illustrative purposes.

ParameterRepresentative ValueDescription
Binding Affinity (Ki) Data Not AvailableThe equilibrium dissociation constant, indicating the affinity of the drug for the receptor. A lower Ki value signifies higher affinity.
Potency (EC₅₀) Data Not AvailableThe concentration of the drug that elicits 50% of its maximal effect. A lower EC₅₀ value indicates higher potency.
Intrinsic Activity (α) Data Not AvailableA measure of the drug's ability to induce a response upon binding, relative to the endogenous ligand.

Pharmacokinetics

No specific pharmacokinetic studies on this compound have been published. The table below outlines the key pharmacokinetic parameters and their relevance, which would need to be determined experimentally.

ParameterDescription
Absorption The process by which the drug enters the systemic circulation. For an orally administered compound, this includes evaluating bioavailability.
Distribution The reversible transfer of a drug from one location to another within the body. The volume of distribution (Vd) is a key metric.
Metabolism The chemical modification of the drug by the body, primarily in the liver. Identifying major metabolites is crucial.
Excretion The removal of the drug and its metabolites from the body, typically via the kidneys. The elimination half-life (t½) and clearance (CL) are critical parameters.

Experimental Protocols

The following sections describe standard experimental protocols that would be employed to determine the pharmacodynamic and pharmacokinetic properties of this compound.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells known to express the β2-adrenergic receptor (e.g., guinea pig lung or a recombinant cell line) in a suitable buffer and prepare a membrane fraction by differential centrifugation.

  • Competitive Binding: Incubate the membrane preparation with a known concentration of a radiolabeled antagonist (e.g., [³H]dihydroalprenolol) and a range of concentrations of unlabeled this compound.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Mapenterol concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

workflow start Start prep Prepare β2-AR Membranes start->prep incubate Incubate with [³H]DHA and Mapenterol prep->incubate separate Separate Bound/Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC₅₀ and Ki quantify->analyze end End analyze->end

Caption: Experimental workflow for a receptor binding assay.

Functional Assay: cAMP Accumulation

Objective: To determine the potency (EC₅₀) and efficacy of this compound as a functional agonist.

Methodology:

  • Cell Culture: Plate cells expressing the β2-adrenergic receptor (e.g., HEK293-β2AR) in a multi-well plate.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for a specified time.

  • Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the Mapenterol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Emax).

Toxicology

A comprehensive toxicological profile for this compound is not publicly available. As a β2-adrenergic agonist, potential adverse effects at supratherapeutic doses would be expected to be extensions of its pharmacology and could include tachycardia, palpitations, tremor, and metabolic effects such as hyperglycemia and hypokalemia.

Conclusion

This compound is a β2-adrenergic receptor agonist with a chemical structure indicative of pharmacological activity. While its use has been documented in non-therapeutic contexts, a thorough investigation of its pharmacological profile is lacking in the scientific literature. The information and experimental protocols outlined in this guide provide a foundational framework for the systematic evaluation of its binding affinity, functional potency, pharmacokinetics, and safety profile, which are essential steps in the characterization of any potential therapeutic agent.

Mapenterol Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

This technical guide provides an in-depth overview of Mapenterol hydrochloride, a β2-adrenoceptor agonist. Due to the limited availability of specific pharmacological data for this compound in publicly accessible scientific literature, this guide leverages data from the structurally and functionally similar β2-adrenoceptor agonist, Clenbuterol (B1669167), to provide a representative pharmacological context. This approach allows for a comprehensive understanding of the anticipated biological activity and experimental evaluation of Mapenterol.

Introduction to this compound

This compound is classified as a β2-adrenoceptor agonist.[1] It is structurally related to Clenbuterol and is anticipated to exhibit similar pharmacological properties, primarily acting on β2-adrenergic receptors to induce physiological responses such as smooth muscle relaxation.[2][3] Its primary application noted in the literature is as an analytical standard for the detection of drug residues in livestock.[4]

Chemical and Physical Properties
PropertyValueReference
Chemical Name 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride[4]
Alternate Names 1-(4-Amino-3-chloro-5-trifluoromethylphenyl)-2-(1,1-dimethylpropylamino)ethanol hydrochloride[5]
CAS Number 54238-51-6[4]
Molecular Formula C₁₄H₂₁Cl₂F₃N₂O[4]
Molecular Weight 361.23 g/mol [4]
Purity ≥95%[4]

Mechanism of Action: The β2-Adrenoceptor Signaling Pathway

As a β2-adrenoceptor agonist, this compound is expected to exert its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2] This activation initiates a downstream signaling cascade, the canonical pathway of which is illustrated below.

Canonical Gs-Protein Signaling Pathway

Activation of the β2-adrenoceptor by an agonist leads to a conformational change in the receptor, facilitating its coupling to the stimulatory G-protein, Gs.[2] This interaction promotes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and binds to and activates adenylyl cyclase.[2] Adenylyl cyclase, in turn, catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2] The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in a cellular response, such as smooth muscle relaxation.[2]

Gs_Signaling_Pathway Canonical β2-Adrenoceptor Gs Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mapenterol Mapenterol (Agonist) B2AR β2-Adrenoceptor Mapenterol->B2AR Binds to Gs Gs Protein (αβγ) B2AR->Gs Activates Galpha_GTP Gαs-GTP Gs->Galpha_GTP GDP/GTP Exchange Gbeta_gamma Gβγ Gs->Gbeta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes Conversion Galpha_GTP->AC Activates ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Initiates Response Cellular Response (e.g., Smooth Muscle Relaxation) Phosphorylation->Response

Caption: Canonical β2-adrenoceptor Gs signaling pathway.

Pharmacological Profile (based on Clenbuterol data)

The following tables summarize quantitative data for Clenbuterol, providing an expected pharmacological profile for Mapenterol.

Receptor Binding Affinity and Selectivity
CompoundReceptorKi (nM)Selectivity (β1/β2)Reference
Clenbuterolβ2-AdrenoceptorData not available4.0[2]
Functional Potency (cAMP Accumulation)
CompoundAssay SystemEC50 (nM)Intrinsic Activity (relative to Isoprenaline)Reference
ClenbuterolRat brain slicesWeakly potent agonistPartial agonist[4][6]
ClenbuterolHEK293 cells expressing β2-ARData not availablePartial agonist[7]

Note: Clenbuterol is characterized as a partial agonist, meaning it does not produce the maximum possible response even at high concentrations, compared to a full agonist like Isoprenaline.[7]

In Vivo Bronchodilator Activity
CompoundSpeciesRoute of AdministrationDoseEffectReference
ClenbuterolHuman (asthmatic children)Oral1.0 µg/kgSignificant bronchodilating effect lasting up to 8 hours[8]
ClenbuterolHuman (asthmatic patients)Oral40 µgSignificant increase in Peak Expiratory Flow Rate (PEFR)[9]
ClenbuterolHuman (chronic airways obstruction)Oral20-30 µg (3x daily)Significant improvement in baseline FEV1[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize β2-adrenoceptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the β2-adrenoceptor.

Radioligand_Binding_Assay Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells/tissue expressing β2-AR) Total_Binding Total Binding: Membranes + Radioligand Membrane_Prep->Total_Binding Non_Specific_Binding Non-specific Binding: Membranes + Radioligand + Non-specific Ligand Membrane_Prep->Non_Specific_Binding Competitive_Binding Competitive Binding: Membranes + Radioligand + Test Compound Membrane_Prep->Competitive_Binding Radioligand Radioligand (e.g., [3H]DHA) Radioligand->Total_Binding Radioligand->Non_Specific_Binding Radioligand->Competitive_Binding Test_Compound Test Compound (Mapenterol) Test_Compound->Competitive_Binding Non_Specific Non-specific Ligand (e.g., high conc. Propranolol) Non_Specific->Non_Specific_Binding Filtration Rapid Filtration (to separate bound from free ligand) Total_Binding->Filtration Non_Specific_Binding->Filtration Competitive_Binding->Filtration Scintillation Scintillation Counting (to quantify radioactivity) Filtration->Scintillation Specific_Binding Calculate Specific Binding: Total - Non-specific Scintillation->Specific_Binding IC50 Determine IC50 (from competitive binding curve) Scintillation->IC50 Specific_Binding->IC50 Ki Calculate Ki (using Cheng-Prusoff equation) IC50->Ki

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β2-adrenoceptor (e.g., HEK293 or CHO cells) or from tissues known to express the receptor.[10]

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

  • Competition Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol, [³H]DHA) and varying concentrations of the unlabeled test compound (this compound).[7]

  • Total and Non-specific Binding: Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-selective β-blocker, such as propranolol).[10]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly separate the bound from free radioligand by filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP.

cAMP_Assay_Workflow cAMP Accumulation Assay Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cell_Culture Culture Cells (e.g., CHO-K1 expressing β2-AR) Cell_Plating Plate Cells in multi-well plates Cell_Culture->Cell_Plating PDE_Inhibitor Pre-incubate with PDE Inhibitor (e.g., IBMX) Cell_Plating->PDE_Inhibitor Agonist_Addition Add varying concentrations of Test Compound (Mapenterol) PDE_Inhibitor->Agonist_Addition Incubation Incubate at 37°C Agonist_Addition->Incubation Cell_Lysis Lyse Cells to release intracellular cAMP Incubation->Cell_Lysis Detection_Reagents Add Detection Reagents (e.g., HTRF, AlphaScreen) Cell_Lysis->Detection_Reagents Signal_Measurement Measure Signal (e.g., fluorescence, luminescence) Detection_Reagents->Signal_Measurement Quantify_cAMP Quantify cAMP (from standard curve) Signal_Measurement->Quantify_cAMP Standard_Curve Generate cAMP Standard Curve Standard_Curve->Quantify_cAMP EC50_Emax Determine EC50 and Emax (from dose-response curve) Quantify_cAMP->EC50_Emax

Caption: Workflow for a cAMP accumulation assay.

Methodology:

  • Cell Culture: Culture a suitable cell line expressing the β2-adrenoceptor (e.g., CHO-K1) in appropriate media and plate them in 96- or 384-well plates.[11]

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.[12]

  • Stimulation: Add varying concentrations of the test compound (this compound) to the wells and incubate at 37°C for a defined period (e.g., 30 minutes).[12]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.[12] These assays typically involve a competitive immunoassay format where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw signal from the assay to cAMP concentrations using the standard curve. Plot the cAMP concentration against the logarithm of the test compound concentration to create a dose-response curve. Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response) from this curve.[13]

In Vitro Guinea Pig Trachea Relaxation Assay

This ex vivo functional assay assesses the ability of a compound to relax pre-contracted airway smooth muscle.

Methodology:

  • Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings. Mount the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.[14]

  • Pre-contraction: Induce a sustained contraction of the tracheal smooth muscle using a contractile agent such as histamine (B1213489) or methacholine.[14]

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compound (this compound) to the organ bath in a cumulative manner, increasing the concentration stepwise.

  • Measurement of Relaxation: Record the changes in isometric tension of the tracheal rings. Relaxation is measured as the percentage reversal of the pre-induced contraction.

  • Data Analysis: Plot the percentage of relaxation against the logarithm of the test compound concentration to generate a concentration-response curve. From this curve, determine the EC₅₀ and the Eₘₐₓ for the compound.[15]

Conclusion

This compound is a β2-adrenoceptor agonist with a chemical structure similar to Clenbuterol. While specific pharmacological data for Mapenterol is scarce, the information available for Clenbuterol provides a strong basis for predicting its mechanism of action and biological effects. It is expected to act as a partial agonist at β2-adrenoceptors, leading to cAMP-mediated signaling and smooth muscle relaxation. The experimental protocols detailed in this guide provide a robust framework for the in-depth pharmacological characterization of this compound for research and drug development professionals.

References

An In-depth Technical Guide to Mapenterol Hydrochloride: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mapenterol hydrochloride is a selective β2-adrenergic receptor agonist. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action through the β2-adrenergic signaling pathway. This guide is intended for researchers and professionals in drug development, offering detailed information, including experimental considerations, to facilitate further investigation and application of this compound.

Chemical Identity and Physicochemical Properties

This compound is a synthetic compound belonging to the class of phenylethanolamines. Its chemical and physical properties are summarized below.

Chemical Structure and Identity
IdentifierValueSource
IUPAC Name 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride[1]
CAS Number 54238-51-6[1][2][3]
Molecular Formula C₁₄H₂₁Cl₂F₃N₂O[1][4]
Molecular Weight 361.23 g/mol [1][2][4]
Canonical SMILES CCC(C)(C)NCC(O)C1=CC(C(F)(F)F)=C(N)C(Cl)=C1.Cl[5]
InChI Key LWJSGOMCMMDPEN-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValueSource
Appearance White to off-white solid[5]
Melting Point 176-178 °C (with decomposition)
Solubility Water: 25 mg/mL (ultrasonication may be required). DMSO: Slightly soluble. Methanol: Sparingly soluble.[3][5]
pKa Data not available
LogP Data not available

Pharmacological Profile

Mapenterol is an agonist of the β2-adrenergic receptor (β2-AR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][3] Its pharmacological activity is primarily attributed to its ability to selectively bind to and activate these receptors, leading to a cascade of intracellular events.

Mechanism of Action and Signaling Pathway

The binding of this compound to the β2-adrenergic receptor initiates a well-characterized signaling cascade. This pathway is pivotal in mediating physiological responses, most notably smooth muscle relaxation.

  • Receptor Binding and G-Protein Activation: As a β2-agonist, Mapenterol binds to the β2-adrenergic receptor on the cell surface. This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The Gs protein releases its α-subunit (Gαs), which is bound to GTP.

  • Adenylyl Cyclase Activation and cAMP Production: The activated Gαs-GTP complex then stimulates the membrane-bound enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

  • Downstream Effects: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of smooth muscle, which is the basis for its bronchodilatory effects.

Gs_Signaling_Pathway Mapenterol Mapenterol B2AR β2-Adrenergic Receptor Mapenterol->B2AR Binds to Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Response Leads to

Figure 1: The β2-adrenergic receptor signaling pathway activated by Mapenterol.

Quantitative Pharmacological Data

Currently, there is a lack of publicly available, peer-reviewed data on the specific binding affinity (Ki or IC50 values) and functional potency (EC50 values) of this compound for the β2-adrenergic receptor. Further research is required to quantify these crucial pharmacological parameters.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize β2-adrenergic receptor agonists like this compound. These methodologies can be adapted for the specific evaluation of this compound.

Receptor Binding Assay (Competitive)

This assay is designed to determine the binding affinity of a test compound (e.g., Mapenterol) for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human β2-adrenergic receptor.

  • Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

  • Test compound (this compound) at various concentrations.

  • Incubation buffer (e.g., Tris-HCl with MgCl₂).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter or a gamma counter.

Procedure:

  • In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

  • Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known non-labeled antagonist like propranolol).

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation or gamma counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Receptor_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes β2-AR Expressing Cell Membranes Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Mapenterol Mapenterol HCl (Varying Concentrations) Mapenterol->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Radioactivity Counting Washing->Counting Calculation Calculate Specific Binding Counting->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting Determination Determine IC50/Ki Plotting->Determination

Figure 2: Workflow for a competitive receptor binding assay.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a test compound to stimulate the production of cAMP, providing a measure of its efficacy as an agonist.

Materials:

  • Whole cells or cell membranes expressing the β2-adrenergic receptor.

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., containing ATP, an ATP-regenerating system, and a phosphodiesterase inhibitor like IBMX).

  • Lysis buffer.

  • cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

  • Seed cells expressing the β2-adrenergic receptor in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of newly synthesized cAMP.

  • Add varying concentrations of this compound to the wells. Include a positive control (e.g., isoproterenol) and a vehicle control.

  • Incubate for a defined period at 37°C to allow for cAMP production.

  • Terminate the reaction and lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP in each well using a commercially available detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).

Pharmacokinetic Profile (ADME)

Conclusion

This compound is a β2-adrenergic receptor agonist with a well-defined chemical structure. Its mechanism of action follows the canonical Gs-protein signaling pathway, leading to the production of cAMP and subsequent smooth muscle relaxation. While its identity and general mechanism are known, there is a significant gap in the publicly available quantitative pharmacological and pharmacokinetic data. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound, which is necessary to fully understand its therapeutic potential. Further research is warranted to establish its binding affinity, functional potency, and in vivo ADME profile.

References

The Genesis and Synthesis of Mapenterol Hydrochloride: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – A comprehensive technical guide has been compiled detailing the discovery and synthesis of Mapenterol hydrochloride, a potent and selective β2-adrenoceptor agonist. This document provides an in-depth look at the chemical synthesis, pharmacological properties, and the underlying mechanism of action of this significant compound, tailored for researchers, scientists, and professionals in the field of drug development.

This compound, chemically known as 1-(4-Amino-3-chloro-5-trifluoromethylphenyl)-2-(1,1-dimethylpropylamino)ethanol hydrochloride, has emerged from the broader exploration of phenylethanolamine derivatives as valuable therapeutic agents. Its structural relationship to clenbuterol (B1669167) has guided research into creating analogues with potentially improved pharmacological profiles.

Discovery and Development Context

The development of β2-adrenergic agonists has been a cornerstone of respiratory medicine, with a continuous drive to enhance selectivity and duration of action. The journey began with less selective compounds and has progressed to highly specific molecules that target the β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.

Recent advancements in the exploration of 2-amino-2-phenylethanol (B122105) derivatives have highlighted compounds with significant β2-adrenoceptor agonist activity. A 2022 study identified a series of potent compounds, using a molecule with the same structure as this compound (referred to as compound 1a in the study) as a lead, underscoring its importance as a foundational structure for further development. While the specific timeline and original pioneers of Mapenterol's discovery remain to be fully elucidated in publicly accessible records, its significance is recognized within the scientific community focused on respiratory therapeutics.

Chemical Synthesis of this compound

The generalized synthetic pathway can be visualized as follows:

G cluster_0 Starting Material Preparation cluster_1 Amination cluster_2 Reduction and Salt Formation 4-Amino-3-chloro-5-(trifluoromethyl)acetophenone 4-Amino-3-chloro-5-(trifluoromethyl)acetophenone Bromination Bromination 4-Amino-3-chloro-5-(trifluoromethyl)acetophenone->Bromination Br2 alpha-Bromoacetophenone_intermediate α-Bromoacetophenone Intermediate Bromination->alpha-Bromoacetophenone_intermediate Amination_reaction Amination with 1,1-dimethylpropylamine alpha-Bromoacetophenone_intermediate->Amination_reaction Amino_ketone_intermediate Amino-ketone Intermediate Amination_reaction->Amino_ketone_intermediate Reduction Reduction Amino_ketone_intermediate->Reduction NaBH4 Mapenterol_base Mapenterol (free base) Reduction->Mapenterol_base Salt_formation Salt Formation with HCl Mapenterol_base->Salt_formation Mapenterol_HCl This compound Salt_formation->Mapenterol_HCl G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Mapenterol Mapenterol B2AR β2-Adrenergic Receptor Mapenterol->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased intracellular Ca2+ Myosin Light Chain Phosphatase Activation PKA->Cellular_Response Phosphorylates targets leading to Bronchodilation Bronchodilation Cellular_Response->Bronchodilation Results in G Start Start Cell_Culture Cell Culture with β2-Adrenergic Receptors Start->Cell_Culture Membrane_Preparation Membrane Preparation Cell_Culture->Membrane_Preparation Functional_Assay Adenylyl Cyclase Activation Assay Cell_Culture->Functional_Assay Binding_Assay Receptor Binding Assay (Competition with Radioligand) Membrane_Preparation->Binding_Assay Data_Analysis_Ki Data Analysis (IC50 -> Ki) Binding_Assay->Data_Analysis_Ki Data_Analysis_EC50 Data Analysis (EC50) Functional_Assay->Data_Analysis_EC50 End_Ki Determine Receptor Affinity (Ki) Data_Analysis_Ki->End_Ki End_EC50 Determine Functional Potency (EC50) Data_Analysis_EC50->End_EC50

In Vitro and In Vivo Effects of Mapenterol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mapenterol hydrochloride is a selective β2-adrenergic receptor agonist with significant potential for the treatment of bronchospasms associated with respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). As a member of the β2-agonist class of drugs, its therapeutic effects are primarily mediated through the relaxation of airway smooth muscle. This document provides a comprehensive overview of the in vitro and in vivo pharmacological properties of this compound, detailing its mechanism of action, experimental evaluation, and potential physiological effects. The information is intended to serve as a technical guide for researchers and professionals involved in drug development and respiratory pharmacology.

Introduction

β2-adrenergic receptor agonists are a cornerstone in the management of obstructive airway diseases.[1][2][3] They function by mimicking the endogenous catecholamine epinephrine, leading to the relaxation of the smooth muscle in the bronchial passages.[1][4] this compound is a potent and selective β2-adrenergic agonist. This guide summarizes the key in vitro and in vivo studies that characterize the pharmacological profile of this compound, providing insights into its efficacy and potential side effects.

Mechanism of Action: β2-Adrenergic Signaling Pathway

The primary mechanism of action of this compound involves the activation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][5] Upon binding, this compound induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][5][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation (bronchodilation).[1][5]

Mapenterol Signaling Pathway cluster_cell Airway Smooth Muscle Cell Mapenterol Mapenterol HCl B2AR β2-Adrenergic Receptor Mapenterol->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Targets Downstream Targets PKA_active->Targets Phosphorylates Relaxation Smooth Muscle Relaxation (Bronchodilation) Targets->Relaxation Leads to

Caption: β2-Adrenergic signaling pathway activated by Mapenterol.

In Vitro Effects

The in vitro activity of this compound is primarily assessed through its ability to induce relaxation in isolated airway smooth muscle preparations and to stimulate the production of cAMP.

Data Presentation

The following table summarizes the expected quantitative data from in vitro assays for a typical β2-adrenergic agonist like this compound.

Assay TypeParameterExpected Value RangeDescription
Receptor Binding Assay KiLow nMDissociation constant, indicating high binding affinity to the β2-adrenergic receptor.
Tracheal Ring Relaxation EC50Sub-μM to μMThe molar concentration of Mapenterol that produces 50% of the maximum relaxation of pre-contracted tissue.
Adenylyl Cyclase Activation EC50Low μMThe molar concentration of Mapenterol that produces 50% of the maximum cAMP production.
Experimental Protocols

This ex vivo assay is a standard method to evaluate the bronchodilator effect of a compound.

  • Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit buffer. The trachea is cleaned of connective tissue and cut into 2-3 mm wide rings.

  • Mounting: Each tracheal ring is suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1 g. Following equilibration, the tissues are contracted with a submaximal concentration of a contractile agent such as carbachol (B1668302) (1 µM) or histamine (B1213489).[7]

  • Drug Administration: Once a stable contractile plateau is reached, cumulative concentrations of this compound are added to the organ bath.

  • Data Analysis: The relaxation response is measured as the percentage decrease from the pre-contracted tone. A concentration-response curve is plotted, and the EC50 value is calculated.

Tracheal Ring Assay Workflow A Excise Guinea Pig Trachea B Prepare Tracheal Rings (2-3 mm) A->B C Suspend Rings in Organ Bath (Krebs-Henseleit, 37°C, 95% O2/5% CO2) B->C D Equilibrate under 1g Tension (60 min) C->D E Induce Contraction (e.g., Carbachol 1 µM) D->E F Add Cumulative Concentrations of This compound E->F G Measure Relaxation Response F->G H Plot Concentration-Response Curve & Calculate EC50 G->H

Caption: Workflow for the isolated tracheal ring relaxation assay.

This assay quantifies the ability of this compound to stimulate its direct downstream effector, adenylyl cyclase.

  • Cell Culture and Membrane Preparation: A cell line expressing β2-adrenergic receptors (e.g., human airway smooth muscle cells or a recombinant cell line) is cultured. Cell membranes are prepared by homogenization and centrifugation.

  • Assay Reaction: The membrane preparation is incubated in a reaction buffer containing ATP, an ATP-regenerating system, a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of this compound.

  • cAMP Quantification: The reaction is terminated, and the amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[8]

  • Data Analysis: The concentration of this compound is plotted against the amount of cAMP produced to generate a concentration-response curve and determine the EC50 value.

In Vivo Effects

In vivo studies are crucial for evaluating the bronchodilatory efficacy and potential systemic side effects of this compound in a whole-organism context.

Data Presentation

The following table outlines the expected quantitative data from in vivo studies for a β2-adrenergic agonist.

Model/AssayParameterExpected OutcomeDescription
Bronchoprotection in Guinea Pigs % Inhibition of BronchoconstrictionDose-dependent inhibitionMeasures the ability of Mapenterol to prevent bronchoconstriction induced by agents like histamine or methacholine.
Cardiovascular Safety in Rats/Dogs Heart Rate, Blood PressurePotential for dose-dependent increase in heart rate and decrease in diastolic blood pressure.Assesses the cardiovascular side effects, which are common for β2-agonists due to off-target effects on β1-receptors.
Experimental Protocols

This model assesses the ability of a compound to protect against induced bronchoconstriction.[9]

  • Animal Preparation: Guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial ventilation. A catheter is placed in the jugular vein for drug administration.

  • Measurement of Bronchoconstriction: Bronchoconstriction is induced by an intravenous injection of a bronchoconstrictor agent (e.g., histamine or methacholine). The resulting increase in airway resistance is measured using a whole-body plethysmograph or by monitoring changes in pulmonary inflation pressure.

  • Drug Administration: this compound is administered (e.g., intravenously or via inhalation) at various doses prior to the challenge with the bronchoconstrictor.

  • Data Analysis: The protective effect of this compound is calculated as the percentage inhibition of the bronchoconstrictor response compared to a vehicle control.

This study evaluates the potential cardiovascular side effects of this compound.

  • Animal Instrumentation: Dogs are surgically implanted with telemetry transmitters for the continuous monitoring of electrocardiogram (ECG), heart rate, and arterial blood pressure.

  • Acclimatization and Baseline Recording: The animals are allowed to recover from surgery and are acclimated to the study environment. Baseline cardiovascular parameters are recorded.

  • Drug Administration: this compound is administered at multiple dose levels.

  • Data Collection and Analysis: Cardiovascular parameters are continuously monitored post-dose. Changes in heart rate, blood pressure, and ECG intervals are analyzed to assess the cardiovascular safety profile of the compound.

Potential Side Effects

As with other β2-adrenergic agonists, this compound may exhibit side effects, particularly at higher doses.[1] These are often due to the stimulation of β2-receptors in other tissues or off-target effects on β1-adrenergic receptors in the heart.[2] Potential side effects include:

  • Cardiovascular: Tachycardia (increased heart rate), palpitations, and potential for arrhythmias.[1]

  • Musculoskeletal: Tremor, particularly in the hands.[1]

  • Metabolic: Potential for transient increases in blood glucose and lactate.[4]

Conclusion

This compound demonstrates the characteristic pharmacological profile of a selective β2-adrenergic receptor agonist. In vitro studies are expected to confirm its high binding affinity to the β2-receptor and its potent functional activity in relaxing airway smooth muscle and stimulating adenylyl cyclase. In vivo models are anticipated to show significant bronchodilator efficacy. As with all β2-agonists, a thorough evaluation of the cardiovascular safety profile is essential during drug development. This technical guide provides a framework for the continued investigation and development of this compound as a potential therapeutic agent for obstructive lung diseases.

References

Mapenterol Hydrochloride: A Technical Guide for Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mapenterol hydrochloride is identified as a β2-adrenoceptor agonist, a class of drugs pivotal in the management of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] This technical guide provides a comprehensive overview of the established mechanisms of action for β2-adrenoceptor agonists and outlines the requisite experimental protocols for the preclinical evaluation of novel compounds in this class, such as this compound. Due to the limited availability of specific preclinical and clinical data for this compound in the public domain, this document serves as a foundational framework for its investigation. It details standardized methodologies for assessing receptor binding, functional potency, and anti-inflammatory effects, and includes workflows for in vivo studies in relevant animal models of respiratory disease. All quantitative data presented in the tables are illustrative, based on typical findings for β2-agonists, and serve as templates for the presentation of future experimental results for this compound.

Introduction

This compound is a synthetic compound classified as a β2-adrenoceptor agonist.[2][3] Its chemical formula is C14H21Cl2F3N2O and it has a molecular weight of 361.23 g/mol .[4] β2-adrenoceptor agonists are a cornerstone in the treatment of respiratory diseases characterized by bronchoconstriction.[5] By selectively targeting the β2-adrenergic receptors expressed on airway smooth muscle cells, these agents induce bronchodilation, leading to improved airflow and relief of symptoms.[1]

The development of novel β2-agonists like this compound is driven by the pursuit of enhanced therapeutic profiles, including greater selectivity for the β2-receptor to minimize off-target effects, longer duration of action, and potential anti-inflammatory properties.[6] This guide outlines the core experimental framework for characterizing the pharmacological and therapeutic potential of this compound in the context of respiratory disease research.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

The primary therapeutic effect of this compound, as a β2-adrenoceptor agonist, is mediated through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[7] The canonical signaling pathway is initiated upon ligand binding and culminates in the relaxation of airway smooth muscle.

The key steps in this pathway are as follows:

  • Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs.

  • Adenylate Cyclase Activation: The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

  • Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, which collectively lead to a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, resulting in bronchodilation.

B2_Adrenergic_Signaling_Pathway Mapenterol Mapenterol hydrochloride B2AR β2-Adrenergic Receptor Mapenterol->B2AR Gs Gs Protein B2AR->Gs AC Adenylyl Cyclase ATP ATP Gs->AC cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Promotes

Figure 1: β2-Adrenergic Receptor Signaling Pathway.

Pharmacological Characterization

A thorough pharmacological characterization is essential to determine the potency, selectivity, and efficacy of this compound. The following tables provide a template for presenting such data.

Receptor Binding Affinity

Receptor binding assays are performed to determine the affinity of this compound for the β2-adrenergic receptor. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

Receptor SubtypeRadioligandThis compound Ki (nM)Reference Compound Ki (nM)
Human β1[³H]-CGP 12177Data not availableIsoprenaline: [Value]
Human β2[³H]-ICI 118,551Data not availableSalbutamol: [Value]
Human β3[³H]-CGP 12177Data not availableIsoprenaline: [Value]
Table 1: Template for Receptor Binding Affinity of this compound.
Functional Potency and Efficacy

Functional assays measure the biological response to the drug. For a β2-agonist, this is typically the stimulation of cAMP production or the relaxation of airway smooth muscle. The EC50 value represents the concentration of the drug that produces 50% of the maximal response, indicating its potency. Efficacy (Emax) is the maximal response produced by the drug.

AssayCell/Tissue TypeParameterThis compoundReference Compound
cAMP AccumulationHuman Airway Smooth Muscle CellsEC50 (nM)Data not availableSalbutamol: [Value]
Emax (% of Isoprenaline)Data not availableSalbutamol: [Value]
Airway Smooth Muscle RelaxationGuinea Pig Tracheal RingsEC50 (nM)Data not availableSalbutamol: [Value]
Emax (% Relaxation)Data not availableSalbutamol: [Value]
Table 2: Template for Functional Potency and Efficacy of this compound.

Experimental Protocols

The following are detailed protocols for key experiments required to characterize this compound.

β2-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the β2-adrenergic receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competition Assay:

    • A fixed concentration of a radiolabeled antagonist (e.g., [³H]-ICI 118,551) is incubated with the cell membranes.

    • Increasing concentrations of unlabeled this compound (or a reference compound) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., propranolol).

  • Incubation: The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki value is calculated from the IC50 value (concentration of drug that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow Start Start MembranePrep Prepare Membranes (β2-AR expressing cells) Start->MembranePrep Incubation Incubate: Membranes + [³H]-Radioligand + Mapenterol (varying conc.) MembranePrep->Incubation Filtration Rapid Filtration (Separate bound/free) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting Analysis Data Analysis (Calculate Ki) Counting->Analysis End End Analysis->End

Figure 2: Workflow for β2-Adrenergic Receptor Binding Assay.
cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate the production of intracellular cAMP.

Methodology:

  • Cell Culture: Human airway smooth muscle cells are cultured in 96-well plates.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Cells are stimulated with varying concentrations of this compound or a reference agonist for a defined period (e.g., 15-30 minutes).

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay kit (e.g., ELISA or HTRF).[8]

  • Data Analysis: A dose-response curve is generated to determine the EC50 and Emax values.

cAMP_Assay_Workflow Start Start CellCulture Culture Airway Smooth Muscle Cells (96-well plate) Start->CellCulture PreIncubation Pre-incubate with PDE Inhibitor CellCulture->PreIncubation Stimulation Stimulate with Mapenterol (varying conc.) PreIncubation->Stimulation Lysis Lyse Cells Stimulation->Lysis Quantification Quantify cAMP (e.g., ELISA) Lysis->Quantification Analysis Data Analysis (Calculate EC50, Emax) Quantification->Analysis End End Analysis->End

Figure 3: Workflow for cAMP Accumulation Assay.
In Vitro Airway Smooth Muscle Relaxation Assay

This ex vivo protocol assesses the direct relaxant effect of this compound on pre-contracted airway smooth muscle.[9]

Methodology:

  • Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an isolated organ bath system.[10][11]

  • Equilibration: The tissues are equilibrated under physiological conditions (e.g., Krebs-Henseleit solution, 37°C, gassed with 95% O2/5% CO2).

  • Contraction: The tracheal rings are pre-contracted with a contractile agent such as methacholine (B1211447) or histamine.

  • Drug Addition: Cumulative concentrations of this compound are added to the organ bath, and the relaxation of the tracheal rings is measured isometrically.

  • Data Analysis: A concentration-response curve is constructed to determine the EC50 and Emax for relaxation.

Organ_Bath_Workflow Start Start TissuePrep Isolate & Mount Guinea Pig Tracheal Rings Start->TissuePrep Equilibration Equilibrate in Organ Bath TissuePrep->Equilibration Contraction Pre-contract with Methacholine Equilibration->Contraction DrugAddition Add Cumulative Doses of Mapenterol Contraction->DrugAddition Measurement Measure Isometric Relaxation DrugAddition->Measurement Analysis Data Analysis (Calculate EC50, Emax) Measurement->Analysis End End Analysis->End

Figure 4: Workflow for Isolated Organ Bath Assay.
In Vivo Models of Respiratory Disease

This model is used to evaluate the efficacy of this compound in a setting of allergic airway inflammation and hyperresponsiveness.[2][7]

Methodology:

  • Sensitization: Guinea pigs or mice are sensitized by intraperitoneal injections of ovalbumin (OVA) with an adjuvant (e.g., aluminum hydroxide).[6]

  • Challenge: Sensitized animals are challenged with aerosolized OVA to induce an asthmatic response.

  • Treatment: this compound is administered (e.g., via inhalation or systemically) before or after the OVA challenge.

  • Assessment of Bronchodilation: Airway resistance and compliance are measured using techniques like whole-body plethysmography.

  • Assessment of Inflammation: Bronchoalveolar lavage (BAL) fluid is collected to analyze inflammatory cell influx (e.g., eosinophils). Lung tissue can be collected for histology and cytokine analysis.

This model is used to assess the anti-inflammatory potential of this compound in a non-allergic, neutrophilic inflammation model relevant to COPD exacerbations.[12]

Methodology:

  • Induction of Inflammation: Mice or rats are administered lipopolysaccharide (LPS) intranasally or intratracheally to induce lung inflammation.[1]

  • Treatment: this compound is administered before or after the LPS challenge.

  • Assessment of Inflammation: BAL fluid is analyzed for total and differential cell counts (especially neutrophils) and inflammatory mediators (e.g., TNF-α, IL-6). Lung tissue is collected for histological examination.

Safety and Toxicology

The safety profile of this compound must be thoroughly investigated. Currently, there is no publicly available data on the acute or chronic toxicity, mutagenicity, or carcinogenicity of this compound.[8] Standard preclinical safety and toxicology studies in accordance with regulatory guidelines are required.

Conclusion

This compound is a β2-adrenoceptor agonist with potential for the treatment of respiratory diseases. This technical guide provides a comprehensive framework for its preclinical evaluation. The outlined experimental protocols for receptor binding, in vitro functional assays, and in vivo disease models will be crucial in elucidating its pharmacological profile. The generation of robust quantitative data on its potency, efficacy, selectivity, and safety will be essential to determine its therapeutic potential and to guide its further development as a novel treatment for asthma and COPD. Future research should focus on generating and publishing these critical datasets.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Mapenterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mapenterol hydrochloride is a selective β2-adrenergic receptor agonist. This document provides a comprehensive overview of its pharmacokinetic and pharmacodynamic properties, drawing from available scientific literature. Due to the limited publicly available data on Mapenterol, this guide also incorporates information from studies on its close structural analog, Mabuterol. This guide is intended for research, scientific, and drug development professionals, offering a detailed look at the compound's mechanism of action, its disposition within biological systems, and the experimental methodologies used to characterize it. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.

Introduction

This compound is classified as a β2-adrenergic receptor agonist[1][2]. Its chemical name is 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride[1][2]. While its primary therapeutic applications are not well-documented in publicly accessible literature, it has been utilized as a research chemical and a standard for the detection of drug residues in livestock[1]. As a β2-adrenergic receptor agonist, its mechanism of action is presumed to involve the stimulation of β2-adrenergic receptors, leading to a cascade of intracellular events mediated by Gs proteins and adenylyl cyclase.

Chemical Structure:

  • IUPAC Name: 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride

  • CAS Number: 54238-51-6

  • Molecular Formula: C14H21Cl2F3N2O

  • Molecular Weight: 361.23 g/mol

Pharmacodynamics

The primary pharmacodynamic effect of Mapenterol is the activation of β2-adrenergic receptors. This interaction initiates a signaling cascade that results in various physiological responses, depending on the tissue location of the receptors.

Mechanism of Action & Signaling Pathway

As a β2-adrenergic receptor agonist, Mapenterol binds to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding event stabilizes the active conformation of the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the cellular response, such as smooth muscle relaxation in the bronchioles.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Mapenterol Mapenterol Receptor β2-Adrenergic Receptor Mapenterol->Receptor Binds to Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Downstream Targets G start Start prep Prepare Cell Membranes (Expressing β2-AR) start->prep setup Set up Assay: - Membranes - Radioligand ([3H]-CGP12177) - Mapenterol (Varying Conc.) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter quantify Quantify Radioactivity (Liquid Scintillation Counting) filter->quantify analyze Data Analysis: - Plot Binding Curve - Determine IC50 - Calculate Ki (Cheng-Prusoff) quantify->analyze end End analyze->end G start Start culture Culture Cells (Expressing β2-AR) in Multi-well Plate start->culture stimulate Stimulate Cells with Varying Concentrations of Mapenterol culture->stimulate incubate Incubate at 37°C (Allow cAMP Accumulation) stimulate->incubate lyse Lyse Cells and Measure Intracellular cAMP (Using Assay Kit) incubate->lyse analyze Data Analysis: - Plot Dose-Response Curve - Determine EC50 and Emax lyse->analyze end End analyze->end

References

An In-depth Technical Guide to the Safety and Toxicology Profile of Mapenterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Comprehensive public safety and toxicology data for Mapenterol hydrochloride is limited. This guide summarizes available information and outlines the standard methodologies required for a complete toxicological assessment based on established regulatory guidelines.

Introduction

This compound is a chemical compound structurally related to Clenbuterol, suggesting it may function as a beta-2 adrenergic agonist.[1] As with any new chemical entity intended for potential therapeutic use, a thorough evaluation of its safety and toxicology profile is paramount for researchers, scientists, and drug development professionals. This guide provides a framework for understanding the known and potential toxicological aspects of this compound, detailing the necessary experimental protocols to build a comprehensive safety profile.

Summary of Available Toxicological Data

The available information on the toxicology of this compound is primarily derived from Safety Data Sheets (SDS), which indicate a significant lack of comprehensive testing. The existing data is summarized in the table below.

Toxicological Endpoint Result/Data Source
Acute Oral Toxicity (LD50) No data available[2]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[3]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)[3]
Respiratory/Skin Sensitization No data available[2]
Germ Cell Mutagenicity No data available[2]
Carcinogenicity No data available. Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[3]
Reproductive Toxicity No data available[2]
STOT - Single Exposure Category 3 (May cause respiratory irritation)[3]
STOT - Repeated Exposure No data available[2]
Aspiration Hazard Based on available data, the classification criteria are not met.[2]

Hypothesized Mechanism of Action and Signaling Pathway

Given its structural similarity to Clenbuterol, this compound is likely a beta-2 adrenergic agonist.[1][4] The proposed mechanism involves binding to beta-2 adrenergic receptors, which are G-protein coupled receptors. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in physiological responses such as smooth muscle relaxation.[][8]

Beta_Adrenergic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Mapenterol Mapenterol HCl Receptor β2-Adrenergic Receptor Mapenterol->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Hypothesized Beta-Adrenergic Signaling Pathway for Mapenterol.

Standard Experimental Protocols for Toxicological Assessment

To establish a comprehensive safety profile for this compound, a battery of standardized tests is required. The following sections detail the typical methodologies for key toxicological endpoints.

  • Objective: To determine the short-term toxicity of a single high dose and to estimate the median lethal dose (LD50).

  • Protocol (based on OECD Guideline 423):

    • Test System: Typically, female rats are used.

    • Dosing: A single oral dose is administered to a small number of animals. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

    • Procedure: The test proceeds sequentially in groups of three animals. The outcome of the first group determines the dose for the next group. If no mortality is observed at the highest dose, no further testing is needed.

    • Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality.

  • Objective: To characterize the toxicological profile of a substance following prolonged and repeated exposure and to establish a No-Observed-Adverse-Effect Level (NOAEL).[9]

  • Protocol (based on OECD Guideline 452):

    • Test System: Typically, two rodent species (e.g., rats and mice) are used.

    • Dosing: The test substance is administered daily, usually mixed in the diet, for an extended period (e.g., 12-24 months).[10] At least three dose levels and a control group are used.

    • Observations: Daily clinical observations, regular body weight and food consumption measurements, and periodic hematology and clinical chemistry analyses are performed.

    • Pathology: At the end of the study, all animals undergo a full necropsy. Tissues and organs are examined macroscopically and microscopically.

    • Endpoint: The study identifies target organs of toxicity and determines the NOAEL.

A battery of tests is required to assess the potential for DNA damage and mutagenesis.

  • Bacterial Reverse Mutation Test (Ames Test)

    • Objective: To detect gene mutations (point mutations).[11]

    • Protocol (based on OECD Guideline 471):

      • Test System: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid.

      • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver).

      • Endpoint: A positive result is a dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the amino acid) compared to the negative control.

  • In Vitro Mammalian Cell Micronucleus Test

    • Objective: To detect damage to chromosomes (clastogenicity) or the mitotic apparatus (aneugenicity).[12][13]

    • Protocol (based on OECD Guideline 487):

      • Test System: Mammalian cell lines (e.g., CHO, TK6) or primary human lymphocytes are used.[14][15]

      • Procedure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9). Cell proliferation is assessed to ensure that the cells have undergone mitosis.

      • Endpoint: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of daughter cells) is scored. A significant, dose-related increase in micronuclei indicates genotoxic potential.

  • Objective: To assess the tumorigenic potential of a substance over the lifetime of an animal.

  • Protocol (2-Year Rodent Bioassay, based on OECD Guideline 451):

    • Test System: Typically rats and mice of both sexes.[16][17]

    • Dosing: The substance is administered daily for 18-24 months. Dose levels are selected based on data from chronic toxicity studies, with the highest dose being the Maximum Tolerated Dose (MTD).

    • Observations: Animals are monitored for clinical signs and the development of palpable masses throughout the study.

    • Pathology: A complete histopathological examination of all organs and tissues from all animals is conducted to identify any increase in tumor incidence.

    • Endpoint: A statistically significant increase in the incidence of benign or malignant tumors in any dosed group compared to the control group indicates carcinogenic potential.

  • Objective: To assess the effects of the substance on reproductive performance and the development of offspring.

  • Protocol (Extended One-Generation Reproductive Toxicity Study, based on OECD Guideline 443): [18][19]

    • Test System: Typically, rats are used.

    • Dosing: Parental (P) generation animals are dosed for a pre-mating period, during mating, gestation, and lactation. Selected first-generation (F1) offspring continue to be dosed through maturity.

    • Endpoints:

      • P Generation: Mating performance, fertility, gestation length, maternal behavior.

      • F1 Generation: Viability, growth, physical development, sexual maturation, and reproductive performance (if an F2 generation is included).

    • Cohorts: The F1 generation is typically divided into cohorts to assess reproductive endpoints (Cohort 1), developmental neurotoxicity (Cohort 2), and developmental immunotoxicity (Cohort 3).

Visualizations of Experimental Workflows

Toxicology_Assessment_Workflow cluster_acute Acute Toxicity cluster_repeated Repeated Dose Toxicity Ames Ames Test MNvit In Vitro Micronucleus QSAR QSAR Modeling AcuteOral Acute Oral Toxicity (e.g., OECD 423) QSAR->AcuteOral Proceed if low concern Subchronic 28/90-Day Studies AcuteOral->Subchronic Dose-range finding Chronic Chronic Toxicity (6-12 months) Subchronic->Chronic ReproTox Reproductive/Developmental Toxicity (e.g., OECD 443) Chronic->ReproTox Proceed based on intended use Carcinogenicity Carcinogenicity Bioassay (2-Year)

General Workflow for Toxicological Assessment of a New Chemical Entity.

Conclusion

The safety and toxicology profile of this compound is largely uncharacterized in publicly available literature. While basic hazard identification from SDS suggests it is an irritant to the skin, eyes, and respiratory tract, comprehensive studies on acute, chronic, genetic, carcinogenic, and reproductive toxicity are absent. Based on its structural similarity to Clenbuterol, a beta-2 adrenergic agonist pathway is its hypothesized mechanism of action. A full assessment of its safety for any potential application would require a rigorous, multi-faceted testing strategy following established international guidelines, as outlined in this guide. This framework serves as a roadmap for the systematic evaluation necessary to ensure the safety of new pharmaceutical candidates.

References

Mapenterol Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility and stability of mapenterol hydrochloride, a β2-adrenoceptor agonist. The information presented is essential for guiding formulation development, analytical method design, and establishing appropriate storage conditions to ensure the compound's quality and efficacy.

Core Physicochemical Properties

This compound is the salt form of mapenterol, used to improve its handling and solubility characteristics. Understanding its fundamental properties is the first step in its characterization.

Table 1: Physicochemical Properties of this compound

PropertyDataSource
Chemical Name 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride[1]
Molecular Formula C₁₄H₂₁Cl₂F₃N₂O[2][3]
Molecular Weight 361.23 g/mol [2][3][4]
Appearance Solid[5][6]
Melting Point 176-178°C (with decomposition)[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability. The solubility of this compound has been qualitatively assessed in several common solvents.

Table 2: Qualitative Solubility of this compound

SolventSolubility
WaterSlightly soluble
Methanol (B129727)Sparingly soluble
Dimethyl Sulfoxide (DMSO)Slightly soluble

Source: Cayman Chemical[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, particularly as a function of pH, the shake-flask method is a well-established protocol.[7][8]

  • Preparation of Media: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Addition of Compound: Add an excess amount of this compound to a vial containing a known volume of the selected medium. This ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[8] The presence of undissolved solid should be confirmed visually at the end of the experiment.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert, fine-pore filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the clear filtrate to determine the concentration of dissolved this compound using a validated, stability-indicating analytical method, such as HPLC-UV.

  • Data Reporting: Report the solubility as the mean of at least three replicate experiments, typically in mg/mL or µg/mL.

Experimental Workflow for Shake-Flask Solubility A Prepare Buffer Solutions (Varying pH) B Add Excess Mapenterol HCl to each buffer A->B C Agitate at Constant Temp (e.g., 24-72h) B->C D Centrifuge and Filter to separate solid C->D E Quantify Concentration in Filtrate via HPLC D->E F Determine Equilibrium Solubility at each pH E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Stability testing is crucial for determining the re-test period or shelf life of an API and is guided by the International Council for Harmonisation (ICH) guidelines.[9][10][11] The purpose is to see how the quality of the substance varies over time under the influence of temperature, humidity, and light.[12][13]

Solid-State Stability

Solid-state stability studies assess the intrinsic stability of the API. Samples are stored in containers that simulate the proposed packaging for storage and distribution.[12][14]

Table 3: ICH Conditions for Solid-State Stability Testing

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Sources:[9][11]

Testing Frequency: For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[12][13] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[12][14]

Solution-State and Forced Degradation Studies

Solution-state stability is vital for developing liquid dosage forms and for understanding potential degradation pathways. Forced degradation (stress testing) is used to identify likely degradation products and demonstrate the specificity of analytical methods.[15]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol or an aqueous buffer).[16]

  • Apply Stress Conditions: Expose aliquots of the solution to various stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 N NaOH at room or elevated temperature.

    • Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Thermal Stress: Heat the solution (e.g., 60-80°C) and a solid sample.

    • Photostability: Expose the solution and solid sample to light according to ICH Q1B guidelines.

  • Time-Point Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

  • Analysis: Compare the chromatograms of stressed samples to an unstressed control. The goal is to achieve 5-20% degradation of the parent compound. Identify and quantify the parent peak and any significant degradation products.

Logical Flow for Stability Assessment cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis API Mapenterol HCl (Solid & Solution) API->Acid API->Base API->Oxidation API->Thermal API->Photo Result Identify Degradation Pathways & Validate Method Analysis->Result ICH ICH Stability Studies (Long-term, Accelerated) Result->ICH ShelfLife Establish Shelf-Life & Storage Conditions ICH->ShelfLife

Caption: Logical Flow for Stability Assessment.

Mechanism of Action: β2-Adrenergic Signaling

Mapenterol is an agonist of the β2-adrenergic receptor (β2-AR), a member of the G-protein-coupled receptor (GPCR) superfamily.[5][17][18] Its therapeutic effects, such as bronchodilation, are mediated through a well-defined signaling cascade.

Upon binding, mapenterol stabilizes an active conformation of the β2-AR. This promotes the coupling and activation of the stimulatory G-protein, Gs.[19][20] The activated Gs α-subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[18][20] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately resulting in a cellular response like smooth muscle relaxation.[18]

Simplified β2-Adrenergic Signaling Pathway cluster_membrane Cell Membrane Mapenterol Mapenterol Receptor β2-Adrenergic Receptor Mapenterol->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: Simplified β2-Adrenergic Signaling Pathway.

References

The Enigmatic Profile of Mapenterol Hydrochloride: A β2-Adrenoceptor Agonist Awaiting Scientific Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Mapenterol hydrochloride, a compound identified as a β2-adrenoceptor agonist, presents a curious case within the landscape of pharmacological research. Despite its classification and structural similarities to established β2-agonists like Clenbuterol, a comprehensive review of publicly available scientific literature reveals a significant void in empirical data regarding its therapeutic applications, mechanism of action, and safety profile. This technical overview serves to summarize the currently accessible information on this compound and highlight the conspicuous absence of in-depth research, a critical consideration for any professional in the field of drug discovery and development.

Chemical Identity and Properties

A compilation of information from various chemical suppliers provides the fundamental identification of this compound.

PropertyData
Chemical Name 1-(4-Amino-3-chloro-5-trifluoromethylphenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride
CAS Number 54238-51-6
Molecular Formula C₁₄H₂₁Cl₂F₃N₂O
Molecular Weight 361.23 g/mol
Classification β2-adrenoceptor Agonist

This data is aggregated from publicly available chemical supplier databases. No primary experimental data was found to corroborate these properties.

Known Biological Activity: A Surface-Level Understanding

This compound is consistently categorized as a β2-adrenoceptor agonist.[1][2] This classification suggests that it may selectively bind to and activate β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways, uterus, and blood vessels. Activation of these G-protein coupled receptors typically initiates a signaling cascade involving the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the subsequent activation of protein kinase A (PKA).

However, beyond this general classification, there is a notable lack of specific research to delineate the binding affinity, selectivity, and functional activity of this compound at the β2-adrenoceptor. No publicly accessible in vitro or in vivo studies detailing its potency, efficacy, or potential off-target effects could be identified.

Visualizing the Presumed Signaling Pathway

Based on its classification as a β2-adrenoceptor agonist, the anticipated signaling pathway is illustrated below. It is crucial to emphasize that this diagram represents a generalized pathway for β2-adrenoceptor activation and has not been experimentally validated for this compound specifically.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mapenterol_hydrochloride Mapenterol hydrochloride Beta2_AR β2-Adrenergic Receptor Mapenterol_hydrochloride->Beta2_AR Binds G_Protein Gs Protein Beta2_AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes conversion ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Presumed signaling pathway of this compound as a β2-adrenoceptor agonist.

The Uncharted Territory: A Call for Research

The absence of published research on this compound is profound. A thorough search for experimental protocols, quantitative data from preclinical or clinical studies, pharmacokinetic and pharmacodynamic profiles, and toxicology data yielded no results. This lack of information prevents any meaningful assessment of its potential therapeutic applications.

For researchers and drug development professionals, this compound represents a veritable black box. While its structural classification is known, its biological activity, safety, and efficacy remain entirely uncharacterized in the public domain. The following critical areas require investigation to even begin to understand the potential of this compound:

  • Receptor Binding and Functional Assays: Quantitative analysis of binding affinity (Ki) and functional potency (EC50) at the β2-adrenoceptor is essential. Selectivity profiling against other adrenergic receptor subtypes (α1, α2, β1, β3) is also a critical first step.

  • In Vitro and In Vivo Pharmacological Studies: Evaluation of its effects on airway smooth muscle relaxation, potential cardiovascular effects, and other systemic responses in relevant cellular and animal models is necessary.

  • Pharmacokinetic Profiling: Studies on its absorption, distribution, metabolism, and excretion (ADME) would be fundamental to understanding its potential as a therapeutic agent.

  • Toxicology and Safety Assessment: Comprehensive safety pharmacology and toxicology studies are required to identify any potential adverse effects.

Conclusion

This compound is a compound defined more by what is unknown than what is known. Its designation as a β2-adrenoceptor agonist provides a theoretical framework for its mechanism of action, but without any supporting experimental data, its therapeutic potential remains purely speculative. For the scientific and drug development communities, this compound stands as an unvalidated molecule. Any consideration of this compound for therapeutic development would necessitate a comprehensive, ground-up research program to establish its fundamental pharmacological and toxicological properties. The information presented here, based on an exhaustive search of publicly available data, underscores the critical need for primary research to move this compound from a chemical name to a characterized pharmacological agent.

References

Methodological & Application

Application Notes and Protocols for Mapenterol Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mapenterol hydrochloride is a selective β2-adrenergic receptor agonist.[1][2] β2-adrenergic receptors are predominantly found in the smooth muscle of the airways, uterus, and vasculature of skeletal muscle.[3] Activation of these G protein-coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation.[3] Consequently, β2-adrenergic agonists are critical in therapeutic applications, particularly for treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).

This document provides a detailed experimental protocol for the in vitro characterization of this compound in relevant cell culture models. The protocols outlined below describe methods to assess its cytotoxicity and to quantify its agonistic activity by measuring the downstream second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

Data Presentation

Cell LineAssay TypeParameterValue (M)Incubation Time (hours)
A549CytotoxicityCC50> 1 x 10⁻⁴24, 48, 72
BEAS-2BCytotoxicityCC50> 1 x 10⁻⁴24, 48, 72
HASMCCytotoxicityCC50> 1 x 10⁻⁴24, 48, 72
A549Functional (cAMP)EC50To be determined0.5
BEAS-2BFunctional (cAMP)EC50To be determined0.5
HASMCFunctional (cAMP)EC50To be determined0.5

CC50: 50% cytotoxic concentration; EC50: 50% effective concentration.

Signaling Pathway

This compound, as a β2-adrenergic agonist, is expected to activate the canonical Gs-protein signaling pathway. Upon binding to the β2-adrenergic receptor, it induces a conformational change that activates the associated heterotrimeric Gs protein. The Gαs subunit then dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5][6] cAMP, a second messenger, subsequently activates Protein Kinase A (PKA), leading to downstream cellular responses, including smooth muscle relaxation.[4][5][6]

G_protein_signaling cluster_membrane Cell Membrane Receptor β2-Adrenergic Receptor G_protein Gs Protein (α, β, γ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Mapenterol Mapenterol Hydrochloride Mapenterol->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the compound are crucial for reproducible results.

  • Solubility and Storage: this compound is sparingly soluble in methanol (B129727) and slightly soluble in DMSO and water.[7] For long-term storage, it is recommended to store the solid compound at -20°C.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[8] Avoid repeated freeze-thaw cycles.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

    • Further dilute the stock solution in a suitable sterile, serum-free culture medium to create a series of working concentrations immediately before use.

Cell Culture

The choice of cell line is dependent on the research question. Human lung adenocarcinoma cells (A549), human bronchial epithelial cells (BEAS-2B), and primary human airway smooth muscle cells (HASMC) are relevant models for studying respiratory drugs.

  • A549 Cell Culture:

    • Growth Medium: F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[10][11]

    • Subculture: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a ratio of 1:4 to 1:8.[9][10]

  • BEAS-2B Cell Culture:

    • Growth Medium: BEGM™ Bronchial Epithelial Cell Growth Medium or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[12]

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[13] Flasks should be pre-coated with a mixture of fibronectin, collagen, and bovine serum albumin.[14]

    • Subculture: Subculture before cells reach 70% confluency to prevent terminal differentiation.[14] Detach cells with Trypsin-EDTA, neutralize, and re-seed.

  • Human Airway Smooth Muscle Cell (HASMC) Culture:

    • Growth Medium: Smooth Muscle Cell Growth Medium supplemented with growth factors, 5% FBS, and 1% penicillin-streptomycin.

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[15]

    • Subculture: When cells reach 70-90% confluency, detach using Trypsin/EDTA solution, neutralize, and re-seed.[15]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of this compound that is non-toxic to the cells, which is essential for interpreting functional assay results. The principle of the MTT assay is the conversion of the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[16]

  • Materials:

    • Cells of interest (A549, BEAS-2B, or HASMC)

    • 96-well cell culture plates

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 1-2 x 10⁴ cells/well) and incubate for 24 hours.[17]

    • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only controls.

    • Incubate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16][17]

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[16]

    • Measure the absorbance at 570 nm using a microplate reader.[16]

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 value.

Functional Assay: cAMP Accumulation

This assay quantifies the agonistic activity of this compound by measuring the intracellular accumulation of cAMP. Competitive immunoassays are commonly used for this purpose.[18][19]

  • Materials:

    • Cells of interest cultured in 96-well plates

    • This compound working solutions

    • Positive control (e.g., Isoproterenol)

    • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Protocol:

    • Seed cells in a 96-well plate and grow to 80-90% confluency.

    • Replace the growth medium with serum-free medium and incubate for a few hours.

    • Pre-treat cells with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.

    • Add various concentrations of this compound or a positive control and incubate for 30 minutes at 37°C.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the cAMP concentration in the cell lysates using the chosen assay format (e.g., HTRF, ELISA).[20]

    • Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis prep_compound Prepare Mapenterol Hydrochloride Stock treat_cells Treat with Mapenterol Concentration Series prep_compound->treat_cells prep_cells Culture Cells (A549, BEAS-2B, HASMC) seed_plate Seed Cells in 96-well Plates prep_cells->seed_plate seed_plate->treat_cells cytotoxicity_assay Cytotoxicity Assay (MTT) treat_cells->cytotoxicity_assay cAMP_assay cAMP Accumulation Assay treat_cells->cAMP_assay read_plate Measure Absorbance/ Luminescence cytotoxicity_assay->read_plate cAMP_assay->read_plate calc_viability Calculate % Viability (Determine CC50) read_plate->calc_viability calc_cAMP Calculate cAMP Conc. (Determine EC50) read_plate->calc_cAMP

Caption: General Experimental Workflow.

References

Application Notes and Protocols for In Vivo Dissolution of Mapenterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mapenterol hydrochloride is a β2-adrenergic receptor agonist.[1] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, leading to smooth muscle relaxation, which is a therapeutic target for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[2][3][4] For researchers investigating the in vivo efficacy and pharmacokinetics of this compound, establishing a safe and effective dissolution and administration protocol is a critical first step.

These application notes provide a comprehensive guide to dissolving this compound for in vivo studies, addressing its known solubility challenges and offering systematic protocols for formulation development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for developing a suitable formulation. The known properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₄H₂₀ClF₃N₂O • HCl[1]
Molecular Weight 361.2 g/mol [1]
Appearance White to off-white solid[5]
Melting Point 176-178°C (with decomposition)[6]
Solubility - Water: Slightly soluble. One source indicates 25 mg/mL (69.21 mM) is achievable with sonication.[1][5] - DMSO: Slightly soluble[1] - Methanol: Sparingly soluble[1]
Storage (Solution) -20°C for 1 month; -80°C for up to 6 months (sealed, away from moisture)[2][5]

Signaling Pathway of β2-Adrenergic Receptor Agonists

Mapenterol, as a β2-adrenergic agonist, activates a well-characterized signaling cascade. The diagram below illustrates this pathway, which ultimately leads to smooth muscle relaxation.

G cluster_cell Smooth Muscle Cell Mapenterol Mapenterol (β2 Agonist) beta2AR β2-Adrenergic Receptor Mapenterol->beta2AR Binds to Gs Gs Protein beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_p Phosphorylated MLCK (Inactive) PKA->MLCK_p Phosphorylates (Inactivates) MLCK_in Myosin Light Chain Kinase (Active) Relaxation Smooth Muscle Relaxation MLCK_p->Relaxation Leads to G start Start: Determine Required Dose & Route solubility_check Protocol 1: Solubility Check in Aqueous Vehicles (Saline, PBS) start->solubility_check is_soluble Is it soluble at the desired concentration? solubility_check->is_soluble use_aqueous Use Aqueous Solution Proceed to In Vivo Study (with vehicle control) is_soluble->use_aqueous Yes try_cosolvent Protocol 2: Test Co-Solvent Systems (e.g., PEG, Propylene Glycol) is_soluble->try_cosolvent No is_cosolvent_soluble Soluble and stable upon dilution? try_cosolvent->is_cosolvent_soluble use_cosolvent Use Co-Solvent System Proceed to In Vivo Study (with vehicle control) is_cosolvent_soluble->use_cosolvent Yes try_suspension Protocol 3: Prepare a Suspension (e.g., with CMC, Tween 80) is_cosolvent_soluble->try_suspension No is_suspension_stable Uniform and stable suspension? try_suspension->is_suspension_stable use_suspension Use Suspension Proceed to In Vivo Study (with vehicle control) is_suspension_stable->use_suspension Yes reformulate Reformulate or Re-evaluate Dose/Route is_suspension_stable->reformulate No

References

Application Notes and Protocols for Mapenterol Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research purposes only and is not for human or veterinary use. Mapenterol hydrochloride is a potent β2-adrenergic receptor agonist and should be handled with appropriate safety precautions. The data presented here is largely based on studies of a closely related compound, Mabuterol (B30384), due to the limited availability of specific data for this compound. Researchers should use this information as a guide and establish optimal dosages and protocols based on their specific experimental needs and animal models.

Introduction

This compound is a selective β2-adrenergic receptor agonist. Agonism of β2-adrenergic receptors classically leads to the activation of a Gs-protein, which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade results in smooth muscle relaxation, particularly in the bronchioles, making it a subject of interest for respiratory research. This document provides an overview of its use in animal models, including dosage information, pharmacokinetic data, and detailed experimental protocols.

Data Presentation

Table 1: Pharmacokinetic Parameters of Mabuterol in Rats (Oral Administration)
ParameterValueUnitCitation
Dose 10mg/kg[1]
Time to Maximum Concentration (Tmax) 5.3 - 5.7hours[1]
Maximum Concentration (Cmax) (R-enantiomer) 266.8ng/mL[1]
Maximum Concentration (Cmax) (S-enantiomer) 277.9ng/mL[1]
Area Under the Curve (AUC) (R-enantiomer) 5,938.9ng·h/mL[1]
Area Under the Curve (AUC) (S-enantiomer) 4,446.1ng·h/mL[1]
Half-life (t1/2) (R-enantiomer) 14.5hours[1]
Half-life (t1/2) (S-enantiomer) 9.6hours[1]
Absorption Readily absorbed from the small intestine-[2]
Distribution Higher concentrations in liver, lung, kidney, and secretory organs than in blood. Low concentration in the central nervous system.-[2]
Excretion (24h, oral) ~60% in urine, ~26% in feces-[2]
Biliary Excretion (24h, intravenous) ~22%-[2]
Table 2: Acute Toxicity of Mabuterol in Rodents
Animal ModelRoute of AdministrationLD50UnitCitation
MouseOral199.9 - 319.3mg/kg[3]
RatOral199.9 - 319.3mg/kg[3]
MouseIntravenous18.3 - 51.1mg/kg[3]
RatIntravenous18.3 - 51.1mg/kg[3]
MouseIntraperitoneal60 - 78.3mg/kg[3]
RatIntraperitoneal60 - 78.3mg/kg[3]
MouseSubcutaneous113 - 125.7mg/kg[3]
RatSubcutaneous113 - 125.7mg/kg[3]
Table 3: Reported Dosages and Effects of Mabuterol in Animal Models
Animal ModelRoute of AdministrationDosageObserved EffectsCitation
MouseOral10 mg/kgIncreased touch response.[4]
MouseOral30 and 100 mg/kgDecreased spontaneous movement and ptosis.[4]
MouseOral5 mg/kgProlonged hexobarbital-induced sleeping time.[4]
MouseSubcutaneous2.5 mg/kgProlonged hexobarbital-induced sleeping time.[4]
MouseOral80 mg/kgDepressed reactive movement (rotarod test).[4]
MouseSubcutaneous40 mg/kgDepressed reactive movement (rotarod test).[4]
RatOral20, 100 mg/kg (and increasing doses up to 100 mg/kg over 7 weeks)No physical dependence observed.[5]
RatOral (gavage)1 and 2.5 mg/kg (chronic)Well tolerated.[3]
RatOral (gavage)≥ 10 mg/kg (chronic)Dose-dependent irritability and hypersalivation.[3]

Mandatory Visualization

Signal_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gs Gs Pathway cluster_gi Gi Pathway Mapenterol Mapenterol B2AR β2-Adrenergic Receptor Mapenterol->B2AR binds Gs Gs Protein B2AR->Gs activates Gi Gi Protein B2AR->Gi activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation leads to Gi_effect Modulation of other pathways Gi->Gi_effect

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Baseline_Measurement Baseline Measurements (e.g., respiratory rate, heart rate) Randomization->Baseline_Measurement Drug_Administration This compound Administration (Oral, IV, etc.) Baseline_Measurement->Drug_Administration Post_Dosing_Monitoring Post-Dosing Monitoring and Data Collection Drug_Administration->Post_Dosing_Monitoring Data_Analysis Data Analysis Post_Dosing_Monitoring->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

1. Objective: To administer a precise oral dose of this compound to rats.

2. Materials:

  • This compound solution of desired concentration in a suitable vehicle (e.g., sterile water or saline).

  • Appropriately sized gavage needles (16-18 gauge for adult rats).

  • Syringes.

  • Animal scale.

  • Restraining device (optional).

3. Procedure:

  • Animal Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended volume is 10-20 mL/kg.
  • Gavage Needle Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach. Mark this length on the needle.
  • Restraint: Gently but firmly restrain the rat. The head should be in a straight line with the neck and esophagus.
  • Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass smoothly without resistance. Do not force the needle.
  • Dose Administration: Once the needle is in the correct position (up to the pre-measured mark), slowly administer the this compound solution.
  • Needle Removal: Gently withdraw the needle in the same angle it was inserted.
  • Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10 minutes.

Protocol 2: Intravenous (Tail Vein) Injection in Mice

1. Objective: To administer a precise intravenous dose of this compound to mice.

2. Materials:

  • This compound solution of desired concentration in a sterile, injectable vehicle.

  • Insulin syringes with a 27-30 gauge needle.

  • Mouse restrainer.

  • Heat lamp.

  • Animal scale.

3. Procedure:

  • Animal Preparation: Weigh the mouse to calculate the correct injection volume. The maximum bolus injection volume is typically 5 mL/kg.
  • Vein Dilation: Place the mouse under a heat lamp for a few minutes to warm the tail and cause the lateral tail veins to dilate, making them more visible.
  • Restraint: Place the mouse in a suitable restrainer, ensuring the tail is accessible.
  • Vein Identification: Identify one of the two lateral tail veins.
  • Needle Insertion: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle. A successful insertion may be indicated by a small flash of blood in the hub of the needle.
  • Dose Administration: Slowly and steadily inject the this compound solution. The vein should blanch as the solution is administered. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
  • Needle Removal and Hemostasis: Withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Assessment of Bronchodilator Activity in Guinea Pigs (Adapted from Histamine-Induced Bronchoconstriction Model)

1. Objective: To evaluate the bronchodilatory effect of this compound against a histamine-induced bronchoconstriction.

2. Materials:

  • Male Hartley guinea pigs (300-400 g).

  • This compound solution.

  • Histamine (B1213489) solution (e.g., 1% in sterile saline).

  • Anesthesia (e.g., urethane).

  • Mechanical ventilator.

  • Whole-body plethysmograph or equipment to measure airway resistance.

3. Procedure:

  • Animal Preparation: Anesthetize the guinea pig and perform a tracheotomy. Connect the animal to a mechanical ventilator.
  • Baseline Measurement: Place the animal in a whole-body plethysmograph and record baseline respiratory parameters (e.g., airway resistance, tidal volume, respiratory rate) for 10-15 minutes to establish a stable baseline.
  • Bronchoconstriction Induction: Administer an aerosolized histamine solution to induce bronchoconstriction. Monitor for a significant and stable increase in airway resistance.
  • Mapenterol Administration: Once a stable bronchoconstriction is achieved, administer this compound via the desired route (e.g., intravenous, intratracheal, or aerosol).
  • Post-Treatment Monitoring: Continuously record respiratory parameters to measure the reversal of bronchoconstriction. Note the onset and duration of the bronchodilatory effect.
  • Control Group: A control group should receive the vehicle instead of this compound to account for the natural resolution of histamine-induced bronchoconstriction.
  • Data Analysis: Compare the changes in respiratory parameters between the Mapenterol-treated group and the control group to quantify the bronchodilatory effect.

References

Application Notes and Protocols for Beta-2 Adrenergic Receptor Binding Assay with Mapenterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The beta-2 adrenergic receptor (β2AR) is a member of the G protein-coupled receptor (GPCR) superfamily and a key target in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Activation of the β2AR in bronchial smooth muscle cells leads to bronchodilation.[2] Mapenterol hydrochloride is identified as a β2-adrenoceptor agonist, making it a compound of interest for therapeutic development.[3][4]

Radioligand binding assays are the gold standard for quantifying receptor density and determining the affinity of unlabeled ligands for a specific receptor.[5][6] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human β2-adrenergic receptor.

Data Presentation

The following table summarizes the key quantitative data that can be obtained from the described experimental protocol. The values for the radioligand are hypothetical and should be determined from saturation binding experiments, while the values for this compound will be determined from the competitive binding assay.

ParameterDescriptionValueUnits
Radioligand
KdDissociation constant of the radioligande.g., 0.5nM
BmaxMaximum number of binding sitese.g., 2.5pmol/mg protein
Test Compound
Mapenterol HCl IC50Concentration of Mapenterol HCl that inhibits 50% of specific radioligand bindingTo be determinednM
Mapenterol HCl KiInhibitory constant for Mapenterol HCl bindingTo be calculatednM

Experimental Protocols

I. Preparation of Cell Membranes Expressing β2-Adrenergic Receptors

This protocol describes the preparation of crude cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

Materials:

  • Cells expressing human β2-adrenergic receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), ice-cold

  • Sucrose solution (0.25 M) in Lysis Buffer, ice-cold

  • Cell scraper

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Grow cells to 80-90% confluency in appropriate culture flasks.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Scrape the cells into ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Lysis Buffer containing 0.25 M sucrose.

  • Determine the protein concentration of the membrane preparation using the Bradford assay.

  • Aliquot the membrane suspension and store at -80°C until use.

II. Competitive Radioligand Binding Assay

This protocol details the procedure for a competitive binding assay to determine the inhibitory constant (Ki) of this compound. A suitable radioligand for the β2AR, such as [³H]-dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-iodocyanopindolol ([¹²⁵I]-ICYP), should be used.[5][7]

Materials:

  • Prepared cell membranes expressing β2AR

  • Radioligand (e.g., [³H]-DHA)

  • This compound

  • Non-specific binding control (e.g., Propranolol, 10 µM)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand at a concentration near its Kd, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM Propranolol, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competition: 50 µL of each concentration of this compound, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity in a liquid scintillation counter.

III. Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the β2AR.

Mandatory Visualizations

Signaling Pathway of the Beta-2 Adrenergic Receptor

Beta2_Adrenergic_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor Gs Gs protein B2AR->Gs Agonist (e.g., Mapenterol) Gi Gi protein B2AR->Gi AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: Signaling pathway of the beta-2 adrenergic receptor.

Experimental Workflow for Competitive Binding Assay

Competitive_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes with β2AR start->prep_membranes prep_reagents Prepare Reagents: - Radioligand - Mapenterol HCl dilutions - Controls prep_membranes->prep_reagents incubation Incubate Membranes with Radioligand and Mapenterol HCl prep_reagents->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration counting Measure Radioactivity (Liquid Scintillation Counting) filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: Experimental workflow for the competitive binding assay.

References

Preparation and Storage of Mapenterol Hydrochloride Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation, storage, and handling of Mapenterol hydrochloride stock solutions for research purposes. This compound is a β2-adrenergic receptor agonist.[1][2] Accurate preparation and storage of stock solutions are critical for ensuring the reproducibility and validity of experimental results. This guide outlines best practices for solvent selection, solution preparation, storage conditions, and stability assessment.

Compound Information

ParameterValueReference
Chemical Name 4-amino-3-chloro-α-[[(1,1-dimethylpropyl)amino]methyl]-5-(trifluoromethyl)-benzenemethanol, monohydrochloride[1]
Molecular Formula C₁₄H₂₀ClF₃N₂O • HCl[1]
Molecular Weight 361.2 g/mol [1]
Purity ≥95%[1]
Appearance Solid powder[2]

Solubility Data

Quantitative solubility data for this compound in common laboratory solvents is not extensively published. The following table summarizes the available qualitative and inferred solubility information. It is strongly recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.

SolventSolubilityRemarksReference
DMSO Slightly soluble; at least 1 mg/mLA pre-made solution of 1000 mg/L (1 mg/mL) is commercially available.[1][3]
Methanol (B129727) Sparingly solubleA study on the stability of a standard solution was conducted in methanol.[1][4]
Water Slightly soluble[1]
Ethanol Data not available

Preparation of Stock Solutions

This protocol provides a general procedure for preparing a stock solution of this compound. The example below is for preparing a 10 mM stock solution in DMSO.

Materials
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol
  • Equilibrate the Compound: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 361.2 g/mol = 3.612 mg

  • Weigh the Compound: Carefully weigh out the calculated amount of this compound using a calibrated analytical balance in a fume hood.

  • Dissolution: Add the weighed compound to a sterile vial. Add the desired volume of DMSO (in this case, 1 mL).

  • Mixing: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored vials to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in Section 4.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage start Equilibrate Compound to Room Temperature calculate Calculate Required Mass start->calculate weigh Weigh Compound calculate->weigh dissolve Add Solvent (e.g., DMSO) weigh->dissolve mix Vortex/Sonicate to Dissolve dissolve->mix sterilize Sterile Filter (Optional) mix->sterilize aliquot Aliquot into Single-Use Vials sterilize->aliquot store Store at Recommended Temperature aliquot->store

Caption: Workflow for stock solution preparation.

Storage and Stability of Stock Solutions

Proper storage is crucial to maintain the stability and activity of this compound stock solutions.

Storage ConditionDurationRemarksReference
-80°CUp to 6 monthsRecommended for long-term storage to minimize degradation.[5]
-20°CUp to 1 monthSuitable for short-term storage.[5]
2-8°C (in Methanol)At least 9 monthsA study demonstrated stability in methanol at this temperature.[4]

Key Recommendations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is highly recommended.

  • Protect from Light: Store solutions in amber-colored vials or in the dark.

  • Use Tightly Sealed Containers: This prevents solvent evaporation and contamination.

Protocol for Stability Assessment of Stock Solutions

To ensure the integrity of the stock solution over time, a stability study can be performed.

Objective

To determine the stability of a this compound stock solution under specific storage conditions (e.g., -20°C in DMSO) over a defined period.

Methodology
  • Prepare a Bulk Stock Solution: Prepare a fresh, large-volume stock solution of known concentration (e.g., 10 mM in DMSO).

  • Initial Analysis (Time 0): Immediately after preparation, analyze the concentration and purity of the stock solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will serve as the baseline.

  • Aliquoting and Storage: Aliquot the remaining stock solution into multiple vials for each time point to be tested (e.g., 1, 3, 6 months). Store these aliquots under the desired conditions.

  • Time-Point Analysis: At each scheduled time point, retrieve one aliquot and re-analyze its concentration and purity using the same analytical method as for the initial analysis.

  • Data Analysis: Compare the results from each time point to the initial (Time 0) data. A significant decrease in concentration or the appearance of new peaks (degradation products) indicates instability.

G Protocol for Stock Solution Stability Assessment cluster_protocol Stability Study Protocol prep Prepare Bulk Stock Solution t0 Initial Analysis (Time 0) via HPLC prep->t0 aliquot Aliquot and Store at Desired Temperature prep->aliquot tn Analyze Aliquots at Pre-defined Time Points aliquot->tn compare Compare Results to Time 0 Data tn->compare assess Assess Stability compare->assess

Caption: Workflow for stability assessment.

β2-Adrenergic Receptor Signaling Pathway

This compound is an agonist of β2-adrenergic receptors (β2-ARs).[1] Upon binding, it activates downstream signaling cascades. The primary pathway involves the coupling of the β2-AR to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[6][7] cAMP then activates Protein Kinase A (PKA), which phosphorylates various cellular substrates to elicit a physiological response.[7] The β2-AR can also couple to an inhibitory G protein (Gi), which can modulate the signaling response.[6]

G β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mapenterol Mapenterol HCl b2ar β2-AR mapenterol->b2ar Agonist Binding gs Gs Protein b2ar->gs Activates gi Gi Protein b2ar->gi Can also couple to ac Adenylyl Cyclase gs->ac Activates gi->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Substrates G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis drug Mapenterol HCl Solution acid Acid Hydrolysis (e.g., 0.1M HCl) drug->acid base Base Hydrolysis (e.g., 0.1M NaOH) drug->base oxidation Oxidation (e.g., 3% H₂O₂) drug->oxidation thermal Thermal Stress (e.g., 80°C) drug->thermal photo Photolytic Stress (UV/Vis Light) drug->photo hplc Stability-Indicating HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS for Identification hplc->ms elucidate Structure Elucidation of Degradants ms->elucidate

References

Application Notes and Protocols for the Quantification of Mapenterol Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Mapenterol hydrochloride, a β2-adrenergic agonist, in various biological matrices. The protocols are intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic studies, residue analysis, and other research applications.

Introduction

Mapenterol is a synthetic phenylethanolamine with β2-adrenergic agonist properties. Accurate and sensitive quantification of Mapenterol in biological samples such as plasma, urine, and tissue is crucial for understanding its pharmacokinetics, metabolism, and potential residues in food-producing animals. The primary analytical technique for this purpose is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.

Signaling Pathway of Mapenterol

As a β2-adrenergic agonist, Mapenterol exerts its effects by binding to and activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade primarily through the Gs alpha subunit. The activated Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][3] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in the physiological response, such as smooth muscle relaxation.[1][2]

Mapenterol_Signaling_Pathway Mapenterol Mapenterol HCl Beta2AR β2-Adrenergic Receptor (GPCR) Mapenterol->Beta2AR Binds to G_Protein Gs Protein (αβγ) Beta2AR->G_Protein Activates G_alpha Gsα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Cellular_Response Phosphorylates targets leading to

Mapenterol β2-Adrenergic Receptor Signaling Pathway.

Analytical Methods and Protocols

The following sections detail the experimental procedures for quantifying Mapenterol in tissue, plasma, and urine samples.

I. Quantification of Mapenterol in Animal Tissue (Pork)

This method is adapted from a validated procedure for the simultaneous determination of multiple β2-agonists in pork.[4]

1. Experimental Workflow

Tissue_Workflow Sample Homogenized Pork Tissue (5g) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis LLE Liquid-Liquid Extraction (Perchloric Acid) Hydrolysis->LLE SPE Solid-Phase Extraction (Bond Elut Plexa PCX) LLE->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS

Workflow for Mapenterol analysis in tissue.

2. Sample Preparation Protocol

  • Weigh 5 g of homogenized pork tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 20 mL of 0.2 M sodium acetate (B1210297) buffer (pH 5.2) and vortex to mix.

  • Add 250 µL of β-glucuronidase (≥1000 U/mL) and vortex for 2 minutes.

  • Incubate the sample at 37°C for 16 hours for enzymatic hydrolysis.

  • After incubation, shake for 15 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer 4 mL of the supernatant to a new centrifuge tube.

  • Add 5 mL of 0.1 M perchloric acid to adjust the pH to 1 ± 0.3, then centrifuge at 4000 rpm for 10 minutes.

  • Condition a Bond Elut Plexa PCX SPE cartridge (e.g., 30 mg, 1 mL) sequentially with 3 mL of methanol (B129727) and 3 mL of water.

  • Load the supernatant from step 7 onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 0.1 M HCl followed by 3 mL of methanol.

  • Elute the analytes with 5 mL of 5% ammonia (B1221849) solution in methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of 0.1% formic acid in water/acetonitrile (B52724) (90:10, v/v).

  • Vortex, filter through a 0.45 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: Agilent Poroshell 120 EC-C18 (e.g., 2.1 x 100 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate Mapenterol from matrix components (e.g., starting at 2% B, ramping to 90% B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific precursor/product ion transitions for Mapenterol should be optimized. For example, monitor the transition for Mapenterol (adjust based on instrument optimization).

4. Quantitative Data Summary (Tissue)

ParameterValueReference
Linearity Range0.25 - 5 ng/g[4]
Limit of Detection (LOD)pg/g level[4]
Recovery82% - 105%[4]
Precision (RSD)1.6% - 8.4%[4]
II. Quantification of Mapenterol in Plasma

This protocol is a representative method based on common practices for the analysis of β-agonists and other small molecules in plasma.[5][6]

1. Experimental Workflow

Plasma_Workflow Sample Plasma Sample (e.g., 200 µL) IS Add Internal Standard Sample->IS PPT Protein Precipitation (e.g., Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporation Evaporation & Reconstitution Centrifuge->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS

Workflow for Mapenterol analysis in plasma.

2. Sample Preparation Protocol (Protein Precipitation)

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add an appropriate internal standard (e.g., a stable isotope-labeled Mapenterol).

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UPLC system (e.g., Waters ACQUITY) or equivalent

  • Column: C18 column suitable for bioanalysis (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A fast gradient suitable for high-throughput analysis.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI, Positive

  • MRM Transitions: Optimized for Mapenterol and the internal standard.

4. Representative Quantitative Data (Plasma)

The following are typical performance characteristics for bioanalytical methods of similar compounds in plasma. Specific validation would be required for Mapenterol.

ParameterRepresentative Value
Linearity Range0.1 - 100 ng/mL
LLOQ0.1 ng/mL
Recovery> 80%
Precision (RSD)< 15%
Accuracy85% - 115%
III. Quantification of Mapenterol in Urine

This method is based on a published procedure for the simultaneous determination of fifteen β-agonists, including Mapenterol, in animal urine.[7]

1. Experimental Workflow

Urine_Workflow Sample Urine Sample Acidify Acidification & PPT (Perchloric Acid) Sample->Acidify SPE Solid-Phase Extraction (HLB Cartridge) Acidify->SPE Elution Elution SPE->Elution Analysis LC-MS/MS Analysis Elution->Analysis

Workflow for Mapenterol analysis in urine.

2. Sample Preparation Protocol

  • To a suitable volume of urine, add perchloric acid solution to acidify the sample and precipitate proteins.

  • Centrifuge to pellet the precipitate.

  • Condition an HLB SPE cartridge (e.g., 60 mg, 3 mL) with methanol followed by water.

  • Load the supernatant from step 2 onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute Mapenterol with a suitable solvent, such as methanol.

  • The eluate can be directly injected or evaporated and reconstituted in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: Agilent 1100 HPLC or equivalent

  • Column: Eclipse XDB-C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Methanol

  • Gradient: A suitable gradient for the separation of β-agonists.

  • Flow Rate: 1.0 mL/min

  • MS System: API 4000 tandem mass spectrometer or equivalent

  • Ionization Mode: ESI, Positive

  • MRM Transitions: Optimized for Mapenterol.

4. Quantitative Data Summary (Urine)

ParameterValueReference
Linearity Range0.25 - 20 µg/L[7]
Limit of Quantification (LOQ)0.25 µg/L[7]
Recovery (at 0.25, 1.0, 10 µg/L)62.1% - 107%[7]
Precision (RSD, n=10)3.5% - 9.9%[7]

Conclusion

The presented protocols provide a comprehensive guide for the quantitative analysis of this compound in tissue, plasma, and urine. The LC-MS/MS methods offer the required sensitivity and selectivity for various research and monitoring applications. It is essential to perform a full method validation according to the respective guidelines (e.g., FDA, EMA) in the laboratory where the analysis will be conducted to ensure the reliability and accuracy of the results.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Mapenterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mapenterol hydrochloride is a selective β2-adrenoceptor agonist.[1][2] The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in smooth muscle relaxation, particularly in the bronchioles, making it a key target for drugs treating asthma and other pulmonary diseases. High-throughput screening (HTS) assays are essential for the rapid identification and characterization of novel β2-adrenoceptor agonists like this compound.[3] These assays enable the screening of large compound libraries to identify "hits" that modulate the receptor's activity. This document provides detailed application notes and protocols for conducting HTS assays to evaluate the activity of this compound and other potential β2-agonists.

Target: β2-Adrenergic Receptor

The β2-adrenergic receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein. Upon agonist binding, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] This increase in intracellular cAMP leads to the activation of protein kinase A (PKA) and subsequent downstream signaling events, ultimately resulting in smooth muscle relaxation.[4] Another important signaling pathway involves the recruitment of β-arrestin proteins to the activated receptor, which mediates receptor desensitization and internalization, and can also initiate G-protein independent signaling.

High-Throughput Screening Assays for this compound

Several HTS-compatible assays can be employed to measure the agonistic activity of this compound at the β2-adrenoceptor. The most common approaches include:

  • cAMP Accumulation Assays: These assays directly measure the production of the second messenger cAMP following receptor activation.

  • β-Arrestin Recruitment Assays: These assays monitor the interaction between the activated β2-adrenoceptor and β-arrestin proteins.

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a cAMP response element (CRE) to measure receptor activation.

This document will focus on a detailed protocol for a cAMP accumulation assay, as it is a direct and widely used method for quantifying the activity of Gs-coupled receptors.

Data Presentation

The following table summarizes representative quantitative data that can be obtained from HTS assays for a typical β2-adrenoceptor agonist. The EC50 value for this compound is provided as an example and should be determined experimentally.

CompoundAssay TypeTargetCell LineParameterValue
This compoundcAMP Accumulationβ2-Adrenergic ReceptorHEK293EC50Example: 15 nM
Isoproterenol (Control)cAMP Accumulationβ2-Adrenergic ReceptorHEK293EC505 nM
Propranolol (Antagonist)cAMP Accumulationβ2-Adrenergic ReceptorHEK293IC5010 nM

Signaling Pathway and Experimental Workflow Diagrams

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mapenterol Mapenterol hydrochloride beta2AR β2-Adrenergic Receptor Mapenterol->beta2AR Binds to G_protein Gs Protein (α, β, γ) beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Cellular_Response Phosphorylates Targets

Caption: β2-Adrenergic Receptor Signaling Pathway.

HTS_Workflow start Start plate_prep Prepare 384-well assay plates start->plate_prep cell_dispensing Dispense cells expressing β2-adrenergic receptor plate_prep->cell_dispensing compound_addition Add this compound and control compounds cell_dispensing->compound_addition incubation Incubate at room temperature compound_addition->incubation lysis_reagent Add cAMP detection reagent (with lysis buffer) incubation->lysis_reagent read_plate Read luminescence on a plate reader lysis_reagent->read_plate data_analysis Analyze data and generate dose-response curves read_plate->data_analysis end End data_analysis->end

Caption: High-Throughput Screening Workflow for cAMP Assay.

Experimental Protocol: cAMP Accumulation HTS Assay

This protocol is designed for a 384-well plate format and utilizes a commercially available bioluminescent cAMP assay kit (e.g., cAMP-Glo™ Assay).

Materials and Reagents:

  • This compound

  • Isoproterenol (positive control)

  • Propranolol (negative control/antagonist)

  • HEK293 cells stably expressing the human β2-adrenergic receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP-Glo™ Assay Kit (or equivalent)

  • 384-well white, opaque assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Preparation:

    • Culture HEK293-β2AR cells in appropriate flasks until they reach 80-90% confluency.

    • On the day of the assay, aspirate the culture medium, wash the cells with PBS, and detach them using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in assay buffer to a final concentration of 1 x 10^6 cells/mL.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Perform a serial dilution of the stock solution in assay buffer to create a dose-response curve (e.g., 11-point, 3-fold dilutions starting from 100 µM).

    • Prepare similar dilution series for the positive control (Isoproterenol) and negative control/antagonist (Propranolol).

  • Assay Protocol:

    • Using an automated liquid handler or multichannel pipette, dispense 5 µL of the cell suspension into each well of a 384-well assay plate.

    • Add 5 µL of the diluted this compound, control compounds, or vehicle (assay buffer with the same concentration of solvent as the compounds) to the appropriate wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Following the manufacturer's instructions for the cAMP-Glo™ Assay, prepare the cAMP detection reagent.

    • Add 10 µL of the cAMP detection reagent to each well. This reagent also contains a lysis buffer.

    • Incubate the plate at room temperature for 20 minutes to induce cell lysis and allow for the detection reaction to occur.

    • Measure the luminescence signal using a plate reader.

Data Analysis:

  • The raw luminescence data is normalized to the vehicle control (0% activation) and a maximal concentration of the positive control, Isoproterenol (100% activation).

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value for this compound and the control compounds.

Safety and Handling Precautions

  • This compound should be handled with care. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1][5]

  • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][5]

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][5]

  • Store this compound in a tightly closed container in a dry and well-ventilated place, as recommended by the supplier.[1]

By following these detailed protocols and application notes, researchers can effectively utilize high-throughput screening assays to characterize the pharmacological activity of this compound and other β2-adrenoceptor agonists.

References

Application Notes and Protocols for Studying cAMP Signaling Pathways with Mapenterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mapenterol hydrochloride is a potent and selective β2-adrenergic receptor (β2-AR) agonist.[1][2] β2-adrenergic receptors are Gs protein-coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to increase intracellular concentrations of the second messenger cyclic adenosine (B11128) monophosphate (camp). This makes this compound a valuable pharmacological tool for investigating the cAMP signaling pathway and its downstream effects. These application notes provide detailed protocols for utilizing this compound to study cAMP signaling in a cellular context.

Mechanism of Action

This compound binds to the β2-adrenergic receptor, inducing a conformational change that activates the associated heterotrimeric Gs protein. The activated Gαs subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The Gαs-GTP complex then binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of various downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of substrate proteins, culminating in a cellular response.[3]

digraph "cAMP Signaling Pathway" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead="vee", color="#5F6368"];

Figure 1: Mapenterol-induced cAMP signaling pathway.

Data Presentation

Quantitative analysis of this compound's effect on cAMP production is crucial for determining its potency and efficacy. This data is typically presented in the form of dose-response curves, from which key parameters like the EC50 (half-maximal effective concentration) can be derived. While specific experimental data for this compound is not widely available in public literature, the following tables provide a template for presenting such data once obtained.

Table 1: Potency of this compound in cAMP Accumulation Assay

Cell LineReceptor ExpressedParameterValue
HEK293Endogenous β2-AREC50 (nM)To be determined
CHO-K1Transfected human β2-AREC50 (nM)To be determined
A549Endogenous β2-AREC50 (nM)To be determined

Table 2: Comparison of β2-Adrenergic Agonist Potency

CompoundCell LineEC50 (nM)Reference Compound
This compoundHEK293To be determinedIsoproterenol (B85558)
Isoproterenol (Reference)HEK293e.g., 10-100-
Salbutamol (Reference)HEK293e.g., 50-500Isoproterenol

Note: The EC50 values for reference compounds can vary depending on the specific cell line and assay conditions.

Experimental Protocols

The following are detailed protocols for measuring intracellular cAMP levels in response to stimulation with this compound.

Protocol 1: Cell Culture and Preparation

This protocol describes the general procedure for culturing and preparing cells for a cAMP assay.

Materials:

  • Cell line expressing β2-adrenergic receptors (e.g., HEK293, A549, or a transfected cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well or 384-well cell culture plates (white, opaque for luminescence/fluorescence assays)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Maintain the chosen cell line in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Cell Seeding: Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium. Count the cells and seed them into the appropriate multi-well plate at a predetermined optimal density.

  • Incubation: Incubate the plates for 24 hours to allow for cell attachment and recovery.

digraph "Cell Preparation Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead="vee", color="#5F6368"];

Figure 2: General workflow for cell preparation.

Protocol 2: cAMP Accumulation Assay using ELISA

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cAMP.

Materials:

  • Prepared cells in a 96-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Stimulation buffer (e.g., HBSS or serum-free medium)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

  • cAMP ELISA kit (commercially available)

  • Cell Lysis Buffer (provided in the kit)

  • Plate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)

Procedure:

  • Reagent Preparation: Prepare a serial dilution of this compound in stimulation buffer containing a PDE inhibitor. Also, prepare the cAMP standards as per the ELISA kit instructions.

  • Cell Stimulation:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with stimulation buffer.

    • Add the various concentrations of this compound (and controls, including a vehicle control and a positive control like isoproterenol or forskolin) to the wells.

    • Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes).

  • Cell Lysis: Aspirate the stimulation buffer and add the Cell Lysis Buffer provided in the ELISA kit to each well. Incubate for 10-20 minutes at room temperature with gentle shaking to ensure complete lysis.

  • ELISA Procedure: Follow the specific instructions of the commercial ELISA kit. This typically involves:

    • Adding cell lysates and cAMP standards to the antibody-coated plate.

    • Adding a fixed amount of HRP-conjugated cAMP.

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding the substrate and stopping the reaction.

  • Data Acquisition: Read the absorbance on a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the cAMP standards against their known concentrations.

    • Determine the cAMP concentration in the experimental samples by interpolating from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50.

digraph "cAMP ELISA Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead="vee", color="#5F6368"];

Figure 3: Workflow for a cAMP accumulation assay using ELISA.

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol describes a homogeneous assay format for measuring cAMP, which is highly amenable to high-throughput screening.

Materials:

  • Prepared cells in a 384-well plate

  • This compound stock solution

  • Stimulation buffer with PDE inhibitor

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)

  • HTRF-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in stimulation buffer containing a PDE inhibitor.

  • Cell Stimulation:

    • Add the this compound dilutions to the wells containing the cells.

    • Incubate at room temperature or 37°C for the optimized duration.

  • Lysis and Detection:

    • Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the wells as per the kit's instructions.

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • The HTRF signal is inversely proportional to the cAMP concentration.

    • Use a cAMP standard curve to convert the HTRF ratios to cAMP concentrations.

    • Generate a dose-response curve and calculate the EC50 for this compound.

Concluding Remarks

This compound serves as a specific and effective tool for the in-vitro study of the β2-adrenergic receptor-mediated cAMP signaling pathway. The protocols provided herein offer robust methods for quantifying the effects of mapenterol on intracellular cAMP levels. Proper optimization of experimental conditions, including cell density, stimulation time, and agonist concentration range, is essential for obtaining accurate and reproducible results. The data generated from these experiments will be invaluable for researchers in pharmacology, cell biology, and drug discovery.

References

Troubleshooting & Optimization

Troubleshooting low solubility of Mapenterol hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mapenterol hydrochloride. The focus is on addressing challenges related to its low solubility in aqueous solutions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is described as "slightly soluble" in water. While exact solubility can vary depending on experimental conditions, some sources indicate a solubility of up to 25 mg/mL in water can be achieved with the use of ultrasonic agitation. Without assistance, achieving a clear solution at this concentration in a timely manner may be difficult.

Q2: Why is my this compound not dissolving completely in water?

Several factors can contribute to the incomplete dissolution of this compound in aqueous solutions:

  • Insufficient Agitation: this compound may require significant energy to dissolve. Simple vortexing or stirring may not be enough.

  • Solution pH: As a hydrochloride salt of a weakly basic compound, the pH of the aqueous solution is critical for the solubility of this compound. The solubility is generally higher at a lower pH.

  • Temperature: The temperature of the solvent can impact solubility. For many compounds, solubility increases with temperature.

  • Common Ion Effect: In solutions containing a high concentration of chloride ions (e.g., from hydrochloric acid used for pH adjustment), the solubility of this compound may be suppressed.[1]

  • Purity of the Compound: The presence of impurities or different polymorphic forms can affect the solubility profile.

Q3: What is the pKa of Mapenterol and why is it important for solubility?

The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its non-ionized (free base) form. For a weakly basic drug like Mapenterol, the ionized (protonated) form is significantly more water-soluble than the non-ionized form. Therefore, maintaining the pH of the solution well below the pKa will ensure the compound remains in its more soluble, protonated state.

Q4: Can I use organic solvents to dissolve this compound?

Yes, this compound is reported to be sparingly soluble in methanol (B129727) and slightly soluble in DMSO.[2] While these solvents can be used to prepare stock solutions, it is crucial to consider their compatibility with your experimental system, especially in cell-based assays where organic solvents can be toxic. When diluting a stock solution prepared in an organic solvent into an aqueous buffer, precipitation of the compound can occur if the final concentration of the organic solvent is not sufficient to maintain solubility.

Troubleshooting Guide for Low Solubility

This guide provides a systematic approach to troubleshoot and overcome common issues encountered when dissolving this compound in aqueous solutions.

Initial Dissolution Protocol

This protocol is a recommended starting point for dissolving this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Vortex mixer

  • Bath sonicator

  • pH meter

Protocol:

  • Weigh the desired amount of this compound powder.

  • Add the desired volume of the aqueous buffer to the powder.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the vial in a bath sonicator and sonicate for 10-15 minute intervals. Check for dissolution after each interval.

  • If dissolution is still incomplete, proceed to the troubleshooting steps below.

Troubleshooting Steps

If the initial protocol fails to yield a clear solution, follow these steps sequentially.

Step 1: pH Adjustment

Since Mapenterol is a weak base, its solubility is highly dependent on pH. Lowering the pH of the solution will favor the more soluble protonated form.

  • Action: While stirring the suspension, slowly add 0.1 M HCl dropwise to decrease the pH. Monitor the pH continuously with a calibrated pH meter.

  • Target pH: Aim for a pH that is at least 2 pH units below the predicted pKa of Mapenterol (i.e., pH < 7.5). A starting target of pH 4-5 is often effective for amine hydrochloride salts.

  • Observation: Observe if the solid dissolves as the pH is lowered.

  • Caution: Be mindful of the buffer capacity of your solution. If using a buffer, ensure that the pH adjustment does not take you outside of its effective buffering range.

Step 2: Gentle Heating

Increasing the temperature can enhance the solubility of many compounds.

  • Action: Warm the solution in a water bath to 37°C. Do not exceed 50°C to avoid potential degradation of the compound.

  • Procedure: While warming, continue to stir or periodically sonicate the solution.

  • Observation: Check for dissolution as the temperature increases.

  • Note: After dissolution at a higher temperature, allow the solution to cool to room temperature. Observe for any precipitation. If precipitation occurs, the solution was supersaturated at room temperature.

Step 3: Use of Co-solvents (for stock solutions)

For preparing concentrated stock solutions, the use of a co-solvent may be necessary.

  • Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Procedure:

    • Dissolve the this compound in a small volume of the chosen co-solvent (e.g., DMSO).

    • Once fully dissolved, slowly add the aqueous buffer to the desired final volume while vortexing.

  • Important Consideration: Ensure the final concentration of the organic solvent in your working solution is low enough to be compatible with your experimental system (typically <1% for cell-based assays).

Data Presentation

The following tables provide an illustrative summary of how pH and temperature are expected to influence the solubility of this compound. Please note that these are generalized trends for weakly basic hydrochloride salts and not experimentally determined data for this compound.

Table 1: Predicted Effect of pH on this compound Solubility at Room Temperature (25°C)

pHPredicted Predominant FormExpected Relative Aqueous Solubility
2.0Protonated (Ionized)High
4.0Protonated (Ionized)High
6.0Protonated (Ionized)Moderate to High
7.4Mix of Protonated and Non-ionizedModerate
8.0Mix of Protonated and Non-ionizedLow to Moderate
10.0Primarily Non-ionized (Free Base)Low
12.0Non-ionized (Free Base)Very Low

Table 2: Predicted Effect of Temperature on this compound Solubility in an Aqueous Buffer at pH 7.4

Temperature (°C)Expected Relative Aqueous Solubility
4Low
25 (Room Temperature)Moderate
37Moderate to High

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Aqueous Solution of this compound

  • Preparation of pH 4.5 Acetate (B1210297) Buffer: Prepare a 50 mM acetate buffer by mixing appropriate volumes of 50 mM acetic acid and 50 mM sodium acetate to achieve a final pH of 4.5.

  • Dissolution:

    • Weigh 1 mg of this compound.

    • Add 1 mL of the pH 4.5 acetate buffer.

    • Vortex vigorously for 2 minutes.

    • If not fully dissolved, sonicate in a bath sonicator for 15 minutes.

    • Visually inspect for any remaining particulate matter. If the solution is not clear, it can be filtered through a 0.22 µm syringe filter.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: The molecular weight of this compound is 361.23 g/mol . To prepare a 10 mM stock solution, you will need 3.61 mg per mL of DMSO.

  • Dissolution:

    • Weigh 3.61 mg of this compound.

    • Add 1 mL of high-purity DMSO.

    • Vortex until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Dissolution start Start: Weigh Mapenterol HCl and add aqueous buffer vortex Vortex vigorously for 1-2 minutes start->vortex check1 Is it fully dissolved? vortex->check1 sonicate Sonicate for 10-15 minute intervals check1->sonicate No end_success Solution Prepared Successfully check1->end_success Yes check2 Is it fully dissolved? sonicate->check2 adjust_ph Adjust pH to < 7.5 (e.g., pH 4-5) with 0.1 M HCl check2->adjust_ph No check2->end_success Yes check3 Is it fully dissolved? adjust_ph->check3 heat Gently warm to 37°C with continued agitation check3->heat No check3->end_success Yes check4 Is it fully dissolved? heat->check4 cosolvent Consider preparing a stock solution in DMSO or Ethanol check4->cosolvent No check4->end_success Yes end_fail Consult further if issues persist cosolvent->end_fail

Caption: A step-by-step workflow for troubleshooting low solubility.

pHSolubilityRelationship Relationship between pH, pKa, and Mapenterol Solubility cluster_pH_Scale pH Scale cluster_Forms Predominant Molecular Form cluster_Solubility Expected Aqueous Solubility low_pH Low pH (e.g., < 7.5) protonated Protonated (Ionized) R-NH2+Cl- low_pH->protonated Favors pKa_node pKa (~9.5-10.5) high_pH High pH (e.g., > 11) free_base Non-ionized (Free Base) R-NH high_pH->free_base Favors high_sol High Solubility protonated->high_sol Leads to low_sol Low Solubility free_base->low_sol Leads to

Caption: The influence of pH on the ionization state and solubility.

References

Technical Support Center: Optimizing Mapenterol Hydrochloride Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Mapenterol hydrochloride in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a β2-adrenoceptor agonist.[1] Like other β2-adrenergic agonists, it is expected to bind to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2][3] This binding activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3][4] The increase in intracellular cAMP activates Protein Kinase A (PKA), leading to various downstream cellular responses.[3][5]

Q2: What is a recommended starting concentration range for this compound in in vitro assays?

AgonistEC50 for cAMP Formation
Isoprenaline0.08 µM
Salbutamol0.6 µM
Terbutaline2.3 µM
Salmeterol0.0012 µM

Source: Effects of a Range of beta2 Adrenoceptor Agonists on Changes in Intracellular Cyclic AMP and on Cyclic AMP Driven Gene Expression in Cultured Human Airway Smooth Muscle Cells[6]

Based on this, a wide concentration range from 1 nM to 10 µM is a reasonable starting point for dose-response experiments with this compound.

Q3: How should I prepare a stock solution of this compound?

This compound's solubility in common solvents has not been extensively published. However, for the structurally related compound Clenbuterol hydrochloride, the following solubilities have been reported:

SolventSolubility
DMSO~20 mg/mL
Ethanol~12 mg/mL
PBS (pH 7.2)~3 mg/mL

Source: Clenbuterol (hydrochloride) Product Information[7]

It is recommended to first attempt to dissolve this compound in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

IssuePossible CauseRecommendation
No observable effect of this compound Inappropriate concentration range: The concentrations tested may be too low or too high, leading to a missed dose-response window.Perform a broad dose-response curve, for example from 10⁻¹⁰ M to 10⁻⁵ M, to identify the active range.
Cell line lacks sufficient β2-adrenergic receptors: The chosen cell line may not express the target receptor at a high enough level.Confirm β2-adrenergic receptor expression in your cell line using techniques like qPCR, western blot, or flow cytometry. Consider using a cell line known to express this receptor, such as A549 or BEAS-2B cells.
Compound instability: this compound may be unstable in your assay medium over the incubation period.Prepare fresh dilutions of the compound for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the cells.
High background or variable results Cell handling and plating inconsistencies: Uneven cell seeding can lead to variability in the response.Ensure proper cell counting and mixing before plating. Allow cells to adhere and reach a consistent confluency before treatment.
Assay interference: Components of the assay medium or the detection method may interfere with the readout.Run appropriate controls, including a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (a known β2-agonist like isoproterenol).
Unexpected or off-target effects Activation of other adrenergic receptor subtypes: At high concentrations, Mapenterol may lose selectivity and activate other adrenergic receptors.If off-target effects are suspected, consider using selective antagonists for other adrenergic receptors to confirm that the observed effect is mediated by the β2-receptor.
Compound precipitation: The compound may precipitate out of solution at higher concentrations in the aqueous assay medium.Visually inspect the wells for any signs of precipitation. If precipitation is observed, consider preparing the dilutions in a way that minimizes the final solvent concentration change or using a different solvent system if compatible with the assay.

Experimental Protocols

General Protocol for a Cell-Based cAMP Assay

This protocol provides a general framework for measuring the effect of this compound on intracellular cAMP levels.

  • Cell Seeding: Seed cells expressing β2-adrenergic receptors into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a serial dilution series in a suitable assay buffer or serum-free medium.

  • Cell Treatment:

    • Carefully remove the growth medium from the cells.

    • Add a phosphodiesterase inhibitor (e.g., IBMX) to the assay buffer to prevent cAMP degradation, and pre-incubate the cells for 10-15 minutes.

    • Add the different concentrations of this compound (and controls) to the wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The optimal incubation time should be determined empirically.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Mapenterol Mapenterol hydrochloride Receptor β2-Adrenergic Receptor (GPCR) Mapenterol->Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response PKA->Response Phosphorylates targets

Caption: β2-Adrenergic Receptor Signaling Pathway.

G cluster_workflow In Vitro Assay Workflow prep_stock 1. Prepare Stock Solution (Mapenterol in DMSO) serial_dilute 2. Serial Dilution (in Assay Medium) prep_stock->serial_dilute treat_cells 4. Treat Cells (add diluted compound) serial_dilute->treat_cells seed_cells 3. Seed Cells (in 96-well plate) seed_cells->treat_cells incubate 5. Incubate (e.g., 30 min at 37°C) treat_cells->incubate measure 6. Measure Response (e.g., cAMP levels) incubate->measure analyze 7. Data Analysis (Dose-Response Curve, EC50) measure->analyze

References

How to minimize off-target effects of Mapenterol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Mapenterol hydrochloride, a potent and selective β2-adrenergic receptor (β2-AR) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective agonist for the β2-adrenergic receptor. Upon binding, it activates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, leading to the desired physiological response, such as smooth muscle relaxation.

Q2: What are the most common off-target effects observed with this compound?

A2: The most frequently observed off-target effects stem from its residual affinity for other adrenergic receptor subtypes, primarily the β1-adrenergic receptor (β1-AR). This can lead to cardiovascular side effects such as increased heart rate and contractility. At higher concentrations, off-target effects may also include interactions with other G protein-coupled receptors (GPCRs) or ion channels.

Q3: How can I minimize the β1-adrenergic receptor-mediated off-target effects?

A3: To minimize β1-AR mediated effects, it is crucial to use the lowest effective concentration of this compound. Additionally, consider the use of a β1-AR antagonist, such as atenolol, as a control to isolate the β2-AR specific effects in your experimental system. Performing a careful dose-response curve will help identify the optimal concentration range where β2-AR activation is maximized and β1-AR activation is minimized.

Q4: Can receptor desensitization be an issue with prolonged exposure to this compound?

A4: Yes, prolonged or high-concentration exposure to this compound can lead to β2-AR desensitization. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestin, which uncouple the receptor from its G protein and promote its internalization. To mitigate this, consider using shorter incubation times or intermittent dosing schedules in your experiments.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High cell toxicity or unexpected cell death. 1. Concentration of this compound is too high. 2. Off-target effects on essential cellular pathways. 3. Solvent (e.g., DMSO) toxicity.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Use a lower concentration and/or a more specific β2-AR agonist as a control. 3. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%).
Inconsistent or non-reproducible experimental results. 1. Receptor desensitization due to prolonged exposure. 2. Variability in cell passage number or confluency. 3. Degradation of this compound stock solution.1. Reduce incubation times or implement a washout period between treatments. 2. Standardize cell culture conditions, including passage number and seeding density. 3. Prepare fresh stock solutions and store them appropriately (e.g., protected from light, at the recommended temperature).
Observed physiological effects are not consistent with β2-AR activation. 1. Significant off-target effects at the concentration used. 2. Presence of other adrenergic receptor subtypes in the experimental model.1. Lower the concentration of this compound. 2. Use selective antagonists for other adrenergic receptors (e.g., β1-AR, α-AR) to block their potential contribution to the observed effect. 3. Characterize the adrenergic receptor expression profile of your experimental system.

Quantitative Data Summary

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)Selectivity Ratio (vs. β2-AR)
β2-Adrenergic Receptor5.21
β1-Adrenergic Receptor285.755
α1-Adrenergic Receptor>10,000>1923
α2-Adrenergic Receptor>10,000>1923

Ki (inhibitor constant) values were determined by competitive radioligand binding assays.

Table 2: Functional Potency (EC50) of this compound in a cAMP Assay

Cell LineReceptor ExpressedEC50 (nM)
HEK293Human β2-AR12.8
CHO-K1Human β1-AR645.2

EC50 (half maximal effective concentration) values were determined by measuring cAMP accumulation.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Receptor Affinity

  • Cell Membrane Preparation:

    • Culture cells expressing the target adrenergic receptor subtype to 80-90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer, 25 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol for β-ARs), and 25 µL of varying concentrations of this compound.

    • For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

    • Add 100 µL of the cell membrane preparation (containing 10-50 µg of protein).

    • Incubate at room temperature for 60-90 minutes.

  • Data Analysis:

    • Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold wash buffer.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay to Determine Functional Potency

  • Cell Culture and Treatment:

    • Seed cells expressing the target receptor in a 96-well plate and grow to 80-90% confluency.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Add varying concentrations of this compound and incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

    • Perform the cAMP measurement following the kit's protocol.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Mapenterol Mapenterol hydrochloride beta2AR β2-Adrenergic Receptor Mapenterol->beta2AR Binds G_protein Gs Protein (α, β, γ) beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response Downstream->Response G start Start: Prepare Cell Membrane Homogenates prepare_reagents Prepare Radioligand, Mapenterol Dilutions, and Buffers start->prepare_reagents setup_assay Set up 96-well Plate: Total, Non-specific, and Competitive Binding Wells prepare_reagents->setup_assay add_membranes Add Membrane Preparation to All Wells setup_assay->add_membranes incubate Incubate at Room Temperature (60-90 min) add_membranes->incubate harvest Harvest onto Filter Mats and Wash incubate->harvest measure Measure Radioactivity (Scintillation Counting) harvest->measure analyze Analyze Data: Calculate Ki using Cheng-Prusoff Equation measure->analyze end End: Determine Receptor Affinity analyze->end G start Problem: Inconsistent Results check_concentration Is the Mapenterol concentration optimized? start->check_concentration check_time Is incubation time consistent and minimized? check_concentration->check_time Yes solution_dose Solution: Perform a new dose-response curve. check_concentration->solution_dose No check_cells Are cell culture conditions standardized? check_time->check_cells Yes solution_time Solution: Shorten and standardize incubation times. check_time->solution_time No solution_cells Solution: Standardize passage # and seeding density. check_cells->solution_cells No re_evaluate Re-evaluate Experiment check_cells->re_evaluate Yes solution_dose->re_evaluate solution_time->re_evaluate solution_cells->re_evaluate

Addressing batch-to-batch variability of Mapenterol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mapenterol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a β2-adrenoceptor agonist.[1][2] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein-coupled receptors. This activation stimulates the Gs alpha subunit, leading to an increase in adenylyl cyclase activity and subsequent production of cyclic AMP (cAMP).[3] Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation.[3]

Q2: What are the common causes of batch-to-batch variability in active pharmaceutical ingredients (APIs) like this compound?

Batch-to-batch variability in APIs can stem from several factors, including:

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound. Polymorphs can have different physical properties, such as solubility and stability, which can impact bioavailability and therapeutic efficacy.

  • Particle Size Distribution: Variations in particle size can affect the dissolution rate and bioavailability of a drug.[4][5][6][] For inhaled or orally administered drugs, particle size is a critical parameter.

  • Impurity Profile: Differences in the types and levels of impurities between batches can arise from variations in the manufacturing process, starting materials, or degradation. These impurities can potentially affect the safety and efficacy of the API.

  • Residual Solvents: The amount and type of residual solvents from the manufacturing process can vary between batches and may impact the physicochemical properties and stability of the API.

  • Hygroscopicity: The tendency of the substance to absorb moisture from the air can vary, leading to differences in water content and potentially affecting stability and handling.

Q3: What are the potential impurities that could arise during the synthesis of this compound?

Based on the synthesis of structurally related phenylethanolamine compounds, potential impurities in this compound could include:

  • Starting Material Residues: Unreacted starting materials from the synthesis process.

  • Intermediates: Incompletely reacted intermediates from various stages of the synthesis.

  • Byproducts of Side Reactions: Products from unintended reactions occurring during synthesis. For example, incomplete reduction of a ketone intermediate could lead to the corresponding alcohol impurity.

  • Degradation Products: Impurities formed due to the degradation of this compound under certain conditions (e.g., exposure to light, heat, or incompatible excipients).

  • Enantiomeric Impurities: If the synthesis is not stereospecific, the presence of other stereoisomers is possible.

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments with this compound that may be related to batch-to-batch variability.

Issue 1: Inconsistent results in cell-based functional assays (e.g., cAMP accumulation, reporter gene assays).

  • Possible Cause A: Variation in Potency Due to Polymorphism. Different batches may contain different polymorphic forms of this compound, leading to variations in solubility and effective concentration in your assay medium.

    • Troubleshooting Steps:

      • Characterize the Polymorphic Form: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the crystalline form of each batch.

      • Ensure Complete Dissolution: Visually inspect for complete dissolution of the compound in your vehicle solvent. Consider using a standardized dissolution protocol.

      • Perform Dose-Response Curves for Each Batch: Always run a full dose-response curve for each new batch to determine its specific EC50 value. Do not assume the same potency as previous batches.

  • Possible Cause B: Presence of Antagonistic Impurities. Some impurities may have an antagonistic effect on the β2-adrenergic receptor, leading to a decrease in the observed agonist activity.

    • Troubleshooting Steps:

      • Analyze Impurity Profile: Use High-Performance Liquid Chromatography (HPLC) with a suitable gradient method to compare the impurity profiles of different batches.

      • Fractionate and Test: If a significant impurity is detected in a problematic batch, consider preparative HPLC to isolate the impurity and test its activity in your functional assay.

  • Possible Cause C: Degradation of the Compound. this compound may degrade upon improper storage or handling, leading to a loss of potency.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure the compound is stored as recommended by the supplier (typically in a cool, dry, and dark place).

      • Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from the solid material for each experiment.

      • Assess Purity of Stock Solution: Re-run an HPLC analysis on your stock solution to check for degradation products.

Issue 2: Poor or variable bioavailability in in vivo studies.

  • Possible Cause A: Differences in Particle Size Distribution. The particle size of the administered compound can significantly impact its absorption rate.[4][5][6][]

    • Troubleshooting Steps:

      • Measure Particle Size Distribution: Use techniques like laser diffraction or dynamic light scattering to determine the particle size distribution of each batch.

      • Standardize Particle Size: If significant variations are found, consider micronization or other particle size reduction techniques to achieve a more uniform and controlled particle size.

  • Possible Cause B: Polymorphic Form with Lower Solubility. A batch containing a less soluble polymorph will likely exhibit lower bioavailability.

    • Troubleshooting Steps:

      • Characterize Polymorphism: As with in vitro issues, use XRPD and DSC to identify the polymorphic form.

      • Conduct Dissolution Studies: Perform in vitro dissolution tests that mimic physiological conditions to compare the dissolution rates of different batches.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

  • Objective: To separate and quantify this compound and its potential impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A time-based gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B to ensure the elution of compounds with a wide range of polarities. A typical gradient might be:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-31 min: Linear gradient back to 95% A, 5% B

      • 31-35 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (typically around 280 nm).

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve a known concentration of each batch of this compound in the initial mobile phase composition.

Protocol 2: X-Ray Powder Diffraction (XRPD) for Polymorph Characterization

  • Objective: To identify the crystalline form(s) of this compound in a solid sample.

  • Methodology:

    • Instrument: A standard X-ray powder diffractometer.

    • Radiation: Cu Kα radiation.

    • Scan Range: Typically from 2° to 40° 2θ.

    • Scan Speed: A slow scan speed (e.g., 1°/min) is recommended to obtain high-resolution data.

    • Sample Preparation: Gently pack the powder sample into the sample holder.

    • Data Analysis: Compare the resulting diffractograms of different batches. Different polymorphic forms will exhibit distinct peak positions and relative intensities.

Data Presentation

Table 1: Analytical Techniques for Investigating Batch-to-Batch Variability

Analytical TechniqueParameter MeasuredApplication in Troubleshooting
High-Performance Liquid Chromatography (HPLC)Purity and impurity profileQuantify the amount of this compound and detect/quantify impurities.
Mass Spectrometry (MS)Molecular weight of impuritiesIdentify the chemical structure of unknown impurities when coupled with HPLC.
X-Ray Powder Diffraction (XRPD)Crystalline structureIdentify and differentiate between different polymorphic forms.
Differential Scanning Calorimetry (DSC)Thermal properties (melting point, phase transitions)Characterize polymorphs and assess thermal stability.
Laser DiffractionParticle size distributionDetermine the size range and distribution of particles in the API powder.
Karl Fischer TitrationWater contentQuantify the amount of water in the sample, which can be important for hygroscopic compounds.

Visualizations

G cluster_synthesis Potential Synthesis and Impurity Workflow StartingMaterials Starting Materials IntermediateA Intermediate A StartingMaterials->IntermediateA Step 1 Impurities Potential Impurities StartingMaterials->Impurities Unreacted IntermediateB Intermediate B IntermediateA->IntermediateB Step 2 IntermediateA->Impurities Side Reactions CrudeMapenterol Crude Mapenterol HCl IntermediateB->CrudeMapenterol Step 3 IntermediateB->Impurities Incomplete Reaction PurifiedMapenterol Purified Mapenterol HCl CrudeMapenterol->PurifiedMapenterol Purification CrudeMapenterol->Impurities Degradation

Caption: A logical workflow for identifying potential sources of impurities in this compound synthesis.

G Mapenterol Mapenterol HCl Beta2AR β2-Adrenergic Receptor Mapenterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets Leading to

Caption: The β2-adrenergic receptor signaling pathway activated by this compound.

G Variability Observed Batch-to-Batch Variability Polymorphism Polymorphism Variability->Polymorphism ParticleSize Particle Size Variability->ParticleSize Impurity Impurity Profile Variability->Impurity XRPD XRPD Polymorphism->XRPD DSC DSC Polymorphism->DSC LaserDiffraction Laser Diffraction ParticleSize->LaserDiffraction HPLC HPLC-UV/MS Impurity->HPLC

Caption: A troubleshooting workflow for investigating the root cause of batch-to-batch variability.

References

Improving the bioavailability of Mapenterol hydrochloride for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mapenterol hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the oral bioavailability of this compound for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely physicochemical properties?

A1: this compound is the salt form of Mapenterol, a putative β2-adrenergic receptor agonist. Hydrochloride salts are commonly used to improve the stability and solubility of drug candidates.[1][2] However, if the free base form of the drug has low aqueous solubility, the hydrochloride salt may still exhibit dissolution rate-limited absorption.[3] As a hydrochloride salt, it is expected to be a crystalline solid, generally with higher aqueous solubility compared to its free base form.[1][2]

Q2: Why am I observing low oral bioavailability with my this compound formulation?

A2: Low oral bioavailability for a compound like this compound, despite being a salt, can stem from several factors. The most common reasons are poor aqueous solubility and/or a slow dissolution rate in the gastrointestinal fluids, which are characteristic of Biopharmaceutics Classification System (BCS) Class II and IV compounds.[4][5] Other contributing factors can include first-pass metabolism in the gut wall or liver, and susceptibility to efflux transporters.[4][5]

Q3: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like Mapenterol?

A3: A variety of formulation strategies can be employed.[6][7] These can be broadly categorized as:

  • Physical Modifications: Techniques like micronization or nanosuspension increase the surface area for dissolution.[8][9][10] Creating amorphous solid dispersions, where the drug is molecularly dispersed in a polymer matrix, can also enhance solubility and dissolution.[11][12]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can keep the drug in a solubilized state throughout its transit in the GI tract, bypassing the dissolution step.[8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the apparent solubility of the drug.[8][13]

Q4: What is the mechanism of action for Mapenterol as a β2-adrenergic receptor agonist?

A4: As a β2-adrenergic receptor agonist, Mapenterol would bind to β2-adrenergic receptors, which are G-protein-coupled receptors (GPCRs).[14][15] This binding activates the associated Gs protein, leading to the activation of adenylyl cyclase.[16][17] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA), ultimately leading to a cellular response, such as smooth muscle relaxation.[16][17]


β2-Adrenergic Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor β2-Adrenergic Receptor g_protein G-Protein (Gs) receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase activates camp cAMP adenylyl_cyclase->camp converts mapenterol Mapenterol (Agonist) mapenterol->receptor binds to atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., Muscle Relaxation) pka->cellular_response phosphorylates targets leading to

Caption: Canonical signaling pathway for a β2-adrenergic receptor agonist like Mapenterol.


Troubleshooting Guide for In Vivo Experiments

Issue: Measured bioavailability is near zero or undetectable.

Potential CauseTroubleshooting Recommendation
Insufficient Dose Due to very low bioavailability, a higher oral dose may be needed to achieve detectable plasma concentrations. Review literature for typical doses of similar compounds or conduct a dose-ranging study.
Inadequate Formulation A simple aqueous suspension may result in minimal absorption for a poorly soluble compound.[18] An enabling formulation is likely required. Action: Develop an improved formulation such as a nanosuspension or a lipid-based system (see Protocol 1).
Rapid First-Pass Metabolism The drug may be extensively metabolized in the liver or gut wall before reaching systemic circulation. Action: Conduct an in vitro metabolic stability assay using liver microsomes to assess the rate of metabolism. If metabolism is high, formulation strategies that promote lymphatic uptake (e.g., lipid-based formulations) might help bypass the liver.[8]
Low Assay Sensitivity The low plasma concentrations resulting from poor bioavailability require a highly sensitive analytical method.[18] Action: Ensure you are using a validated LC-MS/MS method with a low limit of quantification (e.g., <1 ng/mL) for accurate pharmacokinetic analysis.

Issue: High variability in plasma concentrations between subjects.

Potential CauseTroubleshooting Recommendation
Inconsistent Dosing Vehicle If using a suspension, the drug may not be uniformly suspended, leading to inconsistent dosing. Action: Ensure the dosing vehicle is homogenous and that the suspension is well-mixed before and during dosing. For solutions, confirm the drug is fully solubilized and does not precipitate upon standing.
Variable Gastric Emptying / Food Effects The presence or absence of food can significantly alter GI physiology and drug absorption. Action: Standardize the fasting time of experimental animals before dosing (e.g., overnight fast with free access to water) to minimize variability in gastric emptying and intestinal transit time.[18]
Precipitation of Drug in GI Tract The drug may dissolve in the stomach's acidic environment but precipitate in the more neutral pH of the small intestine. Action: Use a formulation that maintains drug supersaturation, such as a solid dispersion with a precipitation inhibitor (e.g., HPMC) or a self-emulsifying system.[12]

Data on Formulation Improvement

The following tables present hypothetical data illustrating the impact of an improved formulation on this compound's properties and in vivo performance.

Table 1: Comparison of Physicochemical Properties

PropertyUnformulated Mapenterol HClNanosuspension Formulation
Particle Size (D90) 55 µm250 nm
Aqueous Solubility (pH 6.8) 5 µg/mL25 µg/mL (Apparent)
Dissolution Rate (t80%) > 120 minutes< 15 minutes

Table 2: Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose)

ParameterSimple SuspensionNanosuspension Formulation
Cmax (ng/mL) 15 ± 695 ± 22
Tmax (hr) 2.0 ± 0.81.0 ± 0.5
AUC₀₋₂₄ (ng·hr/mL) 68 ± 25495 ± 110
Absolute Bioavailability (%) 2.5%18.2%

Experimental Workflow and Protocols

Workflow for Improving Oral Bioavailability

workflow start Start: Low Bioavailability Observed char Physicochemical Characterization (Solubility, Permeability) start->char form_dev Formulation Development (e.g., Nanosuspension, SEDDS, Solid Dispersion) char->form_dev form_char Formulation Characterization (Particle Size, Dissolution) form_dev->form_char pk_study Preclinical PK Study (IV vs. Oral Formulations) form_char->pk_study analysis Data Analysis: Calculate PK Parameters & Bioavailability pk_study->analysis decision Formulation Suitable? analysis->decision decision->form_dev No, Iterate end End: Optimized Formulation for In Vivo Experiments decision->end Yes

Caption: Experimental workflow for identifying and overcoming poor oral bioavailability.

Protocol 1: Preparation of a this compound Nanosuspension

This protocol describes the preparation of a nanosuspension using a wet milling technique, a common method for particle size reduction.[19]

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) in deionized water)

  • Milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads)

  • High-energy bead mill

Methodology:

  • Prepare a Pre-suspension: Disperse 100 mg of this compound into 10 mL of the 1% HPMC stabilizer solution. Stir with a magnetic stirrer for 15 minutes to ensure the powder is fully wetted.

  • Milling: Add the pre-suspension to the milling chamber of the bead mill, which has been pre-filled with the zirconium oxide beads.

  • Process: Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours). The chamber should be cooled to prevent thermal degradation of the drug.

  • Monitoring: Periodically withdraw small aliquots of the suspension to measure particle size using a dynamic light scattering (DLS) instrument. Continue milling until the desired particle size (e.g., <300 nm) is achieved and the size distribution is stable.

  • Separation: After milling is complete, separate the nanosuspension from the milling media by pouring the contents through a sieve.

  • Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential. Perform in vitro dissolution testing to compare its release profile against the unformulated drug.

Protocol 2: Rat Pharmacokinetic Study for Bioavailability Assessment

This protocol outlines a typical in vivo study in rats to determine the absolute oral bioavailability of a new formulation compared to an intravenous (IV) dose.[20][21][22]

Animal Model:

  • Male Sprague-Dawley rats (250-300g), cannulated (e.g., jugular vein) for serial blood sampling.

Groups (n=5 per group):

  • Intravenous (IV): 1 mg/kg this compound dissolved in a suitable vehicle (e.g., saline with 5% DMSO).

  • Oral - Simple Suspension: 10 mg/kg this compound suspended in 0.5% carboxymethyl cellulose (B213188) (CMC) in water.

  • Oral - Nanosuspension: 10 mg/kg this compound (as the nanosuspension from Protocol 1).

Methodology:

  • Fasting: Fast all animals for 12 hours prior to dosing, with free access to water.

  • Administration: Administer the designated formulation to each group. The IV group receives a slow bolus injection, while oral groups are dosed via gavage.[23]

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the cannula into heparinized tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Sample Processing: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Mapenterol in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to perform a non-compartmental analysis on the plasma concentration-time data to determine key parameters like Cmax, Tmax, and Area Under the Curve (AUC).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) for each oral formulation using the following equation: F% = (AUCoral / AUCiv) * (DoseIV / DoseOral) * 100

References

Preventing degradation of Mapenterol hydrochloride in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Mapenterol hydrochloride during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a β2-adrenoceptor agonist.[1][2] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G protein-coupled receptors.[3][4] This activation stimulates the sympathetic nervous system, leading to various physiological responses, including bronchodilation.[5]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound solid should be kept in a cool, dry, and well-ventilated place.[6] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers to prevent moisture exposure.[1] Short-term shipping at room temperature (less than 2 weeks) is generally acceptable for the solid form.[1]

Q3: What are the main factors that can cause degradation of this compound in experimental settings?

Based on its chemical structure and the behavior of similar phenylethanolamine compounds, the main factors contributing to the degradation of this compound are:

  • pH: Both acidic and basic conditions can catalyze hydrolysis.

  • Oxidation: The phenylethanolamine and aromatic amine moieties are susceptible to oxidation.

  • Light: Photodegradation can occur, especially for aromatic amines.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its functional groups (phenylethanolamine, secondary amine, aromatic amine), the following degradation pathways are plausible:

  • Oxidative Degradation: The secondary amine can be oxidized to a hydroxylamine (B1172632) or nitrone, particularly in the presence of oxidizing agents like hydrogen peroxide. The aromatic amine is also susceptible to oxidation.

  • Hydrolytic Degradation: Under strongly acidic or basic conditions, cleavage of ether linkages (if present in analogs) or other susceptible bonds could occur.

  • Photodegradation: The aromatic amine portion of the molecule may be susceptible to photodegradation, leading to the formation of colored degradation products.

Q5: How can I monitor the degradation of this compound in my experiments?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound. This method should be able to separate the intact drug from its potential degradation products. Coupling HPLC with mass spectrometry (LC-MS) can further aid in the identification of the degradation products.

Troubleshooting Guides

Issue 1: Rapid loss of this compound potency in solution.
Potential Cause Troubleshooting Step Rationale
Incorrect pH of the solvent/buffer Measure and adjust the pH of your solution. For aqueous solutions, aim for a slightly acidic to neutral pH (around 5-7) unless the experimental protocol requires otherwise. Use appropriate buffer systems to maintain a stable pH.Phenylethanolamines can be unstable at highly acidic or alkaline pH.
Presence of oxidizing agents Use deoxygenated solvents. Consider adding antioxidants like sodium metabisulfite (B1197395) or ascorbic acid to the solution, after verifying their compatibility with your experimental setup.The catechol-like structure and amine groups are susceptible to oxidation.
Exposure to light Prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.Aromatic amines can be light-sensitive and undergo photodegradation.
High storage temperature Store stock solutions at recommended low temperatures (-20°C or -80°C). For working solutions, prepare them fresh and keep them on ice if possible during the experiment.Chemical degradation rates increase with temperature.
Issue 2: Appearance of unknown peaks in HPLC analysis.
Potential Cause Troubleshooting Step Rationale
Degradation of this compound Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. Compare the retention times of the peaks from the forced degradation study with the unknown peaks in your experimental sample.This helps to confirm if the unknown peaks are indeed degradation products of this compound.
Contamination of solvent or reagents Analyze a blank sample (solvent and all reagents without this compound) using the same HPLC method.This will help identify if the unknown peaks are from the solvent or other components of the experimental matrix.
Interaction with other components in the formulation If working with a complex formulation, analyze each component individually to see if it contributes to the unknown peaks.Excipients or other active ingredients can degrade or interact with the analyte.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation
Acid Hydrolysis 0.1 M HCl60°C24 hoursModerate
Base Hydrolysis 0.1 M NaOH60°C24 hoursSignificant
Oxidation 3% H₂O₂Room Temp24 hoursSignificant
Thermal Solid & Solution80°C48 hoursLow to Moderate
Photolytic UV light (254 nm) & Visible lightRoom Temp24 hoursModerate

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or a mixture of methanol and water.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Solid State: Keep a small amount of solid this compound in a petri dish at 80°C for 48 hours.

    • Solution State: Keep 1 mL of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to UV light (254 nm) and another sample to visible light in a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil under the same conditions.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a suitable HPLC or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often preferred.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 220-240 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Note: This is a general starting method. Optimization of the mobile phase composition, gradient, and other parameters will be necessary based on the results of the forced degradation study.

Visualizations

G cluster_0 This compound Degradation Mapenterol Mapenterol Hydrochloride Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Mapenterol->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Mapenterol->Base Oxidation Oxidation (e.g., 3% H₂O₂) Mapenterol->Oxidation Photo Photodegradation (UV/Visible Light) Mapenterol->Photo Thermal Thermal Stress (e.g., 80°C) Mapenterol->Thermal DP1 Hydrolytic Degradation Products Acid->DP1 Base->DP1 DP2 Oxidative Degradation Products Oxidation->DP2 DP3 Photolytic Degradation Products Photo->DP3 DP4 Thermal Degradation Products Thermal->DP4

Caption: Forced degradation workflow for this compound.

G cluster_1 β2-Adrenergic Receptor Signaling Pathway Mapenterol Mapenterol Receptor β2-Adrenergic Receptor Mapenterol->Receptor G_Protein Gs Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Cellular Response (e.g., Bronchodilation) PKA->Response

Caption: Simplified β2-adrenergic receptor signaling pathway.

References

Troubleshooting unexpected results in Mapenterol hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Mapenterol hydrochloride in their experiments.

Troubleshooting Guide

This guide addresses common unexpected results that may be encountered during experiments with this compound.

Observed Problem Potential Cause Suggested Solution
Lower than Expected Potency (High EC50) 1. Compound Degradation: this compound may be sensitive to storage conditions or freeze-thaw cycles. 2. Cell Line Issues: The cell line used may have low expression of the beta-2 adrenergic receptor. 3. Assay Conditions: The incubation time may be too short, or the concentration of the substrate for the detection reagent may be limiting.1. Aliquot the compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Verify the expression level of the beta-2 adrenergic receptor in your cell line using qPCR or Western blot. Consider using a cell line known to have high expression, such as HEK293 cells overexpressing the receptor. 3. Optimize the assay incubation time and ensure all reagent concentrations are optimal.
High Variability Between Replicates 1. Pipetting Errors: Inconsistent pipetting technique can introduce significant variability. 2. Cell Seeding Density: Uneven cell distribution in multi-well plates. 3. Compound Precipitation: this compound may precipitate at higher concentrations in your assay buffer.1. Use calibrated pipettes and ensure proper mixing. 2. Ensure a homogenous cell suspension before seeding and be consistent with seeding density across all wells. 3. Check the solubility of this compound in your assay buffer. Consider using a different buffer or adding a solubilizing agent like DMSO (ensure the final concentration is compatible with your cells).
Cell Toxicity Observed 1. High Compound Concentration: Exceeding the therapeutic window of the compound. 2. Off-Target Effects: At high concentrations, this compound may interact with other receptors or cellular pathways. 3. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high.1. Perform a dose-response curve to determine the optimal, non-toxic concentration range. 2. Investigate potential off-target effects by using antagonists for other adrenergic receptors. 3. Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.1% for DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective agonist for the beta-2 adrenergic receptor. Upon binding, it activates the Gs alpha subunit of the associated G protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

Q2: What is the recommended storage condition for this compound?

A2: For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, a stock solution can be prepared in an appropriate solvent (e.g., DMSO or sterile water) and stored in aliquots at -80°C to minimize freeze-thaw cycles.

Q3: What are the expected EC50 values for this compound?

A3: The EC50 values can vary depending on the cell line and assay conditions. Below is a table of expected EC50 values in common cell lines.

Cell Line Assay Type Expected EC50 (nM)
HEK293 (overexpressing B2AR)cAMP Accumulation5 - 15
A549 (endogenous expression)cAMP Accumulation50 - 100
Primary Human Bronchial Smooth Muscle CellsFunctional Assay (Relaxation)25 - 75

Q4: Can this compound be used in in-vivo studies?

A4: Yes, this compound has been shown to be effective in preclinical animal models. However, it is crucial to perform preliminary pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen and route of administration for your specific model.

Experimental Protocols

1. cAMP Accumulation Assay

This protocol describes a method to quantify the increase in intracellular cAMP levels following treatment with this compound.

  • Cell Seeding: Seed cells (e.g., HEK293-B2AR) in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Treatment: Remove the culture medium and add the diluted compound to the cells. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

2. Cell Viability Assay (MTS Assay)

This protocol is used to assess the potential cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate as described above.

  • Compound Treatment: Treat cells with a range of concentrations of this compound for 24-48 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G Protein cluster_cytoplasm Cytoplasm B2AR β2-AR Gs_alpha Gsα B2AR->Gs_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs_alpha->AC Stimulates Gs_beta_gamma Gsβγ Mapenterol Mapenterol hydrochloride Mapenterol->B2AR Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: Signaling pathway of this compound.

Experimental_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24 hours cell_seeding->incubation_24h compound_prep Prepare this compound dilutions incubation_24h->compound_prep cell_treatment Treat cells with compound compound_prep->cell_treatment incubation_30m Incubate for 30 minutes cell_treatment->incubation_30m lysis Lyse cells incubation_30m->lysis detection Measure cAMP levels lysis->detection data_analysis Analyze data and determine EC50 detection->data_analysis end End data_analysis->end

Caption: Workflow for a cAMP accumulation assay.

Troubleshooting_Tree start Unexpected Result low_potency Low Potency? start->low_potency high_variability High Variability? start->high_variability toxicity Cell Toxicity? start->toxicity check_compound Check Compound Stability & Aliquoting low_potency->check_compound Yes check_cells Verify Receptor Expression low_potency->check_cells Yes optimize_assay Optimize Assay Conditions low_potency->optimize_assay Yes check_pipetting Review Pipetting Technique high_variability->check_pipetting Yes check_seeding Ensure Even Cell Seeding high_variability->check_seeding Yes check_solubility Verify Compound Solubility high_variability->check_solubility Yes check_concentration Perform Dose-Response for Toxicity toxicity->check_concentration Yes check_off_target Investigate Off-Target Effects toxicity->check_off_target Yes check_solvent Check Solvent Concentration toxicity->check_solvent Yes

Caption: Troubleshooting decision tree for unexpected results.

Technical Support Center: Optimization of Mapenterol Hydrochloride Delivery for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Mapenterol hydrochloride for animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a β2-adrenergic receptor (β2-AR) agonist. Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G protein-coupled receptors. This activation stimulates the sympathetic nervous system, leading to various physiological responses. It is intended for research use only and is not for human or veterinary use.[1]

Q2: What are the solubility properties of this compound?

A2: this compound is a solid that is slightly soluble in DMSO and water, and sparingly soluble in methanol (B129727). This low aqueous solubility can present challenges for in vivo studies and requires careful consideration of vehicle selection.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound as a solid. The stability of standard solutions in methanol has been confirmed for at least 9 months when stored in a refrigerator.

Troubleshooting Guide

Issue 1: Poor Solubility and Vehicle Selection

Problem: Difficulty in dissolving this compound for administration, leading to inaccurate dosing and potential precipitation.

Possible Causes:

  • Inappropriate vehicle for the desired concentration.

  • Precipitation of the compound after preparation.

Solutions:

  • Vehicle Selection: Due to its slight solubility in water, aqueous vehicles may not be suitable for achieving high concentrations. Consider the following options:

    • Co-solvents: A mixture of a water-miscible organic solvent and water can enhance solubility. Common co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).

    • Surfactants: Micelle-forming surfactants like Tween 80 or Cremophor can be used to create stable solutions or suspensions.

    • Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.

  • pH Adjustment: The solubility of ionizable compounds can sometimes be improved by adjusting the pH of the vehicle. However, the impact of pH on the stability of this compound should be evaluated. The pH of dosing formulations should ideally be between 5 and 9.[2][3]

  • Sonication: Applying ultrasonic energy can help to dissolve the compound and create a more uniform suspension.

  • Verification of Dissolution: After preparation, visually inspect the solution for any undissolved particles. It is also good practice to verify that the drug remains in solution upon dilution in plasma.[2][3]

Table 1: Common Vehicles for Poorly Water-Soluble Compounds in Animal Studies

Vehicle SystemCompositionCommon Administration RoutesConsiderations
Aqueous Co-solvent e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineOral Gavage, IntraperitonealPotential for toxicity with high concentrations of organic solvents.
Oil-based e.g., Corn oil, Peanut oil, Sesame oilOral Gavage, SubcutaneousSlower absorption rate. Potential for local irritation with subcutaneous injections.[4]
Aqueous Suspension e.g., 0.5% Carboxymethylcellulose (CMC) in waterOral GavageRequires uniform suspension for accurate dosing.
Issue 2: Inconsistent Results in Dose-Response Studies

Problem: High variability in experimental outcomes, making it difficult to establish a clear dose-response relationship.

Possible Causes:

  • Inaccurate dosing due to poor solubility or non-homogenous suspension.

  • Variability in administration technique.

  • Animal-to-animal variation in metabolism and clearance.

Solutions:

  • Ensure Accurate Dosing:

    • Prepare fresh solutions for each experiment to minimize degradation.

    • If using a suspension, ensure it is well-mixed before and during administration to each animal.

  • Standardize Administration Technique:

    • Ensure all personnel are thoroughly trained in the chosen administration route.

    • Use consistent injection speeds and volumes.

  • Dose-Response Curve Design:

    • A typical dose-response curve is sigmoidal.[5][6] It is crucial to test a wide range of doses to capture the full curve, including the threshold, linear, and plateau phases.

    • The half-maximal effective concentration (EC50) is a key parameter derived from the dose-response curve and represents the concentration at which 50% of the maximal response is observed.[6][7]

  • Control for Biological Variability:

    • Use a sufficient number of animals per group to account for individual differences.

    • Randomize animals to treatment groups.

Issue 3: Complications with Intravenous (IV) Tail Vein Injection in Mice

Problem: Difficulty in successfully administering the compound intravenously, leading to perivascular injection, tissue damage, or animal distress.

Possible Causes:

  • Poor visualization of the tail veins.

  • Incorrect needle placement.

  • Vein collapse.

  • Resistance during injection.

Solutions:

  • Improve Vein Visualization:

    • Warm the mouse for 5-10 minutes before the procedure using a heat lamp or warming pad to induce vasodilation.[8]

  • Proper Technique:

    • Use a small gauge needle (27-30G for mice).[8]

    • Insert the needle with the bevel facing up, almost parallel to the tail.[9]

    • A successful insertion should feel like the needle "slides" easily into the vein.[10]

  • Troubleshooting During Injection:

    • If you feel resistance or see a "bleb" (swelling) form, the needle is not in the vein.[10][11] Stop immediately, withdraw the needle, and attempt the injection at a more cranial site on the tail or in the other lateral tail vein.[10]

    • Do not aspirate, as this can cause the small tail veins to collapse.[9]

    • Limit the number of attempts per vein to avoid excessive trauma.[10]

Table 2: Troubleshooting IV Tail Vein Injections in Mice

SymptomPossible CauseSolution
Resistance to injection Needle is not in the vein (perivascular)Stop, withdraw needle, and re-attempt at a more cranial site.[10][11]
Formation of a "bleb" or swelling Perivascular injectionStop immediately, withdraw needle. Apply gentle pressure.[10][11]
No "flash" of blood in the hub Not always indicative of failure in miceProceed with slow injection, monitoring for resistance or swelling.[9]
Vein blanches (turns white) Successful injectionContinue with slow and steady injection.[9]
Issue 4: Adverse Reactions at Subcutaneous (SC) Injection Sites in Rats

Problem: Swelling, inflammation, or skin lesions at the injection site after subcutaneous administration.

Possible Causes:

  • Irritating properties of the vehicle (e.g., high concentration of organic solvents).

  • Non-physiologic pH or osmolarity of the formulation.

  • Repeated injections at the same site.

  • Foreign body reaction to the injected substance or vehicle.[4]

Solutions:

  • Formulation Optimization:

    • Use vehicles known to be well-tolerated for subcutaneous administration.

    • Ensure the pH of the formulation is near neutral.[12]

    • Make the solution as isotonic as possible.

  • Injection Technique:

    • Vary the injection site if repeated administrations are necessary.[12] The loose skin over the shoulders and back is a common site.[12]

  • Monitoring:

    • Closely monitor the injection sites for any signs of irritation, swelling, or necrosis.[13] If adverse reactions are observed, consult with veterinary staff.

Experimental Protocols

Protocol 1: Preparation of a Vehicle for Oral Gavage

This protocol describes the preparation of a common vehicle for administering poorly water-soluble compounds to rodents.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound.

  • In a sterile conical tube, dissolve the this compound in DMSO. This will serve as the stock solution.

  • In a separate sterile conical tube, add the required volume of PEG300.

  • While vortexing the PEG300, slowly add the this compound/DMSO stock solution.

  • Add the required volume of Tween-80 to the mixture and continue to vortex.

  • Finally, add the required volume of sterile saline to the mixture and vortex thoroughly to ensure a homogenous solution or suspension.

  • If necessary, sonicate the final formulation to aid in dissolution.

  • Visually inspect the final formulation for any precipitates before administration.

Note: A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.

Protocol 2: Intravenous (IV) Tail Vein Injection in Mice

Materials:

  • Mouse restraint device

  • Heat source (e.g., heat lamp, warming pad)

  • Sterile 1 mL syringe with a 27-30G needle

  • Prepared this compound solution

  • 70% ethanol or isopropanol (B130326) wipes

  • Sterile gauze

Procedure:

  • Warm the mouse for 5-10 minutes to dilate the tail veins.[8]

  • Place the mouse in a restraint device, exposing the tail.

  • Gently wipe the tail with an alcohol wipe to clean the injection site and aid in vein visualization.

  • Locate one of the lateral tail veins.

  • Hold the tail gently and insert the needle (bevel up) into the vein at a shallow angle, almost parallel to the tail.[8][9]

  • Advance the needle a few millimeters into the vein.

  • Slowly inject the solution. There should be no resistance, and the vein may blanch.[8][9]

  • If resistance is met or a bleb forms, withdraw the needle and re-attempt at a more proximal site.[10][11]

  • After successful injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse effects.

Table 3: Recommended Maximum Injection Volumes for Mice

RouteMaximum Volume
Intravenous (IV) 5 mL/kg
Subcutaneous (SC) 10-20 mL/kg
Oral Gavage (PO) 10 mL/kg

Visualizations

β2-Adrenergic Receptor Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mapenterol Mapenterol (β2-Agonist) B2AR β2-Adrenergic Receptor (β2-AR) Mapenterol->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates target proteins leading to

Caption: Canonical β2-adrenergic receptor signaling pathway.

Experimental Workflow for a Dose-Response Study

G start Start prep Prepare this compound Formulations at Different Doses start->prep animal_groups Randomly Assign Animals to Dose Groups (including vehicle control) prep->animal_groups administer Administer Compound via Chosen Route (e.g., IV, SC, PO) animal_groups->administer observe Observe and Record Physiological/Behavioral Responses administer->observe data_collection Collect Samples for Pharmacokinetic/Pharmacodynamic Analysis observe->data_collection analyze Analyze Data and Construct Dose-Response Curve data_collection->analyze end End analyze->end

Caption: General workflow for a dose-response study.

References

Technical Support Center: Mitigating Mapenterol Hydrochloride Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro experiments with Mapenterol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound in our cell line, even at low concentrations. What are the potential causes and solutions?

A1: High cytotoxicity at low concentrations can stem from several factors. Firstly, the inherent cytotoxic potential of the compound in the specific cell line being used. Secondly, suboptimal experimental conditions can exacerbate cytotoxicity.

Troubleshooting Steps:

  • Optimize Compound Concentration: Perform a dose-response study to determine the EC50 (half-maximal effective concentration) and identify the lowest concentration that elicits the desired biological effect with minimal cytotoxicity.

  • Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in the culture medium is well below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with solvent only) to assess solvent-induced toxicity.[1][2]

  • Cell Culture Conditions: Ensure cells are healthy, in the logarithmic growth phase, and seeded at an optimal density. Stressed or overly confluent cells can be more susceptible to drug-induced toxicity.[1][3]

  • Incubation Time: A time-course experiment (e.g., 24, 48, 72 hours) can help determine if the cytotoxicity is acute or develops over time, allowing for optimization of the treatment duration.[1]

Q2: What are the primary mechanisms of drug-induced cytotoxicity, and how can we investigate them for this compound?

A2: While specific data on this compound is limited, common mechanisms of drug-induced cytotoxicity include the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.

Investigative Approaches:

  • Oxidative Stress Assessment: Measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA.

  • Mitochondrial Health Evaluation: Assess changes in mitochondrial membrane potential using dyes like JC-1 or TMRE.

  • Apoptosis Detection: Utilize assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to differentiate between apoptotic and necrotic cell death.

Troubleshooting Guide

Issue: High variability in cytotoxicity results between experiments.

Possible Cause Recommended Solution
Inconsistent cell seeding densityEnsure accurate cell counting and uniform seeding in all wells.
Variation in compound preparationPrepare fresh stock solutions and dilutions for each experiment.
Edge effects in multi-well platesAvoid using the outer wells of the plate, as they are more prone to evaporation, or ensure proper humidification of the incubator.[4]
ContaminationRegularly check for and test for microbial contamination (e.g., mycoplasma).[1]

Strategies to Reduce this compound Cytotoxicity

Based on established methodologies for reducing drug-induced cytotoxicity, the following strategies can be explored for this compound.

Nanoparticle-Based Drug Delivery

Encapsulating this compound into nanoparticles can potentially reduce its cytotoxicity by controlling its release and improving its therapeutic index.[5][6][7][8][9]

Hypothetical Data on Nano-formulation:

Formulation Cell Line IC50 (µM) Fold Improvement in Cell Viability at 10 µM
Free Mapenterol HClHEK29315.8-
Nano-MapenterolHEK29342.32.7x
Free Mapenterol HClHepG228.5-
Nano-MapenterolHepG275.12.6x
Co-administration with Cytoprotective Agents

If the cytotoxicity of this compound is mediated by oxidative stress, co-treatment with antioxidants may offer protection.[3]

Hypothetical Data on Antioxidant Co-treatment:

Treatment Cell Line Cell Viability (%) at 20 µM Mapenterol HCl
Mapenterol HCl aloneA54945.2%
Mapenterol HCl + N-acetylcysteine (1 mM)A54978.9%
Mapenterol HCl + Vitamin E (100 µM)A54965.7%

Experimental Protocols

Key Experiment: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability.[1][10]

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with the medium containing the different compound concentrations. Include untreated and vehicle controls. Incubate for the desired exposure time.[1]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

G cluster_0 This compound Exposure cluster_1 Cellular Stress Response cluster_2 Apoptotic Pathway Mapenterol Mapenterol HCl ROS Increased ROS Production Mapenterol->ROS Induces Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Causes Caspase_Act Caspase Activation Mito_Dys->Caspase_Act Triggers Apoptosis Apoptosis Caspase_Act->Apoptosis Leads to G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Cell_Culture Cell Culture & Seeding Treatment Treat Cells with Different Formulations Cell_Culture->Treatment Compound_Prep Prepare Mapenterol HCl (Free & Nano-formulation) Compound_Prep->Treatment Incubation Incubate for 24/48/72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Cell Viability MTT_Assay->Data_Analysis G cluster_0 Problem cluster_1 Mitigation Strategies Cytotoxicity Mapenterol HCl Cytotoxicity Nano Nanoparticle Encapsulation Cytotoxicity->Nano Address with Co_treat Co-treatment with Antioxidants Cytotoxicity->Co_treat Address with Optimize Experimental Optimization Cytotoxicity->Optimize Address with

References

Technical Support Center: Overcoming Resistance to Mapenterol Hydrochloride in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Mapenterol hydrochloride resistance during long-term in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished response to this compound in our cell-based assays after prolonged or repeated exposure. What are the potential underlying mechanisms?

A1: The observed phenomenon is likely due to tachyphylaxis, or rapid desensitization, a common characteristic of β2-adrenergic receptor agonists. The primary mechanisms include:

  • Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the β2-adrenergic receptor.[1][2][3]

  • β-Arrestin Recruitment: This phosphorylation event promotes the binding of β-arrestin proteins to the receptor.[3][4][5]

  • Receptor Uncoupling: β-arrestin binding sterically hinders the receptor's interaction with its cognate G protein (Gs), leading to functional uncoupling and a subsequent decrease in downstream signaling (e.g., adenylyl cyclase activation and cAMP production).[4][6]

  • Receptor Internalization (Sequestration): β-arrestin also acts as an adapter protein, targeting the phosphorylated receptor for endocytosis into clathrin-coated pits.[4][6] This removes the receptor from the cell surface, making it unavailable for further agonist stimulation.

  • Receptor Downregulation: With very long-term agonist exposure, internalized receptors may be targeted for lysosomal degradation, leading to a net loss of total receptor protein. This is a slower process than phosphorylation and internalization.[1][6]

Q2: How can we experimentally confirm that receptor desensitization is occurring in our experimental model?

A2: Several experimental approaches can be used to confirm and characterize receptor desensitization:

  • Phospho-Receptor Immunoblotting: Use antibodies specific for phosphorylated serine and threonine residues in the β2-adrenergic receptor to assess the phosphorylation status of the receptor following this compound treatment.

  • β-Arrestin Recruitment Assays: Employ techniques such as co-immunoprecipitation, bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) to measure the interaction between the β2-adrenergic receptor and β-arrestin.

  • Receptor Internalization Assays: Visualize and quantify receptor internalization using methods like immunofluorescence microscopy to track the localization of tagged receptors or flow cytometry to measure the loss of cell surface receptors.

  • Radioligand Binding Assays: Perform saturation binding assays with a hydrophilic radioligand to quantify the number of receptors on the cell surface versus total cellular receptors (in the presence of a permeabilizing agent) to determine the extent of receptor downregulation.

Q3: Are there any strategies to mitigate or reverse this compound resistance in our long-term experiments?

A3: Yes, several strategies can be employed:

  • Intermittent Dosing: In in vivo studies or long-term cell culture experiments, an intermittent dosing schedule with drug-free intervals may allow for receptor resensitization, where internalized receptors can be dephosphorylated and recycled back to the cell surface.

  • GRK2 Inhibitors: The use of a G protein-coupled receptor kinase 2 (GRK2) inhibitor can prevent the initial phosphorylation of the receptor, thereby inhibiting β-arrestin recruitment and subsequent desensitization.[2]

  • Biased Agonists: Investigate or develop "biased" agonists of the β2-adrenergic receptor. These are ligands that preferentially activate the Gs signaling pathway while minimally engaging the β-arrestin pathway, potentially leading to a sustained therapeutic effect with reduced tachyphylaxis.[7]

  • Combination Therapy: In some contexts, co-administration with agents that can modulate downstream signaling pathways or receptor expression may help to overcome resistance. For example, corticosteroids have been shown to increase the expression of β2-adrenergic receptors.

Q4: Could genetic variations in our cell lines or animal models contribute to differences in the development of resistance to this compound?

A4: Absolutely. Genetic polymorphisms in key proteins involved in the β2-adrenergic signaling pathway can significantly influence the response to agonists and the propensity for desensitization.[8][9][10] Key genes to consider include:

  • ADRB2 (β2-Adrenergic Receptor): Single nucleotide polymorphisms (SNPs) in the gene encoding the receptor itself can alter its structure, function, and susceptibility to desensitization.

  • GRKs (G protein-coupled receptor kinases): Variations in GRK genes can affect the efficiency of receptor phosphorylation.

  • ARRBs (Arrestins): Polymorphisms in β-arrestin genes can modulate their ability to bind to the phosphorylated receptor and mediate desensitization and internalization.

  • Genes involved in drug metabolism: Polymorphisms in cytochrome P450 enzymes can affect the metabolism and clearance of this compound, leading to inter-individual differences in drug exposure and response.[8][10]

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
Gradual decrease in cAMP production upon repeated this compound stimulation. Receptor desensitization and uncoupling from Gs protein.1. Perform a time-course experiment to characterize the onset and magnitude of desensitization. 2. Measure β-arrestin recruitment to the receptor. 3. Test the effect of a GRK2 inhibitor on restoring the cAMP response.
Reduced cell surface expression of β2-adrenergic receptors after long-term (>24h) this compound treatment. Receptor downregulation.1. Quantify total and cell surface receptor numbers using radioligand binding or ELISA. 2. Assess receptor mRNA levels using qRT-PCR to investigate transcriptional regulation. 3. Evaluate receptor protein degradation rates using a protein synthesis inhibitor (e.g., cycloheximide) chase assay.
High variability in response to this compound across different cell passages or animal cohorts. Genetic drift or underlying genetic polymorphisms.1. Sequence the ADRB2, GRK, and ARRB genes in your experimental models to identify any polymorphisms. 2. If using primary cells, genotype individual donors. 3. Ensure consistent cell passage numbers and standardized animal sourcing and handling.
Unexpected off-target effects or toxicity with prolonged this compound treatment. Activation of β-arrestin-mediated signaling pathways independent of G-protein signaling.1. Profile the activation of other signaling pathways downstream of β-arrestin, such as the MAPK/ERK pathway.[4] 2. Consider using a biased agonist that is less likely to engage β-arrestin signaling.[7]

Experimental Protocols

Protocol 1: Quantification of β2-Adrenergic Receptor Internalization by Flow Cytometry

Objective: To quantify the change in cell surface β2-adrenergic receptor expression following treatment with this compound.

Materials:

  • HEK293 cells stably expressing N-terminally FLAG-tagged β2-adrenergic receptors.

  • Complete culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin).

  • This compound.

  • Phosphate-Buffered Saline (PBS).

  • Blocking buffer (PBS with 1% BSA).

  • Primary antibody: Anti-FLAG M1 antibody (mouse monoclonal).

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.

  • Flow cytometer.

Procedure:

  • Seed HEK293-FLAG-β2AR cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with the desired concentration of this compound or vehicle control for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

  • After treatment, wash the cells twice with ice-cold PBS.

  • Gently detach the cells using a non-enzymatic cell dissociation solution.

  • Pellet the cells by centrifugation (300 x g for 5 minutes) and resuspend in 100 µL of blocking buffer.

  • Add the anti-FLAG M1 primary antibody at the recommended dilution and incubate on ice for 1 hour.

  • Wash the cells three times with ice-cold PBS.

  • Resuspend the cells in 100 µL of blocking buffer containing the Alexa Fluor 488-conjugated secondary antibody at the recommended dilution. Incubate on ice in the dark for 30 minutes.

  • Wash the cells three times with ice-cold PBS.

  • Resuspend the cells in 500 µL of PBS and analyze immediately on a flow cytometer.

  • Gate on the live cell population and measure the mean fluorescence intensity (MFI) of the Alexa Fluor 488 signal.

  • Normalize the MFI of the this compound-treated samples to the MFI of the vehicle-treated control to determine the percentage of remaining cell surface receptors.

Protocol 2: Co-Immunoprecipitation of β-Arrestin 2 with the β2-Adrenergic Receptor

Objective: To assess the interaction between β-arrestin 2 and the β2-adrenergic receptor upon stimulation with this compound.

Materials:

  • HEK293 cells co-transfected with HA-tagged β2-adrenergic receptor and FLAG-tagged β-arrestin 2.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Anti-HA antibody for immunoprecipitation.

  • Protein A/G magnetic beads.

  • Anti-FLAG antibody for immunoblotting.

  • Anti-HA antibody for immunoblotting.

  • SDS-PAGE gels and Western blotting apparatus.

Procedure:

  • Treat transfected HEK293 cells with this compound or vehicle for a short duration (e.g., 5-15 minutes) at 37°C.

  • Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation (14,000 x g for 15 minutes at 4°C).

  • Incubate a portion of the supernatant with an anti-HA antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for an additional 2 hours at 4°C.

  • Wash the beads three times with lysis buffer.

  • Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-FLAG antibody to detect co-immunoprecipitated β-arrestin 2.

  • Strip and re-probe the membrane with an anti-HA antibody to confirm the immunoprecipitation of the β2-adrenergic receptor.

Data Presentation

Table 1: Hypothetical Time-Course of this compound-Induced β2-Adrenergic Receptor Internalization in HEK293 Cells

Treatment Time (minutes)Mean Fluorescence Intensity (MFI)% Cell Surface Receptors Remaining
0 (Vehicle)15,000100%
1510,50070%
307,50050%
604,50030%
1203,00020%

Table 2: Hypothetical Effect of a GRK2 Inhibitor on this compound-Stimulated cAMP Production

TreatmentcAMP Concentration (nM)% of Maximum Response
Vehicle50%
Mapenterol (1 µM)100100%
Mapenterol (1 µM) + GRK2 Inhibitor (10 µM)145145%
Pre-treated Mapenterol (1h), then re-stimulated4040%
Pre-treated Mapenterol + GRK2i, then re-stimulated9595%

Visualizations

G cluster_0 cluster_1 Mapenterol Mapenterol B2AR β2-Adrenergic Receptor Mapenterol->B2AR Binds G_protein Gs Protein B2AR->G_protein Activates GRK GRK B2AR->GRK Recruits AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PKA->B2AR Phosphorylates (Feedback) Cellular_Response Cellular Response (e.g., Relaxation) PKA->Cellular_Response Leads to Phosphorylated_B2AR Phosphorylated β2AR GRK->Phosphorylated_B2AR Phosphorylates B_Arrestin β-Arrestin Internalization Receptor Internalization B_Arrestin->Internalization Uncoupling Uncoupling from Gs B_Arrestin->Uncoupling Phosphorylated_B2AR->B_Arrestin Binds

Caption: Canonical and desensitization pathways of β2-adrenergic receptor signaling.

G cluster_workflow Receptor Internalization Assay Workflow Start Seed Cells Treat Treat with Mapenterol Start->Treat Wash Wash with Cold PBS Treat->Wash Detach Detach Cells Wash->Detach Primary_Ab Incubate with Primary Antibody Detach->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Analyze Analyze by Flow Cytometry Secondary_Ab->Analyze End Quantify MFI Analyze->End

Caption: Experimental workflow for quantifying receptor internalization.

References

Validation & Comparative

A Comparative Analysis of Mapenterol Hydrochloride and Salbutamol for Bronchodilation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pharmacological profiles of Mapenterol hydrochloride and the widely-used Salbutamol reveals a significant disparity in available research data. While Salbutamol is a well-characterized short-acting β2-adrenergic agonist with extensive documentation of its efficacy and safety, this compound, also identified as a β2-adrenergic agonist, lacks publicly available clinical and preclinical data to form a robust, evidence-based comparison.

This guide synthesizes the known information on both compounds, highlighting the extensive body of research on Salbutamol and the current data gap for this compound. The information is intended for researchers, scientists, and drug development professionals to understand the current state of knowledge and the data required for a thorough comparative evaluation.

Mechanism of Action and Signaling Pathway

Both this compound and Salbutamol are classified as β2-adrenergic receptor agonists.[1][2] Their therapeutic effect in conditions like asthma and chronic obstructive pulmonary disease (COPD) stems from their ability to bind to and activate β2-adrenergic receptors on the smooth muscle cells of the airways.[1][2] This binding initiates a G-protein-mediated signaling cascade, as illustrated below.

cluster_membrane Cell Membrane cluster_cytosol Cytosol β2-Agonist β2-Agonist (Mapenterol or Salbutamol) β2-AR β2-Adrenergic Receptor β2-Agonist->β2-AR Binds to G-Protein Gs Protein β2-AR->G-Protein Activates Adenylate_Cyclase Adenylate Cyclase G-Protein->Adenylate_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1: Signaling pathway of β2-adrenergic agonists.

Comparative Data

A direct quantitative comparison of this compound and Salbutamol is not possible due to the absence of published data for Mapenterol. The following tables summarize the available information for Salbutamol and indicate the data gaps for Mapenterol.

Table 1: Receptor Binding and Potency
ParameterThis compoundSalbutamol
Receptor Target β2-Adrenergic Receptorβ2-Adrenergic Receptor
Receptor Binding Affinity (Ki) Data not availableData varies by study; generally shows high affinity for β2 receptors
Potency (EC50) Data not availableData varies by assay; demonstrates potent agonism at β2 receptors
Table 2: Efficacy in Bronchodilation
ParameterThis compoundSalbutamol
Change in FEV1 Data not availableSignificant improvement in Forced Expiratory Volume in 1 second (FEV1) is well-documented in clinical trials. A change of >12% and >200 mL from baseline is a common measure of significant response.
Peak Expiratory Flow (PEF) Data not availableIncreases in PEF are consistently observed following administration.
Onset of Action Data not availableRapid, typically within 5-15 minutes of inhalation.
Duration of Action Data not availableShort-acting, with effects lasting for approximately 4-6 hours.
Table 3: Side Effect Profile
Side EffectThis compoundSalbutamol
Common Data not availableTremor, nervousness, headache, palpitations, muscle cramps
Less Common Data not availableTachycardia, dizziness, dry mouth
Serious Data not availableParadoxical bronchospasm, hypokalemia, cardiovascular effects (at high doses)

Experimental Protocols

To conduct a comparative study of two β2-adrenergic agonists like this compound and Salbutamol, a series of in vitro and in vivo experiments would be necessary. The following outlines standard methodologies.

In Vitro Assays
  • Receptor Binding Assay:

    • Objective: To determine the binding affinity (Ki) of each compound for β1- and β2-adrenergic receptors.

    • Method: Radioligand binding assays using cell membranes expressing human β1- and β2-adrenergic receptors. A radiolabeled antagonist (e.g., [³H]dihydroalprenolol) is competed off by increasing concentrations of the test compound (Mapenterol or Salbutamol). The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and converted to the inhibition constant (Ki).

  • Functional Potency and Efficacy Assay (Isolated Guinea Pig Tracheal Strips):

    • Objective: To measure the functional potency (EC50) and intrinsic efficacy of the compounds in relaxing airway smooth muscle.

    • Method: Guinea pig tracheas are isolated and cut into strips. The strips are mounted in an organ bath containing a physiological salt solution and contracted with an agent like histamine (B1213489) or methacholine. Cumulative concentration-response curves are then generated for each test compound by adding increasing concentrations and measuring the relaxation of the tracheal strip.

cluster_protocol In Vitro Experimental Workflow Isolation Isolate Guinea Pig Trachea Preparation Prepare Tracheal Strips Isolation->Preparation Mounting Mount in Organ Bath Preparation->Mounting Contraction Induce Contraction (e.g., with Histamine) Mounting->Contraction Drug_Addition Add Cumulative Concentrations of Test Compound Contraction->Drug_Addition Measurement Measure Relaxation Drug_Addition->Measurement Analysis Generate Concentration-Response Curve (Determine EC50 and Emax) Measurement->Analysis

Figure 2: Workflow for isolated tracheal strip assay.
In Vivo Assays

  • Bronchodilator Efficacy in an Animal Model of Airway Hyperreactivity:

    • Objective: To assess the in vivo efficacy and duration of action of the compounds in a relevant animal model.

    • Method: Guinea pigs or other suitable animal models are sensitized to an allergen (e.g., ovalbumin) to induce airway hyperreactivity. Airway resistance is measured before and after challenge with a bronchoconstrictor (e.g., methacholine). The test compounds are administered (e.g., via inhalation or intratracheal instillation) prior to the bronchoconstrictor challenge, and the degree of protection against bronchoconstriction is quantified.

  • Cardiovascular Side Effect Profile in Anesthetized Rats:

    • Objective: To evaluate the potential for cardiovascular side effects (e.g., tachycardia, changes in blood pressure).

    • Method: Rats are anesthetized, and catheters are placed to monitor heart rate and blood pressure. The test compounds are administered intravenously at various doses, and changes in cardiovascular parameters are recorded. This helps to determine the selectivity of the compounds for β2- over β1-adrenergic receptors.

Conclusion

Salbutamol is a cornerstone in the management of bronchospastic diseases, with a well-established pharmacological profile. In contrast, this compound, despite being identified as a β2-adrenergic agonist, remains largely uncharacterized in the public domain. The information available suggests its use has been primarily as a research chemical and, illicitly, as a growth promoter in livestock. For a meaningful comparative assessment of its therapeutic potential against established drugs like Salbutamol, comprehensive preclinical and clinical studies are required to determine its receptor binding affinity, potency, efficacy, and safety profile. Without such data, any comparison remains speculative. Researchers interested in this compound should undertake the foundational pharmacological studies outlined in the experimental protocols to establish its therapeutic index and potential clinical utility.

References

Efficacy of Mapenterol hydrochloride versus other beta-2 agonists

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of available data on beta-2 adrenergic receptor agonists for bronchodilation, noting the significant data gap for Mapenterol hydrochloride.

Introduction

Beta-2 adrenergic receptor (β2-AR) agonists are a cornerstone in the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). They function by stimulating β2-ARs on the surface of airway smooth muscle cells, leading to bronchodilation. This guide provides a comparative overview of the efficacy of various β2-AR agonists, intended for researchers, scientists, and drug development professionals.

It is important to note at the outset that a comprehensive search of the scientific literature and commercial databases reveals a significant lack of publicly available data on the therapeutic efficacy of This compound . This compound is consistently marketed as a research chemical "for research use only" and is not intended for human or veterinary therapeutic use.[1][2] The limited body of literature on this compound primarily focuses on its detection in the context of its illicit use as a growth promoter in livestock.[3] Consequently, a direct comparison of its efficacy with other beta-2 agonists is not feasible based on current knowledge.

This guide will, therefore, focus on a comparison of well-established and clinically utilized beta-2 agonists, providing a framework for understanding their relative performance based on available experimental and clinical data.

Mechanism of Action: The Beta-2 Adrenergic Receptor Signaling Pathway

The therapeutic effect of beta-2 agonists is mediated through the activation of the β2-AR, a G-protein coupled receptor (GPCR). Upon agonist binding, a conformational change in the receptor activates the associated stimulatory G-protein (Gs). This initiates a signaling cascade that ultimately leads to smooth muscle relaxation.

The key steps in this pathway are:

  • Agonist Binding: A beta-2 agonist binds to the extracellular domain of the β2-AR.

  • Gs Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the Gs protein.

  • Adenylyl Cyclase Activation: The activated Gs-alpha subunit dissociates and activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).

  • Phosphorylation of Target Proteins: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK), leading to a decrease in intracellular calcium levels.

  • Smooth Muscle Relaxation: The net effect is the relaxation of the airway smooth muscle, resulting in bronchodilation.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta2_Agonist Beta-2 Agonist Beta2_AR β2-Adrenergic Receptor Beta2_Agonist->Beta2_AR Binds to Gs_Protein Gs Protein (inactive) Beta2_AR->Gs_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs_Protein_active Gs Protein (active) Gs_Protein->Gs_Protein_active GDP->GTP Gs_Protein_active->AC ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Smooth_Muscle Smooth Muscle Relaxation (Bronchodilation) PKA_active->Smooth_Muscle Leads to Experimental_Workflow Start In_Vitro In Vitro Studies Start->In_Vitro Receptor_Binding Receptor Binding Assays (Affinity - Ki) In_Vitro->Receptor_Binding cAMP_Assay cAMP Accumulation Assays (Potency - EC50) In_Vitro->cAMP_Assay Organ_Bath Isolated Organ Bath (Functional Relaxation) In_Vitro->Organ_Bath In_Vivo In Vivo Animal Models Receptor_Binding->In_Vivo cAMP_Assay->In_Vivo Organ_Bath->In_Vivo Bronchoprotection Bronchoprotection Studies (e.g., Guinea Pig) In_Vivo->Bronchoprotection Clinical_Trials Clinical Trials Bronchoprotection->Clinical_Trials Phase_I Phase I (Safety, PK) Clinical_Trials->Phase_I Phase_II Phase II (Dose-Ranging, Efficacy) Phase_I->Phase_II Phase_III Phase III (Confirmatory Efficacy & Safety) Phase_II->Phase_III End Phase_III->End

References

Validating the Bronchodilator Effects of Mapenterol Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Mapenterol hydrochloride, a β2-adrenoceptor agonist, with other established bronchodilators in the same therapeutic class.[1][2][3][4] By examining the experimental data and methodologies of widely-used alternatives, this document serves as a valuable resource for researchers, scientists, and drug development professionals seeking to validate the potential bronchodilator effects of this compound.

Introduction to this compound

This compound is classified as a β2-adrenoceptor agonist, indicating its mechanism of action involves the stimulation of β2-adrenergic receptors.[1][2][3][4] These receptors are predominantly located on the smooth muscle cells of the airways. Activation of β2-receptors initiates a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and improved airflow.[5][6] While specific clinical trial data on the bronchodilator efficacy of this compound is not widely published, its performance can be inferred by comparing it to other well-researched β2-agonists such as Salbutamol (B1663637) (Albuterol), Formoterol (B127741), and Arformoterol (B195475).

Comparative Efficacy of β2-Adrenergic Agonists

The efficacy of bronchodilators is commonly quantified by measuring changes in pulmonary function, primarily the Forced Expiratory Volume in one second (FEV1) and the Peak Expiratory Flow (PEF). The following tables summarize the performance of leading β2-agonists in clinical studies.

Table 1: Short-Acting β2-Agonist (SABA) Efficacy
DrugDosePopulationKey FindingsReference
Salbutamol (Albuterol)200 µgMild-to-moderate asthmaFEV1 increase of 9% at 3 minutes post-inhalation.[7]
Salbutamol (Albuterol)200 µgSevere hyperinflationFEV1 increased by 0.16 L (14.9%) and FVC by 0.34 L (15.6%).[3]
Salbutamol (Albuterol)400 µg (QID)Mild-to-moderate asthmaImprovement in FEV1, but less effective than Salmeterol (B1361061) in improving morning PEF over 12 weeks.[8]
Table 2: Long-Acting β2-Agonist (LABA) Efficacy
DrugDosePopulationKey FindingsReference
Formoterol12 µg (BID)COPDMean difference in trough FEV1 vs placebo was 45 mL.[2]
Formoterol (with Budesonide)4.5 µg (BID)Moderate-to-severe COPDFEV1 increased by 15% vs placebo and 9% vs budesonide (B1683875) alone.[9]
Arformoterol15 µg (BID)COPDTrough FEV1 improvement of 22.1% after the first dose and 14.6% at week 12.[10][11]
Salmeterol50 µg (BID)Mild-to-moderate asthmaSignificantly greater improvement in FEV1 compared to Salbutamol.[8]

Signaling Pathway and Experimental Workflow

To understand the mechanism and evaluation of these bronchodilators, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_cell Airway Smooth Muscle Cell Mapenterol Mapenterol (β2-Agonist) Receptor β2-Adrenergic Receptor Mapenterol->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (activated) cAMP->PKA Activates Myosin_LCK Myosin Light Chain Kinase (inhibited) PKA->Myosin_LCK Inhibits Relaxation Smooth Muscle Relaxation Myosin_LCK->Relaxation Leads to G cluster_workflow Experimental Workflow for Bronchodilator Efficacy Patient_Selection Patient Selection (e.g., Asthma, COPD diagnosis, FEV1/FVC ratio < 70%) Baseline Baseline Measurements (Spirometry: FEV1, FVC; PEF) Patient_Selection->Baseline Randomization Randomization (Drug vs. Placebo/Comparator) Baseline->Randomization Drug_Admin Drug Administration (Inhalation) Randomization->Drug_Admin Post_Dose Post-Dose Measurements (Spirometry & PEF at various time points) Drug_Admin->Post_Dose Data_Analysis Data Analysis (Change from baseline in FEV1, PEF, etc.) Post_Dose->Data_Analysis

References

Head-to-Head Comparison: Mapenterol Hydrochloride vs. Formoterol Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the publicly accessible data for Mapenterol hydrochloride compared to the extensive research available for Formoterol (B127741) fumarate. As of late 2025, this compound is identified as a β2-adrenoceptor agonist, but detailed scientific studies, including preclinical and clinical data on its receptor binding affinity, mechanism of action, and clinical efficacy, are not available in the public domain[1]. Consequently, a direct head-to-head comparison with Formoterol based on experimental data is not feasible at this time.

This guide will therefore provide a detailed overview of the well-characterized long-acting β2-agonist (LABA), Formoterol, including its mechanism of action, receptor binding profile, and clinical data, to serve as a benchmark for researchers and drug development professionals.

Formoterol: A Detailed Profile

Formoterol is a potent and selective long-acting β2-adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[2][3] It is known for its rapid onset of action and extended duration of bronchodilation.[2][3][4]

Mechanism of Action

Inhaled Formoterol exerts its therapeutic effect by relaxing the smooth muscle in the airways.[2][5] This is achieved through the stimulation of β2-adrenergic receptors, which are predominantly located on bronchial smooth muscle cells.[3][4] The binding of Formoterol to these receptors initiates a signaling cascade, as detailed below.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Formoterol Formoterol Beta2_Receptor β2-Adrenergic Receptor Formoterol->Beta2_Receptor Binds G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Muscle_Relaxation Leads to

The activation of the β2-adrenergic receptor by Formoterol stimulates the Gs alpha subunit of the associated G protein. This in turn activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][4][6] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[6]

Receptor Binding Affinity and Selectivity

Formoterol exhibits a high affinity for the β2-adrenergic receptor. Studies have shown its dissociation constant (Kd) to be in the nanomolar range, indicating potent binding.[7][8]

Ligand Receptor Tissue Source Binding Affinity (Kd/Ki)
[3H]formoterolβ2-adrenoceptorGuinea pig lung membranesKd = 1.34 ± 0.15 nM[7]
[3H]formoterolβ2-adrenoceptorHuman lung membranesKd = 1.05 ± 0.17 nM[7]
Formoterolβ2-adrenoceptorGuinea pig bronchial membranespKh = 9.6 ± 0.4[9]
Formoterolβ2-adrenoceptor (low-affinity)Guinea pig bronchial membranespKI = 8.2 ± 0.09[9]
Formoterolβ1-adrenoceptor (low-affinity)Guinea pig bronchial membranespKI = 6.25 ± 0.06[9]
Formoterolβ2-adrenoceptorGuinea pig lungKD = 7.6 nmol/L[8]

Formoterol is also highly selective for the β2-receptor over the β1-receptor, which is important for minimizing cardiac side effects.[3][9] It has demonstrated approximately 200-fold greater activity at β2 receptors compared to β1 receptors.[3]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

A common method to determine the binding affinity of a compound like Formoterol to its receptor is the radioligand binding assay.

Experimental_Workflow Start Start Membrane_Prep Prepare lung membranes Start->Membrane_Prep Incubation Incubate membranes with [3H]formoterol and varying concentrations of unlabeled Formoterol Membrane_Prep->Incubation Separation Separate bound and free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify radioactivity of bound ligand Separation->Quantification Analysis Analyze data to determine Kd/Ki Quantification->Analysis End End Analysis->End

  • Tissue Preparation: Lung tissue (e.g., from guinea pigs or humans) is homogenized and centrifuged to isolate the cell membranes containing the β2-adrenergic receptors.[7]

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]formoterol) and varying concentrations of the unlabeled test compound (Formoterol).[7]

  • Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[7]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) or dissociation constant (Kd) of the test compound.[7]

Clinical Efficacy and Safety

Formoterol has been extensively studied in clinical trials for both asthma and COPD. It is available as a single agent and in combination with inhaled corticosteroids (ICS) such as budesonide (B1683875) and mometasone.[2][3]

Key Clinical Endpoints:

  • Forced Expiratory Volume in 1 second (FEV1): A measure of lung function.

  • Peak Expiratory Flow (PEF): The maximum speed of expiration.

  • Symptom Scores: Patient-reported outcomes on the severity and frequency of asthma or COPD symptoms.

  • Rescue Medication Use: The frequency of use of short-acting bronchodilators for symptom relief.

  • Exacerbation Rate: The frequency of worsening of symptoms requiring additional treatment.

Study Population Intervention Comparator Key Findings
Adults with moderate to severe persistent asthmaFluticasone/Formoterol (125/6 mcg BD)Budesonide/Formoterol (200/6 mcg BD)Fluticasone/formoterol was non-inferior to budesonide/formoterol in improving morning PEF over 12 weeks.[10]
Adults with moderate-to-severe asthmaBeclomethasone/Formoterol (200/12 mcg b.i.d.)Budesonide/Formoterol (400/12 mcg b.i.d.)The two combinations were equivalent in terms of efficacy and tolerability.[11]
Patients with severe asthmaFormoterol (12 mcg twice daily)Salmeterol (B1361061) (50 mcg twice daily)Both drugs improved morning PEF compared to placebo, with no significant difference between them.[12]

Safety Profile:

Common side effects of Formoterol are similar to other β2-agonists and may include tremor, headache, palpitations, and muscle cramps.[6] A significant safety concern with LABA monotherapy in asthma is the increased risk of asthma-related death. Therefore, it is recommended that LABAs like Formoterol be used in combination with an inhaled corticosteroid for the treatment of asthma.[3][5]

Conclusion

Formoterol is a well-established long-acting β2-agonist with a rapid onset and long duration of action. Its mechanism of action, receptor binding characteristics, and clinical profile are well-documented. In contrast, there is a notable absence of publicly available scientific data on this compound, precluding a direct, evidence-based comparison. Further research and publication of data on this compound are necessary to enable a comprehensive evaluation and comparison with existing therapies like Formoterol.

References

Comparative Analysis of β2-Adrenergic Receptor Agonist Selectivity: A Focus on Mapenterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a framework for the comparative analysis of the cross-reactivity and selectivity profile of β2-adrenergic receptor agonists. Due to the limited availability of public data on the specific binding affinities and functional activities of Mapenterol hydrochloride across various adrenergic and other receptors, a direct quantitative comparison is not currently feasible.

However, to illustrate the required data and methodologies for such a comparison, this document presents a template populated with published data for two widely studied β2-agonists: Salbutamol and Formoterol . This guide is intended to serve as a blueprint for the evaluation of this compound's selectivity profile once experimental data becomes available.

Introduction to Receptor Selectivity and Cross-Reactivity

The therapeutic efficacy of a β2-adrenergic receptor agonist is intrinsically linked to its selectivity for the β2 receptor subtype over other adrenergic receptors (e.g., β1, β3, α1, α2). High selectivity minimizes off-target effects, which can lead to undesirable side effects such as cardiovascular stimulation (mediated by β1 receptors) or other systemic responses. Cross-reactivity refers to the ability of a drug to bind to and elicit a response from receptors other than its primary target. A comprehensive selectivity profile is therefore crucial for assessing the safety and therapeutic window of a drug candidate.

Comparative Binding Affinity Profile

Binding affinity, typically expressed as the inhibition constant (Ki), quantifies the strength of the interaction between a ligand and a receptor. A lower Ki value indicates a higher binding affinity. The following table presents a hypothetical comparison of the binding affinities of this compound against Salbutamol and Formoterol at various adrenergic receptor subtypes. Note: The data for this compound is illustrative and does not represent published experimental results.

Compoundβ1 Adrenergic Receptor Ki (nM)β2 Adrenergic Receptor Ki (nM)β3 Adrenergic Receptor Ki (nM)α1 Adrenergic Receptor Ki (nM)α2 Adrenergic Receptor Ki (nM)β2 vs β1 Selectivity Ratio (Ki β1 / Ki β2)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Salbutamol ~1000~35Data Not AvailableData Not AvailableData Not Available~29
Formoterol ~199.5~6.0Data Not AvailableData Not AvailableData Not Available~33

Comparative Functional Activity Profile

Functional activity, often measured as the half-maximal effective concentration (EC50), indicates the concentration of an agonist required to elicit 50% of its maximal response. A lower EC50 value signifies greater potency. The following table illustrates a potential comparison of the functional potencies of the three compounds in stimulating cyclic AMP (cAMP) production, a key downstream signaling event of β2-receptor activation. Again, the data for this compound is for illustrative purposes only.

Compoundβ1 Adrenergic Receptor EC50 (nM) (cAMP Assay)β2 Adrenergic Receptor EC50 (nM) (cAMP Assay)β2 vs β1 Potency Ratio (EC50 β1 / EC50 β2)
This compound Data Not AvailableData Not AvailableData Not Available
Salbutamol Data Not Available~10Data Not Available
Formoterol Data Not Available~0.25Data Not Available

Experimental Protocols

A comprehensive assessment of a compound's selectivity profile relies on standardized and well-defined experimental protocols. Below are detailed methodologies for the key experiments required to generate the data presented in the tables above.

Radioligand Binding Assay for Adrenergic Receptor Subtypes

This assay is used to determine the binding affinity (Ki) of a test compound for different receptor subtypes.

Objective: To quantify the affinity of this compound and comparator compounds for human β1, β2, β3, α1, and α2 adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing a high density of the specific human adrenergic receptor subtype are prepared from recombinant cell lines (e.g., CHO, HEK293) or relevant tissues. Protein concentration is determined using a standard method like the Bradford assay.

  • Radioligand: A specific radiolabeled antagonist with high affinity for the receptor subtype is used (e.g., [³H]-dihydroalprenolol for β-receptors, [³H]-prazosin for α1-receptors, [³H]-rauwolscine for α2-receptors).

  • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, Salbutamol, Formoterol).

  • Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: cAMP Accumulation

This assay measures the ability of a compound to stimulate the production of the second messenger cyclic AMP (cAMP) following receptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and comparator compounds at human β1 and β2 adrenergic receptors.

Methodology:

  • Cell Culture: Whole cells (e.g., CHO, HEK293) stably expressing the human β1 or β2 adrenergic receptor are cultured to an appropriate density.

  • Phosphodiesterase Inhibition: To prevent the degradation of newly synthesized cAMP, cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Agonist Stimulation: Cells are then stimulated with increasing concentrations of the test agonist (e.g., this compound, Salbutamol, Formoterol) for a defined period.

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is quantified using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, AlphaScreen).

  • Data Analysis: Concentration-response curves are generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response model using non-linear regression.

Visualizing Signaling and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathway

The binding of an agonist to the β2-adrenergic receptor initiates a Gs-protein-mediated signaling cascade, leading to the production of cAMP and subsequent physiological responses.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist β2-Agonist (e.g., Mapenterol) Receptor β2-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Cellular Response (e.g., Smooth Muscle Relaxation) Phosphorylation->Response

Figure 1. Simplified β2-adrenergic receptor signaling pathway.

Experimental Workflow for Receptor Selectivity Profiling

The process of determining the selectivity of a compound involves a series of binding and functional assays across multiple targets.

Selectivity_Workflow cluster_assays Experimental Assays cluster_receptors Target Receptors cluster_analysis Data Analysis Binding_Assay Radioligand Binding Assay Beta1 β1-AR Binding_Assay->Beta1 Beta2 β2-AR Binding_Assay->Beta2 Beta3 β3-AR Binding_Assay->Beta3 Alpha1 α1-AR Binding_Assay->Alpha1 Alpha2 α2-AR Binding_Assay->Alpha2 Off_Targets Other Potential Off-Targets Binding_Assay->Off_Targets Functional_Assay cAMP Functional Assay Functional_Assay->Beta1 Functional_Assay->Beta2 Ki_Values Determine Ki Values Beta1->Ki_Values EC50_Values Determine EC50/Emax Values Beta1->EC50_Values Beta2->Ki_Values Beta2->EC50_Values Beta3->Ki_Values Alpha1->Ki_Values Alpha2->Ki_Values Off_Targets->Ki_Values Selectivity_Profile Generate Selectivity Profile Ki_Values->Selectivity_Profile EC50_Values->Selectivity_Profile Test_Compound Test Compound (e.g., this compound) Test_Compound->Binding_Assay Test_Compound->Functional_Assay

Figure 2. Workflow for determining receptor selectivity.

Conclusion and Future Directions

A thorough understanding of the cross-reactivity and selectivity profile of this compound is essential for its development as a therapeutic agent. The experimental framework outlined in this guide provides a clear path for generating the necessary data to perform a robust comparison against existing β2-adrenergic receptor agonists. Future studies should focus on conducting comprehensive in vitro binding and functional assays for this compound against a broad panel of adrenergic and other relevant receptors to fully characterize its pharmacological profile. This will enable a data-driven assessment of its potential therapeutic benefits and off-target liabilities.

The Reproducibility of Mapenterol Hydrochloride's Effects: A Review of Publicly Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

Mapenterol hydrochloride is classified as a β2-adrenoceptor agonist, a class of drugs that stimulate β2-adrenergic receptors.[1][2] This stimulation leads to a variety of physiological responses, most notably the relaxation of smooth muscle, which is why these agonists are commonly used in the treatment of asthma and other respiratory conditions. However, beyond this general classification, detailed pharmacological data for this compound, such as its binding affinity (Ki), potency (EC50 or IC50), and maximal efficacy (Emax) in various in vitro and in vivo models, are not present in the accessible scientific literature. The compound has been noted for its use as an analytical standard for detecting drug residues in livestock and as an illicit growth-promoting agent in animal feed.[2][3]

Due to the absence of specific data for this compound, this guide will present a comparative overview of two well-established β2-adrenergic agonists: Salmeterol and Formoterol. This comparison will serve as a template for the type of data and experimental protocols necessary to rigorously assess the reproducibility and efficacy of a compound like this compound.

Comparative Pharmacological Data of Alternative β2-Adrenergic Agonists

The following table summarizes key pharmacological parameters for Salmeterol and Formoterol, derived from various published studies. This quantitative data is essential for comparing the potency and efficacy of different compounds.

ParameterSalmeterolFormoterolThis compound
Potency (pD2 / -logEC50) 7.5 - 8.58.0 - 9.0Data not available
Intrinsic Activity (relative to Isoprenaline) Partial AgonistFull AgonistData not available
Onset of Action SlowRapidData not available
Duration of Action Long (>12 hours)Long (>12 hours)Data not available
Binding Affinity (pKi) ~8.7~8.2Data not available

Note: The values presented are approximate ranges compiled from multiple sources and can vary depending on the experimental system.

Standard Experimental Protocols for Evaluating β2-Adrenergic Agonists

To ensure the reproducibility of findings, detailed experimental protocols are crucial. Below are outlines of common in vitro and in vivo methods used to characterize β2-adrenergic agonists.

In Vitro Assays

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of the compound for the β2-adrenergic receptor.

  • Methodology:

    • Cell Line: Typically, cell lines overexpressing the human β2-adrenergic receptor are used (e.g., CHO-β2AR, HEK293-β2AR).

    • Radioligand: A radiolabeled antagonist with high affinity for the β2-receptor (e.g., [3H]-dihydroalprenolol) is used.

    • Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e-g., this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

2. Functional Assays (cAMP Accumulation):

  • Objective: To measure the functional consequence of receptor activation, typically the production of cyclic AMP (cAMP).

  • Methodology:

    • Cell Line: Similar to binding assays, cell lines expressing the β2-adrenergic receptor are used.

    • Procedure: Cells are incubated with varying concentrations of the agonist for a defined period. The reaction is stopped, and the intracellular cAMP levels are measured using techniques like ELISA, HTRF, or radioimmunoassay.

    • Data Analysis: A dose-response curve is generated, from which the potency (EC50) and maximal efficacy (Emax) of the agonist are determined.

In Vivo Models

1. Bronchodilation in Guinea Pig Models:

  • Objective: To assess the bronchodilator effects of the compound in a relevant animal model of airway constriction.

  • Methodology:

    • Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.

    • Procedure: Airway constriction is induced by a bronchoconstrictor agent (e.g., histamine, methacholine). The test compound is administered (e.g., via inhalation or intravenously) prior to or after the challenge, and changes in airway resistance and compliance are measured.

    • Data Analysis: The ability of the compound to prevent or reverse bronchoconstriction is quantified, and a dose-response relationship is established.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved in β2-adrenergic receptor activation and the typical workflow for its characterization, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta2AR β2-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Agonist β2-Agonist (e.g., Mapenterol) Agonist->beta2AR Binding & Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Phosphorylates downstream targets G start Start: Characterize β2-Agonist in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo binding_assay Receptor Binding Assay (Determine Ki) in_vitro->binding_assay functional_assay Functional Assay (Determine EC50, Emax) in_vitro->functional_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay->data_analysis animal_model Animal Model Selection (e.g., Guinea Pig) in_vivo->animal_model bronchodilation_study Bronchodilation Assay animal_model->bronchodilation_study bronchodilation_study->data_analysis conclusion Conclusion on Reproducibility & Efficacy data_analysis->conclusion

References

In Vivo Validation of Mapenterol Hydrochloride's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a framework for the in vivo validation of Mapenterol hydrochloride, a β2-adrenoceptor agonist. Due to the limited publicly available research on this compound, this document uses established β2-adrenoceptor agonists—Salbutamol (B1663637), Formoterol (B127741), and Clenbuterol (B1669167)—as comparators to illustrate the experimental data and protocols required for a comprehensive evaluation. All data presented for the comparator drugs are derived from existing scientific literature.

This guide is intended for researchers, scientists, and drug development professionals to understand the necessary steps and comparative analyses for validating the therapeutic potential of a novel β2-adrenoceptor agonist like this compound.

Comparative Analysis of β2-Adrenoceptor Agonists

The therapeutic efficacy and safety profile of a novel β2-adrenoceptor agonist can be benchmarked against existing drugs in the same class. The following tables summarize key in vivo performance indicators for Salbutamol, Formoterol, and Clenbuterol, focusing on their primary bronchodilatory effects and common cardiovascular side effects.

Table 1: Comparative Efficacy in Preclinical Models
CompoundAnimal ModelAssayPotency (Relative to Salbutamol)Duration of ActionPrimary Therapeutic Effect
Salbutamol Guinea PigHistamine-induced bronchoconstriction1 (Baseline)Short (4-6 hours)[1]Bronchodilation[1]
Formoterol Guinea PigMethacholine-induced bronchoconstriction28-109 times Salbutamol[2]Long (up to 12 hours)[3][4]Bronchodilation[3]
Clenbuterol Guinea PigExercise-induced bronchoconstriction~10 times Salbutamol (by weight)[1]Long (>6 hours)[5]Bronchodilation[1]
Table 2: Comparative Cardiovascular Side Effects in Preclinical Models
CompoundAnimal ModelParameter MeasuredDoseObserved Effect
Salbutamol RatHeart Rate400 µg (inhaled)Significant increase in heart rate[6]
Formoterol RatHeart Rate, QTc interval24 µg (inhaled)Significant increase in heart rate and QTc interval[6]
Clenbuterol RatHeart Rate, Myocardial InjuryChronic administrationIncreased heart rate, risk of myocardial necrosis[7][8]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanism and the process of in vivo validation, the following diagrams are provided.

G cluster_membrane Cell Membrane β2-AR β2-Adrenergic Receptor G-Protein Gs Protein β2-AR->G-Protein Activates AC Adenylyl Cyclase G-Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Mapenterol Mapenterol HCl Mapenterol->β2-AR Binds to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

This compound's Signaling Pathway

G cluster_preclinical In Vivo Validation Workflow A Compound Synthesis & Characterization B Animal Model Selection (e.g., Guinea Pig, Rat) A->B C Dose-Response Studies (Efficacy & Safety) B->C D Efficacy Evaluation (Bronchodilation Assay) C->D E Safety Evaluation (Cardiovascular Monitoring) C->E F Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling D->F E->F G Comparative Analysis with Standard of Care F->G H Data Analysis & Reporting G->H

Experimental Workflow for In Vivo Validation

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key in vivo experiments.

Protocol 1: Evaluation of Bronchodilator Activity in a Guinea Pig Model of Bronchoconstriction

This protocol is designed to assess the ability of a test compound to protect against induced bronchoconstriction.

1. Animal Model:

  • Species: Male Dunkin-Hartley guinea pigs.

  • Weight: 350-450 g.

  • Acclimation: Animals are acclimated for at least 5 days before the experiment with free access to food and water.

2. Materials and Reagents:

3. Experimental Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the guinea pig with an intraperitoneal injection of urethane.

    • Perform a tracheotomy and cannulate the trachea.

    • Cannulate the jugular vein for intravenous administration of the bronchoconstricting agent.

  • Measurement of Bronchoconstriction:

    • Connect the tracheal cannula to a small animal ventilator and a whole-body plethysmograph to measure airway resistance and dynamic lung compliance.

    • Allow the animal to stabilize on the ventilator.

  • Drug Administration:

    • Administer the test compound (this compound) or a comparator drug (e.g., Salbutamol) via inhalation or intraperitoneal injection at various doses. A vehicle control group (saline) must be included.

  • Induction and Measurement of Bronchoconstriction:

    • After a predetermined pretreatment period (e.g., 15 minutes), induce bronchoconstriction by administering a bolus intravenous injection of histamine or methacholine.[9][10]

    • Continuously record airway resistance and dynamic lung compliance for a set period (e.g., 5-10 minutes) post-challenge.

  • Data Analysis:

    • Calculate the percentage inhibition of the bronchoconstrictor response for each animal compared to the vehicle control group.

    • Determine the dose-response curve and calculate the ED50 (the dose required to produce 50% of the maximal effect).

Protocol 2: Assessment of Cardiovascular Side Effects in a Conscious Rat Model

This protocol evaluates the potential cardiovascular side effects, such as changes in heart rate and blood pressure, following the administration of the test compound.

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats.

  • Weight: 250-350 g.

  • Acclimation: Animals are acclimated for at least one week before surgery.

2. Materials and Reagents:

  • This compound and comparator compounds.

  • Anesthetic for surgery (e.g., Isoflurane).

  • Saline solution.

3. Experimental Procedure:

  • Surgical Implantation of Telemetry Device:

    • Anesthetize the rat with isoflurane.

    • Surgically implant a telemetry transmitter with a pressure-sensing catheter into the abdominal aorta for the measurement of blood pressure and heart rate.[11]

    • Allow the animals to recover from surgery for at least one week.

  • Drug Administration:

    • On the day of the experiment, place the conscious, freely moving rats in their home cages on top of the telemetry receivers.

    • Administer the test compound or a comparator drug at various doses via a suitable route (e.g., oral gavage, subcutaneous injection). Include a vehicle control group.

  • Data Acquisition:

    • Continuously record cardiovascular parameters (systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate) before and for several hours after drug administration.[12][13]

  • Data Analysis:

    • Calculate the change from baseline for each cardiovascular parameter at different time points after dosing.

    • Compare the magnitude and duration of cardiovascular changes between the different treatment groups.

Conclusion

The in vivo validation of this compound's therapeutic potential requires a systematic approach that includes direct comparisons with established drugs of the same class. By employing standardized animal models and detailed experimental protocols as outlined in this guide, researchers can generate the necessary efficacy and safety data to objectively evaluate its performance. The provided tables and diagrams serve as a template for data presentation and conceptual understanding, which are critical for advancing a novel compound through the drug development pipeline. Further research is necessary to acquire specific data for this compound to populate these frameworks and fully assess its therapeutic promise.

References

A Meta-Analysis of Preclinical Studies on β2-Adrenoceptor Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of preclinical data for β2-adrenoceptor agonists, a class of drugs with significant therapeutic potential in respiratory and metabolic diseases. While the initial focus was on the novel compound Mapenterol hydrochloride, a notable scarcity of preclinical data necessitated a broader analysis of well-established and clinically relevant β2-adrenoceptor agonists. This guide focuses on Clenbuterol (B1669167), Salbutamol (B1663637), and Formoterol (B127741), offering a comparative overview of their preclinical performance, supported by experimental data.

Given that this compound is identified as a β2-adrenoceptor agonist and is structurally related to Clenbuterol, the data presented for Clenbuterol and other agents in this class provide a valuable predictive framework for understanding its potential pharmacological profile.

Comparative Efficacy of β2-Adrenoceptor Agonists in Preclinical Models

The preclinical efficacy of β2-adrenoceptor agonists has been evaluated across various models, primarily focusing on their effects on muscle growth (anabolic effects), bronchodilation, and metabolic and anti-inflammatory responses.

Anabolic Effects on Skeletal Muscle

β2-adrenoceptor agonists are known to promote skeletal muscle hypertrophy. Preclinical studies have quantified and compared the anabolic effects of different agents.

CompoundAnimal ModelDosing RegimenKey FindingsReference
Clenbuterol Rats4 mg/kg in dietSignificant increase in gastrocnemius muscle mass, protein, and RNA content.[1][2]
Senescent Rats (24 months)600 µg/kg/24h for 3 weeks (osmotic minipumps)25% increase in combined hindlimb muscle weight; 23% increase in gastrocnemius weight and protein content.[3]
Salbutamol Senescent Rats (24 months)1.03 mg/kg/24h for 3 weeks (osmotic minipumps)19% increase in combined hindlimb muscle weight; 19% increase in gastrocnemius weight and protein content.[3]
Rats with tumor-induced muscle atrophyNot specifiedPartial recovery of skeletal muscle mass.[4]
Formoterol RatsNot specifiedIncreased body mass by 5%-15% over 4 weeks in a dose-dependent manner.[5]
Bronchodilatory Effects

The primary therapeutic application of many β2-adrenoceptor agonists is bronchodilation. In vitro and in vivo preclinical models are used to assess their potency and duration of action.

CompoundModelKey FindingsReference
Formoterol Isolated guinea pig tracheal ringsConcentration-dependent relaxation with a pEC50 of 5.4 ± 0.3.
Conscious guinea pigs (histamine-induced bronchoconstriction)Inhibition of bronchoconstriction by up to 70.8 ± 16.6%.[6]
Isolated perfused and ventilated guinea pig lungLong-acting bronchodilator effect, significantly longer than Terbutaline (B1683087).
Salmeterol (B1361061) Isolated perfused and ventilated guinea pig lungLong-acting bronchodilator effect, significantly longer than Terbutaline, with a slower onset than Formoterol.[7]
Terbutaline Isolated perfused and ventilated guinea pig lungShort-acting bronchodilator effect.[7]
Metabolic Effects

Recent preclinical research has highlighted the potential of β2-adrenoceptor agonists in regulating glucose metabolism.

CompoundModelKey FindingsReference
Clenbuterol L6 myotubesDose-dependent increase in glucose uptake.[8]
Diet-induced obese miceImproved glucose homeostasis and insulin (B600854) tolerance with prolonged treatment.[9]
Anti-inflammatory Effects

Several studies have investigated the anti-inflammatory properties of β2-adrenoceptor agonists in preclinical models of inflammation.

CompoundModelKey FindingsReference
Salbutamol Carrageenan-induced paw edema in ratsDoses of 1 and 2 mg/kg effectively blocked acute inflammation and inflammatory nociception.[10][11]
Cotton-pellet-induced granuloma in ratsBoth 1 and 2 mg/kg doses significantly decreased the weight of granuloma tissue.[10][11]
Rat air pouch model of inflammationSignificantly inhibited leukocyte accumulation, volume of exudates, and production of VEGF and IL-1β.
Terbutaline J774 mouse macrophagesInhibited p38 MAPK phosphorylation and TNF production.[12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments cited in this guide.

In Vitro Muscle Cell Culture and Treatment
  • Cell Line: C2C12 myotubes are commonly used as a model for skeletal muscle.

  • Differentiation: Myoblasts are differentiated into myotubes over several days.

  • Treatment: For acute exercise modeling, C2C12 myotubes are treated with Clenbuterol (e.g., 30 ng/mL) for 1 hour in a low glucose medium (1 mg/mL).[13]

  • Analysis: Gene expression analysis (e.g., RNA-seq) is performed to identify transcriptional changes in response to treatment.[13]

Isolated Guinea Pig Tracheal Ring Assay for Bronchodilation
  • Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution.

  • Contraction: The tracheal rings are pre-contracted with an agent such as methacholine.

  • Treatment: Increasing concentrations of the β2-adrenoceptor agonist are added to the organ bath.

  • Measurement: The relaxation of the tracheal smooth muscle is measured isometrically to determine the concentration-response curve and calculate parameters like pEC50.[14]

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
  • Animal Model: Wistar albino rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the hind paw of the rats.

  • Treatment: The test compound (e.g., Salbutamol at 1 or 2 mg/kg) is administered, often intraperitoneally, before or after the carrageenan injection.

  • Measurement: The volume of the paw is measured at different time points after carrageenan injection to quantify the extent of edema and the inhibitory effect of the treatment.[10][11][15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the data.

G β2-Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2_Agonist β2-Agonist (e.g., Clenbuterol, Salbutamol) Beta2_AR β2-Adrenergic Receptor Beta2_Agonist->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Physiological_Response Physiological Response (e.g., Muscle Relaxation, Glycogenolysis) PKA->Physiological_Response Leads to

Caption: Simplified signaling pathway of β2-adrenoceptor agonists.

G Workflow for Isolated Guinea Pig Tracheal Ring Assay Start Start Isolate_Trachea Isolate Trachea from Guinea Pig Start->Isolate_Trachea Prepare_Rings Prepare Tracheal Rings Isolate_Trachea->Prepare_Rings Mount_in_Bath Mount Rings in Organ Bath Prepare_Rings->Mount_in_Bath Precontract Pre-contract with Methacholine Mount_in_Bath->Precontract Add_Agonist Add β2-Agonist (Cumulative Concentrations) Precontract->Add_Agonist Measure_Relaxation Measure Isometric Relaxation Add_Agonist->Measure_Relaxation Analyze_Data Analyze Data (pEC50, Emax) Measure_Relaxation->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for assessing bronchodilator effects.

References

Safety Operating Guide

Safe Disposal of Mapenterol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the proper disposal procedures for Mapenterol hydrochloride, ensuring laboratory safety and regulatory compliance.

This document provides immediate and essential safety and logistical information for the proper disposal of this compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with environmental regulations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Due to these potential hazards, appropriate personal protective equipment must be worn when handling this compound, especially during disposal.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Skin Protection GlovesImpervious, such as nitrile rubber.
Protective ClothingFire/flame resistant and impervious clothing.[2]
Respiratory Protection RespiratorUse in a well-ventilated area. If ventilation is inadequate, a respirator is necessary.[1][2]

General Disposal Principles

The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste.[2] Improper disposal, such as flushing down the drain or discarding in regular trash, is prohibited to prevent environmental contamination.[2][3]

Key principles for managing this compound waste include:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.[4]

  • Containerization: Use compatible, leak-proof containers with secure screw-on caps.[4][5] The original container is ideal if it is in good condition.[4] All containers must be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[1] Secondary containment is recommended to capture any potential leaks.[5]

Disposal Procedures

There are two primary recommended disposal methods for this compound. The choice of method will depend on the quantity of waste and the capabilities of your institution's waste management program.

Disposal MethodDescription
Incineration The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] This is a common method for the disposal of pharmaceutical waste.[3]
Licensed Hazardous Waste Disposal Company Excess and expired materials should be offered to a licensed hazardous material disposal company.[2] These companies are equipped to handle and dispose of hazardous chemicals in accordance with all regulations.

Note: No specific experimental protocols for the chemical neutralization or deactivation of this compound are readily available. Therefore, the above physical disposal methods are the recommended procedures.

Spill and Contaminated Material Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate unnecessary personnel.[1][2]

  • Containment: Prevent further leakage or spillage.[1] Absorb solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, avoid generating dust.[2]

  • Cleanup: Carefully sweep or vacuum up the spilled material.[2] Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal of Cleanup Materials: All contaminated materials, including absorbents, PPE, and cleaning supplies, must be collected, placed in a sealed and labeled container, and disposed of as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A This compound Waste Generated B Solid or Liquid Waste? A->B C Solid Waste (e.g., powder, contaminated labware) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Package in a clearly labeled, sealed, and compatible container C->E D->E F Store in designated hazardous waste accumulation area E->F G Arrange for pickup by a licensed hazardous waste disposal service F->G H Incineration at a permitted facility G->H

Caption: Workflow for the disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Mapenterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Mapenterol hydrochloride, a potent beta-adrenergic agonist. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and mitigating environmental contamination. This guidance is intended for researchers, scientists, and drug development professionals.

This compound is classified as a hazardous substance, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1] Due to its potency, all handling procedures must be conducted with stringent safety measures to prevent accidental exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for various tasks involving this compound.

TaskRequired Personal Protective Equipment
Handling Solids (Weighing, Aliquoting) - Gloves: Double-gloving with nitrile gloves is recommended. Ensure gloves are regularly inspected for tears or punctures. - Eye Protection: Tightly fitting safety goggles with side-shields. - Respiratory Protection: A properly fitted N95 or higher-level respirator is essential to prevent inhalation of airborne particles. - Protective Clothing: A disposable, solid-front laboratory coat or coveralls. - Additional Protection: Head covering and shoe covers should be utilized.
Handling Liquids/Solutions - Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[1] - Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] - Protective Clothing: A chemical-resistant apron worn over a laboratory coat.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. All operations should be performed in a designated area, such as a chemical fume hood, to minimize exposure.

Preparation and Weighing
  • Designated Area: All handling of solid this compound must occur within a certified chemical fume hood or a ventilated balance safety enclosure.

  • Decontamination: Before commencing work, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).

  • Weighing: Use a dedicated set of weighing tools (spatula, weigh paper/boat). Tare the balance with the weigh paper/boat before adding the compound. Handle the compound gently to avoid generating dust.

  • Aliquotting: If preparing smaller portions, do so within the fume hood.

Solution Preparation
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Vessel Sealing: Cap the vessel containing the solution securely before removing it from the fume hood.

Post-Handling Decontamination
  • Tools and Glassware: All reusable items must be decontaminated immediately after use. A typical procedure involves rinsing with the solvent used to dissolve the compound, followed by a wash with an appropriate laboratory detergent and thorough rinsing with purified water.

  • Work Surfaces: Thoroughly wipe down the work area within the fume hood with a suitable decontaminating solution.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by gown/apron, face shield/goggles, and finally the respirator. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be handled as hazardous pharmaceutical waste.

Waste Segregation and Collection
  • Solid Waste: Unused this compound powder, contaminated weigh papers, and disposable labware should be collected in a dedicated, clearly labeled, sealed plastic bag or container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.

  • Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers, etc.) that has come into contact with this compound must be disposed of as hazardous waste in a designated container.

Disposal Method
  • Incineration: The recommended method for the disposal of hazardous pharmaceutical waste is high-temperature incineration by a licensed waste disposal contractor.

  • Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations.[1] Maintain a detailed log of all disposed waste.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use absorbent pads to contain the material. Do not use combustible materials like paper towels for large spills.

  • Clean-up: Personnel involved in the clean-up must wear appropriate PPE, including respiratory protection. Collect the spilled material and any contaminated absorbent materials in a sealed, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area thoroughly.

Mapenterol_Hydrochloride_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal Prep Don Appropriate PPE Weigh Weigh Solid in Fume Hood Prep->Weigh Dissolve Prepare Solution in Fume Hood Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decon Decontaminate Equipment & Surfaces Experiment->Decon Waste Segregate & Dispose of Waste Decon->Waste Doff Doff PPE Waste->Doff

Caption: Workflow for Safe Handling of this compound.

Disposal_Plan cluster_waste_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Solid Solid Waste (Unused compound, contaminated disposables) Solid_Container Sealed & Labeled Solid Waste Container Solid->Solid_Container Liquid Liquid Waste (Solutions containing Mapenterol HCl) Liquid_Container Sealed & Labeled Liquid Waste Container Liquid->Liquid_Container PPE Contaminated PPE (Gloves, Gown, etc.) PPE_Container Sealed & Labeled PPE Waste Container PPE->PPE_Container Incineration High-Temperature Incineration (Licensed Facility) Solid_Container->Incineration Liquid_Container->Incineration PPE_Container->Incineration

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。